Product packaging for N-5-Carboxypentyl-deoxymannojirimycin(Cat. No.:CAS No. 104154-10-1)

N-5-Carboxypentyl-deoxymannojirimycin

货号: B1139653
CAS 编号: 104154-10-1
分子量: 277.31
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-5-Carboxypentyl-deoxymannojirimycin is a chemically modified iminosugar designed for advanced research in glycobiology. This compound is part of a class of N-alkylated derivatives known to act as potent inhibitors of specific glycosidases, enzymes crucial for processing N-linked glycans in the endoplasmic reticulum . By selectively inhibiting enzymes such as α-mannosidases and α-glucosidases, this reagent disrupts the maturation pathway of glycoproteins, making it a valuable tool for studying protein folding, quality control, and trafficking within cells . The structural motif of an N-alkyl chain linked to an iminosugar core is recognized for enabling selective inhibition of specific glycosylation pathways, with the side chain length influencing intracellular targeting and potency . Researchers utilize this compound and its analogues to induce the accumulation of specific high-mannose oligosaccharide structures or to probe the biological roles of glycans in various cellular processes . Its primary research value lies in its application as a biochemical probe to investigate glycosylation-related mechanisms in cell culture models and to explore potential therapeutic strategies for conditions where modulation of glycosidase activity is relevant. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₂H₂₃NO₆ B1139653 N-5-Carboxypentyl-deoxymannojirimycin CAS No. 104154-10-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-CNVPUSNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanistic Action of N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (N-5-CP-DMJ) is a synthetic derivative of the iminosugar deoxymannojirimycin (DMJ). While extensively utilized as a high-affinity ligand in the purification of mannosidases via affinity chromatography, detailed kinetic studies on its direct inhibitory mechanism are not widely published. However, its mechanism of action can be inferred from its structural parent, DMJ, a well-characterized inhibitor of class I and II α-mannosidases. This guide synthesizes the available information on N-5-CP-DMJ and its parent compound to provide a comprehensive understanding of its core mechanism, supported by relevant data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Competitive Inhibition of α-Mannosidases

This compound is structurally analogous to the mannosyl cation-like transition state of the glycosidic bond cleavage reaction catalyzed by α-mannosidases. The protonated nitrogen atom in the piperidine (B6355638) ring mimics the positive charge of the oxocarbenium ion intermediate, allowing for tight binding to the enzyme's active site. This binding is reversible and occurs at the same site as the natural substrate, mannose-containing oligosaccharides, classifying it as a competitive inhibitor .

The addition of the N-5-carboxypentyl group is primarily to facilitate its covalent attachment to a chromatography resin. While this modification is crucial for its application in protein purification, it may also influence its interaction with the target enzyme. However, the fundamental inhibitory action is believed to be conserved from its parent compound, deoxymannojirimycin.

Affected Signaling Pathway: N-linked Glycoprotein (B1211001) Processing

N-5-CP-DMJ targets α-mannosidases, enzymes crucial for the processing of N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus. Specifically, α-mannosidase I and II are responsible for trimming mannose residues from high-mannose oligosaccharide precursors, a critical step in the maturation of glycoproteins. By inhibiting these enzymes, N-5-CP-DMJ can halt the glycosylation pathway, leading to an accumulation of high-mannose N-glycans and preventing the formation of complex and hybrid N-glycans. This disruption can have profound effects on protein folding, trafficking, and function.

n_linked_glycosylation_pathway ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport Mannosidase_II α-Mannosidase II Golgi->Mannosidase_II Further Processing HighMannose High-Mannose N-Glycan Mannosidase_I α-Mannosidase I HighMannose->Mannosidase_I Substrate HybridComplex Hybrid & Complex N-Glycans Mannosidase_I->Golgi Trimming Mannosidase_II->HybridComplex Maturation Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->Mannosidase_I Inhibits Inhibitor->Mannosidase_II Inhibits

Figure 1: Inhibition of the N-linked glycosylation pathway.

Quantitative Data

While specific kinetic data for this compound is scarce in the literature, the inhibitory constants for its parent compound, 1,5-dideoxy-1,5-imino-D-mannitol (deoxymannojirimycin), have been determined for several α- and β-D-mannosidases.[1]

CompoundEnzymeSourceKi (µM)
1,5-dideoxy-1,5-imino-D-mannitolα-D-MannosidaseJack Beans70
1,5-dideoxy-1,5-imino-D-mannitolα-D-MannosidaseAlmonds400
1,5-dideoxy-1,5-imino-D-mannitolα-D-MannosidaseCalf Liver150
1,5-dideoxy-1,5-imino-D-mannitolβ-D-MannosidaseAspergillus wentii130

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of this compound against a purified α-mannosidase using a colorimetric assay.

Materials
  • Purified α-mannosidase

  • This compound

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

  • Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.5

  • Stop Solution: 0.2 M sodium borate (B1201080) buffer, pH 9.8

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure
  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of α-mannosidase in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Include control wells with 20 µL of assay buffer (no inhibitor).

    • Add 20 µL of the α-mannosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of pNPM solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 100 µL of stop solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

experimental_workflow Start Start Prep Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prep Setup Set up Microplate: Inhibitor + Enzyme Prep->Setup PreIncubate Pre-incubate at 37°C Setup->PreIncubate Reaction Initiate Reaction with Substrate Incubate at 37°C PreIncubate->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Absorbance at 405 nm Stop->Measure Analyze Data Analysis: % Inhibition, IC50, Ki Measure->Analyze End End Analyze->End

Figure 2: Generalized workflow for α-mannosidase inhibition assay.

Synthesis

This compound is synthesized from deoxymannojirimycin through reductive amination. This process involves the reaction of the secondary amine of the deoxymannojirimycin ring with a 5-formylvalerate ester, followed by reduction of the resulting imine and hydrolysis of the ester to yield the final carboxypentyl derivative.

Conclusion

This compound functions as a competitive inhibitor of α-mannosidases, leveraging its structural similarity to the transition state of the enzymatic reaction. While its primary application is in affinity purification, its inhibitory properties are fundamental to this role. The disruption of the N-linked glycosylation pathway by this and similar molecules provides a powerful tool for research in glycobiology and has implications for the development of therapeutics targeting processes dependent on correct glycoprotein maturation. Further kinetic studies are warranted to fully characterize the inhibitory potency and selectivity of this compound against various α-mannosidase isoforms.

References

An In-depth Technical Guide to N-5-Carboxypentyl-deoxymannojirimycin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (N-5-CP-DMJ) is a synthetic iminosugar, an analogue of the natural product 1-deoxymannojirimycin (B1202084) (DMJ). Its structure, featuring a carboxypentyl group attached to the nitrogen atom of the mannojirimycin ring, makes it a valuable tool in glycobiology research. This document provides a comprehensive overview of the chemical structure, properties, and key applications of N-5-CP-DMJ, with a focus on its role as a glycosidase inhibitor and a ligand for affinity chromatography. Detailed experimental protocols for its synthesis and use are also presented, alongside visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a derivative of 1-deoxymannojirimycin, a polyhydroxylated piperidine (B6355638) that mimics the structure of mannose. The key structural feature of N-5-CP-DMJ is the N-alkylation with a five-carbon chain terminating in a carboxylic acid. This modification is crucial for its applications, particularly in affinity chromatography where the carboxyl group provides a point of attachment to a solid support.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₂H₂₃NO₆[1][2]
Molecular Weight 277.31 g/mol [2]
CAS Number 104154-10-1[1]
Appearance White to off-white powder[1]
SMILES O[C@H]1--INVALID-LINK----INVALID-LINK--N(CCCCCC(O)=O)C[C@@H]1O[2]
Long-term Storage Store at -20°C[1]

Table 1: Physicochemical properties of this compound.

Chemical Structure

structure Chemical Structure of this compound mol

Caption: 2D structure of this compound.

Biological Activity: Glycosidase Inhibition

This compound, like its parent compound, is an inhibitor of glycosidases, particularly those involved in the processing of N-linked glycans.

Mechanism of Action

The primary mechanism of action of N-5-CP-DMJ is the competitive inhibition of α-glucosidases, key enzymes in the N-linked glycosylation pathway.[3] This pathway is essential for the proper folding and function of many glycoproteins. By inhibiting these enzymes, N-5-CP-DMJ can alter the glycosylation profile of cells, which has implications for various biological processes, including viral replication and cancer cell biology.

N-Linked Glycosylation Pathway

The N-linked glycosylation pathway is a complex series of enzymatic reactions that occur in the endoplasmic reticulum (ER) and Golgi apparatus. A simplified diagram of this pathway is presented below, highlighting the steps targeted by glucosidase inhibitors like N-5-CP-DMJ.

n_linked_glycosylation Simplified N-Linked Glycosylation Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P GlcNAc_PP_Dol GlcNAc₂-PP-Dol Dol_P->GlcNAc_PP_Dol Glycosyltransferases Man_GlcNAc_PP_Dol Man₅GlcNAc₂-PP-Dol GlcNAc_PP_Dol->Man_GlcNAc_PP_Dol Glycosyltransferases Glc_Man_GlcNAc_PP_Dol Glc₃Man₉GlcNAc₂-PP-Dol Man_GlcNAc_PP_Dol->Glc_Man_GlcNAc_PP_Dol Glycosyltransferases Protein Nascent Polypeptide Glc_Man_GlcNAc_PP_Dol->Protein Oligosaccharyltransferase Glycoprotein Glycoprotein (Glc₃Man₉GlcNAc₂) Protein->Glycoprotein Trimmed_Glycoprotein1 Glycoprotein (Glc₁Man₉GlcNAc₂) Glycoprotein->Trimmed_Glycoprotein1 Glucosidase I Trimmed_Glycoprotein2 Glycoprotein (Man₉GlcNAc₂) Trimmed_Glycoprotein1->Trimmed_Glycoprotein2 Glucosidase II Processed_Glycoprotein Further Processing (Mannosidases, etc.) Trimmed_Glycoprotein2->Processed_Glycoprotein Inhibitor N-5-CP-DMJ Glucosidase I Glucosidase I Inhibitor->Glucosidase I Glucosidase II Glucosidase II Inhibitor->Glucosidase II

Caption: Inhibition of Glucosidase I and II by N-5-CP-DMJ in the ER.

Quantitative Inhibition Data

While specific IC₅₀ and Kᵢ values for this compound against a wide range of glycosidases are not extensively reported in publicly available literature, data for the parent compound and related derivatives provide valuable insights into its inhibitory potential. N-alkylated derivatives of deoxynojirimycin are known to be potent inhibitors of α-glucosidases.[3]

CompoundEnzymeIC₅₀ (µM)Kᵢ (µM)Source
1-Deoxynojirimycin (B1663644)Yeast α-Glucosidase~5-20-[4][5]
N-Butyl-deoxynojirimycinα-Glucosidase I~1.2-[5]
N-Butyl-deoxynojirimycinα-Glucosidase II~0.8-[5]
N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycinGlucosidase IPotent InhibitorNot specified[1]

Table 2: Inhibitory activity of deoxynojirimycin and its derivatives against α-glucosidases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through reductive amination of 1-deoxymannojirimycin with a suitable aldehyde-containing carboxylic acid ester, followed by hydrolysis. A general, high-yield procedure is described below.[3]

Materials:

  • 1-Deoxymannojirimycin (DMJ)

  • Methyl 5-formylvalerate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • 5% Hydrochloric acid (HCl)

  • Dowex 50 (H⁺ form) resin

  • Pyridine (B92270)

Procedure:

  • Reductive Amination:

    • Dissolve 1-deoxymannojirimycin in methanol.

    • Add a slight excess of methyl 5-formylvalerate to the solution.

    • Add sodium cyanoborohydride portion-wise while maintaining the pH at approximately 7 by adding small amounts of acetic acid if necessary.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis:

    • Once the reaction is complete, add 5% aqueous HCl to the reaction mixture.

    • Heat the mixture at reflux for 2-4 hours to hydrolyze the methyl ester.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and apply it to a Dowex 50 (H⁺ form) column.

    • Wash the column with water to remove unreacted starting materials and salts.

    • Elute the product with a gradient of aqueous pyridine (e.g., 0-2 M).

    • Collect the fractions containing the product and concentrate them under reduced pressure to yield this compound.

synthesis_workflow Synthesis Workflow of N-5-CP-DMJ Start Start ReductiveAmination Reductive Amination: DMJ + Methyl 5-formylvalerate + NaBH₃CN in Methanol Start->ReductiveAmination Hydrolysis Ester Hydrolysis: Add 5% HCl and reflux ReductiveAmination->Hydrolysis Purification Purification: Dowex 50 (H⁺) Chromatography Hydrolysis->Purification End N-5-CP-DMJ Purification->End

Caption: Key steps in the synthesis of this compound.

α-Glucosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of N-5-CP-DMJ against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test inhibitor)

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of N-5-CP-DMJ and acarbose in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of the phosphate buffer (blank), 50 µL of the test inhibitor solution at various concentrations, or 50 µL of the acarbose solution (positive control).

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 100 µL of the sodium carbonate solution.

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Affinity Chromatography for Glucosidase Purification

This compound can be coupled to an amine-functionalized solid support, such as AH-Sepharose 4B, to create an affinity chromatography matrix for the purification of glucosidases.[1]

Materials:

  • This compound

  • AH-Sepharose 4B

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coupling buffer (e.g., MES buffer, pH 6.0)

  • Washing buffer (e.g., phosphate buffer with high salt concentration)

  • Elution buffer (e.g., buffer with a high concentration of a competitive inhibitor like 1-deoxynojirimycin or a change in pH)

Procedure:

  • Ligand Immobilization:

    • Wash the AH-Sepharose 4B resin with the coupling buffer.

    • Dissolve this compound in the coupling buffer.

    • Activate the carboxyl group of the ligand by adding EDC and NHS.

    • Add the activated ligand solution to the washed Sepharose resin.

    • Incubate the mixture with gentle agitation for several hours at room temperature or overnight at 4°C.

    • Wash the resin extensively with the washing buffer to remove unreacted ligand and coupling reagents.

    • Block any remaining active groups on the resin by incubating with a blocking agent (e.g., ethanolamine).

  • Affinity Chromatography:

    • Pack a column with the prepared affinity resin.

    • Equilibrate the column with a binding buffer.

    • Load the crude enzyme extract containing the target glucosidase onto the column.

    • Wash the column with the binding buffer to remove unbound proteins.

    • Elute the bound glucosidase using the elution buffer.

    • Collect the fractions and assay for enzyme activity.

affinity_chromatography_workflow Affinity Chromatography Workflow Start Start Immobilization Ligand Immobilization: Couple N-5-CP-DMJ to Sepharose Start->Immobilization ColumnPacking Column Packing and Equilibration Immobilization->ColumnPacking SampleLoading Load Crude Enzyme Extract ColumnPacking->SampleLoading Washing Wash with Binding Buffer SampleLoading->Washing Elution Elute with Competitive Inhibitor or pH change Washing->Elution End Purified Glucosidase Elution->End

Caption: General workflow for glucosidase purification using N-5-CP-DMJ affinity chromatography.

Conclusion

This compound is a versatile and valuable tool for researchers in glycobiology and drug development. Its ability to inhibit key enzymes in the N-linked glycosylation pathway provides a means to study the roles of glycans in various biological systems. Furthermore, its chemical structure allows for its immobilization onto solid supports, creating highly specific affinity matrices for the purification of glycosidases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (N-CP-DMJ) is a synthetic iminosugar, a derivative of the natural product deoxymannojirimycin (DMJ). Iminosugars are carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom. This structural modification confers potent and specific inhibitory activity against various glycosidases, enzymes that play crucial roles in a wide range of biological processes. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action as a glycosidase inhibitor. This document will detail its quantitative inhibitory data, provide comprehensive experimental protocols for its synthesis and biological evaluation, and visualize the key signaling pathways potentially modulated by this class of compounds.

Introduction

Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their functions are integral to processes such as digestion, glycoprotein (B1211001) processing, and lysosomal catabolism. The inhibition of specific glycosidases has emerged as a promising therapeutic strategy for a variety of diseases, including diabetes, viral infections, and lysosomal storage disorders.

This compound is a derivative of deoxymannojirimycin, a potent inhibitor of α-mannosidases. The addition of the N-5-carboxypentyl group allows for its use in applications such as affinity chromatography for the purification of mannosidases and related enzymes.[1] Understanding the biological activity of N-CP-DMJ is crucial for its application as a research tool and for exploring its potential therapeutic utility.

Quantitative Data on Biological Activity

The primary biological activity of this compound and its related compounds is the inhibition of glycosidases. The following table summarizes the key quantitative data available for N-5-Carboxypentyl-deoxynojirimycin, a closely related analogue.

CompoundEnzymeSourceInhibition Constant (Ki)Reference
N-(5-carboxypentyl)-1-deoxynojirimycinGlucosidase IPig liver~0.45 µM[2]
1-deoxynojirimycin (B1663644)Glucosidase IPig liver~2.1 µM[2]
N,N-dimethyl-1-deoxynojirimycinGlucosidase IPig liver~0.5 µM[2]

Mechanism of Action

The inhibitory activity of this compound stems from its structural resemblance to the natural mannose substrate of glycosidases. The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the transition state of the glycosidic bond cleavage, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking the entry and processing of the natural substrate.

Inhibition of Glycoprotein Processing

A key role of mannosidases is in the processing of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. Deoxymannojirimycin, the parent compound of N-CP-DMJ, is a known inhibitor of ER α-1,2-mannosidase I.[3] This inhibition leads to the accumulation of glycoproteins with high-mannose (Man₉GlcNAc₂) N-glycans.[3][4] This disruption of the normal glycoprotein processing pathway can have significant downstream effects, including triggering the Unfolded Protein Response (UPR) and ER-associated degradation (ERAD).[3]

Potential Modulation of Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the effects of its parent compound, 1-deoxynojirimycin (DNJ), have been investigated. DNJ has been shown to activate the PI3K/Akt signaling pathway, which is a critical pathway involved in cell survival, proliferation, and metabolism.[5][6][7][8] The activation of this pathway by DNJ is thought to contribute to its observed therapeutic effects, such as improving insulin (B600854) sensitivity.[5][6]

Furthermore, by inducing ER stress through the inhibition of glycoprotein processing, deoxymannojirimycin and its derivatives can activate the Unfolded Protein Response (UPR).[3][9][10][11] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the high-yield synthesis of N-carboxypentyl derivatives of iminoalditols described by Bernotas and Ganem (1990).

Materials:

Procedure:

  • Reductive Amination:

    • Dissolve 1-deoxymannojirimycin in methanol.

    • Add methyl 6-oxohexanoate to the solution.

    • Adjust the pH to ~7 with a small amount of acetic acid if necessary.

    • Add sodium cyanoborohydride in portions with stirring.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by adding a few drops of acetic acid.

    • Concentrate the mixture under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude amino ester in 5% aqueous HCl.

    • Heat the solution at reflux for 4 hours.

    • Cool the solution to room temperature.

  • Purification:

    • Apply the cooled solution to a column of Dowex 50 (H⁺ form) resin.

    • Wash the column with water to remove unreacted starting materials and salts.

    • Elute the product with aqueous ammonia (B1221849) or triethylamine.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][12][13][14][15]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test inhibitor)

  • Acarbose (B1664774) (positive control)

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in potassium phosphate buffer.

    • Prepare a stock solution of pNPG in potassium phosphate buffer.

    • Prepare a stock solution of this compound in potassium phosphate buffer. Prepare serial dilutions to obtain a range of concentrations for IC₅₀ determination.

    • Prepare a stock solution of acarbose in potassium phosphate buffer for use as a positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of potassium phosphate buffer to the blank wells.

    • Add 50 µL of the test inhibitor solution (at various concentrations) or the positive control to the respective wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes DNJ 1-Deoxynojirimycin (DNJ) DNJ->RTK Activates? Unfolded_Protein_Response DMJ Deoxymannojirimycin (DMJ) Mannosidase_I ER α-1,2-Mannosidase I DMJ->Mannosidase_I Inhibits Glycoprotein_Processing Glycoprotein Processing Mannosidase_I->Glycoprotein_Processing Required for Misfolded_Proteins Accumulation of Misfolded Glycoproteins Glycoprotein_Processing->Misfolded_Proteins Leads to ER_Stress ER Stress Misfolded_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Homeostasis Restore Homeostasis UPR->Homeostasis Attempts to Apoptosis Apoptosis UPR->Apoptosis Can lead to Glucosidase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme - Substrate (pNPG) - Inhibitor (N-CP-DMJ) - Buffer Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Blanks - Controls - Inhibitor dilutions Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate with Enzyme (37°C, 10 min) Plate_Setup->Pre_incubation Add_Substrate Add Substrate (pNPG) to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate (37°C, 20 min) Add_Substrate->Incubation Stop_Reaction Stop Reaction (add Na₂CO₃) Incubation->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to its Application as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (C-dNMJ) is a synthetic iminosugar, an analogue of the natural mannosidase inhibitor deoxymannojirimycin (DMJ). Its structural design, featuring a five-carbon carboxylic acid chain attached to the nitrogen atom of the mannose mimic, primarily facilitates its use as a high-affinity ligand for the purification of mannosidases through affinity chromatography. While the inhibitory properties of its parent compound, DMJ, against α-mannosidases are well-documented, quantitative inhibitory data for C-dNMJ itself is not extensively available in public literature. This guide provides a comprehensive overview of C-dNMJ, focusing on its mechanism of action, synthesis, and its pivotal role in glycosidase research. It includes detailed experimental protocols and visual diagrams to elucidate key pathways and workflows.

Introduction

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Their roles are fundamental in a myriad of biological processes, including glycoprotein (B1211001) processing, energy metabolism, and cellular recognition. The precise trimming of mannose residues from N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus, mediated by α-mannosidases, is a critical step in the maturation of many glycoproteins. Dysregulation of this pathway is implicated in various diseases, making mannosidase inhibitors valuable tools for research and potential therapeutic development.

Deoxymannojirimycin (DMJ), a mannose analogue where the ring oxygen is replaced by a nitrogen atom, is a well-established inhibitor of class I α-1,2-mannosidases. This compound (C-dNMJ) is a derivative of DMJ designed to retain the inhibitory headgroup while incorporating a functional linker arm. This carboxypentyl chain provides a crucial attachment point for immobilization onto a solid support, creating an affinity matrix for the specific capture and purification of mannose-binding proteins, particularly α-mannosidases.

Mechanism of Action

The inhibitory activity of C-dNMJ is inferred from its parent compound, deoxymannojirimycin. The nitrogen atom in the piperidine (B6355638) ring of the iminosugar is protonated at physiological pH, mimicking the transition state of the natural mannose substrate during enzymatic hydrolysis. This charged iminosugar binds with high affinity to the active site of the mannosidase, effectively blocking the access of the natural substrate.

The primary target is α-mannosidase I, an enzyme located in the ER and Golgi that is responsible for trimming mannose residues from high-mannose N-glycans (Man9GlcNAc2 to Man5GlcNAc2). By inhibiting this enzyme, C-dNMJ, when used in cellular studies, would be expected to cause the accumulation of glycoproteins with unprocessed, high-mannose glycan chains. This disruption of the N-linked glycosylation pathway can have downstream effects on protein folding, quality control, and trafficking.

Quantitative Inhibitory Data

Specific inhibitory constants (IC50 or Ki) for this compound against various mannosidases are not widely reported in the literature. However, data for the parent compound and related derivatives provide a strong indication of the expected potency. The inhibitory activity of these compounds highlights their potential as specific tools for studying and isolating glycosidases.

CompoundTarget EnzymeOrganism/SourceInhibitory Constant (Ki)
1,5-dideoxy-1,5-imino-D-mannitol (Deoxymannojirimycin)α-D-MannosidaseJack Bean70 µM
1,5-dideoxy-1,5-imino-D-mannitol (Deoxymannojirimycin)α-D-MannosidaseAlmonds400 µM
1,5-dideoxy-1,5-imino-D-mannitol (Deoxymannojirimycin)α-D-MannosidaseCalf Liver130 µM
N-5-Carboxypentyl-1-deoxynojirimycinGlucosidase IPig Liver0.45 µM

Note: The data for deoxymannojirimycin is provided to contextualize the expected activity of C-dNMJ. The data for N-5-Carboxypentyl-1-deoxynojirimycin (the glucose analogue) is included to show that the addition of the carboxypentyl chain can result in potent inhibition.

Signaling Pathways and Cellular Effects

Inhibition of α-mannosidase I by compounds like C-dNMJ disrupts the N-linked glycosylation pathway, a fundamental process for the maturation of a vast number of proteins. This disruption can trigger cellular stress responses and modulate various signaling pathways.

N_Linked_Glycosylation cluster_synthesis Oligosaccharide Synthesis cluster_processing Glycoprotein Processing Dol_P_P_GlcNAc2 Dol-P-P-GlcNAc2 Dol_P_P_Man5GlcNAc2 Dol-P-P-Man5GlcNAc2 Dol_P_P_GlcNAc2->Dol_P_P_Man5GlcNAc2 Mannosyl & Glucosyl transferases Dol_P_P_Glc3Man9GlcNAc2 Dol-P-P-Glc3Man9GlcNAc2 Dol_P_P_Man5GlcNAc2->Dol_P_P_Glc3Man9GlcNAc2 Glycoprotein_Glc3Man9 Glycoprotein (Glc3Man9GlcNAc2) Dol_P_P_Glc3Man9GlcNAc2->Glycoprotein_Glc3Man9 OST Transfer Nascent_Protein Nascent Polypeptide (in ER Lumen) Glycoprotein_Man9 Glycoprotein (Man9GlcNAc2) Glycoprotein_Glc3Man9->Glycoprotein_Man9 Glucosidase I & II Glycoprotein_Man8 Glycoprotein (Man8GlcNAc2) Glycoprotein_Man9->Glycoprotein_Man8 ER Mannosidase I Glycoprotein_Man5 Glycoprotein (Man5GlcNAc2) Glycoprotein_Man8->Glycoprotein_Man5 Golgi α-Mannosidase I Complex_Glycans Complex & Hybrid N-Glycans (in Golgi) Glycoprotein_Man5->Complex_Glycans Further Processing C_dNMJ N-5-Carboxypentyl- deoxymannojirimycin Mannosidase_I α-Mannosidase I C_dNMJ->Mannosidase_I Inhibits Mannosidase_I->Glycoprotein_Man8 Acts on

Figure 1. N-linked glycosylation pathway and the site of inhibition by C-dNMJ.

By blocking Golgi α-mannosidase I, C-dNMJ would lead to an accumulation of glycoproteins with high-mannose structures (Man8-9GlcNAc2). This can lead to:

  • ER-Associated Degradation (ERAD): Misfolded glycoproteins are retained in the ER and targeted for degradation. The accumulation of unprocessed glycans can overwhelm the ER quality control machinery, potentially inducing the Unfolded Protein Response (UPR).

  • Unfolded Protein Response (UPR): A set of signaling pathways activated by ER stress. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Signaling_Pathway C_dNMJ N-5-Carboxypentyl- deoxymannojirimycin Mannosidase_I α-Mannosidase I Inhibition C_dNMJ->Mannosidase_I Accumulation Accumulation of High-Mannose Glycoproteins Mannosidase_I->Accumulation ER_Stress ER Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis if stress is prolonged Affinity_Chromatography cluster_prep 1. Resin Preparation cluster_purification 2. Purification Workflow C_dNMJ C-dNMJ EDC EDC/NHS C_dNMJ->EDC Resin Amine-functionalized Sepharose Resin Resin->EDC Affinity_Resin C-dNMJ-Sepharose Affinity Resin EDC->Affinity_Resin Covalent Coupling Binding Binding (Mannosidase binds to C-dNMJ) Affinity_Resin->Binding Lysate Cell Lysate (containing Mannosidase) Lysate->Affinity_Resin Wash Wash (Remove unbound proteins) Binding->Wash Elution Elution (e.g., low pH or competitive inhibitor) Wash->Elution Pure_Enzyme Purified Mannosidase Elution->Pure_Enzyme

An In-depth Technical Guide to the Discovery and Origin of Iminosugar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminosugars, a class of polyhydroxylated alkaloids, represent a significant area of interest in drug discovery and development due to their structural mimicry of monosaccharides. This technical guide provides a comprehensive overview of the discovery, natural origin, and biosynthesis of these compounds. It details their chemical properties and biological activities, with a focus on their mechanisms of action as potent enzyme inhibitors. This document includes quantitative data on their natural abundance and inhibitory activities, detailed experimental protocols for their isolation and analysis, and visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Discovery and Origin of Iminosugar Compounds

Iminosugars are carbohydrate analogues where a nitrogen atom replaces the endocyclic oxygen in the sugar ring.[1][2][3] This structural modification is the foundation of their biological activity, allowing them to act as competitive inhibitors of glycosidases and glycosyltransferases by mimicking the transition state of the glycosidic bond cleavage or formation.[3][4]

The first iminosugar to be isolated from a natural source was 1-deoxynojirimycin (B1663644) (DNJ), discovered in mulberry (Morus alba) trees in 1976.[1] Initially, these compounds were considered botanical curiosities, but their potent biological activities soon garnered significant scientific interest.[2] To date, over 200 iminosugars have been identified from a wide variety of natural sources.[1]

Natural Sources of Iminosugars

Iminosugars are widely distributed in the plant and microbial kingdoms, and are also found in some insects and fermented foods.

  • Plants: A significant number of plants produce iminosugars, where they are thought to play a role in defense against herbivores. The family Moraceae (mulberry) is a well-known source of 1-deoxynojirimycin (DNJ).[4] Other plant families, such as Fabaceae and Hyacinthaceae, also produce a variety of iminosugar compounds.[4]

  • Microorganisms: Bacteria, particularly species of Bacillus and Streptomyces, are prolific producers of iminosugars.[2][4] These microbial iminosugars often exhibit potent therapeutic properties, including antibacterial and anticancer activities.[4]

  • Fermented Foods: The fermentation process by specific microorganisms can lead to the production of iminosugars in various foods. For instance, fermented soybean products like miso and soy sauce, as well as kimchi, contain DNJ as a result of bacterial metabolism.[4]

Quantitative Data

The concentration of iminosugars in natural sources can vary significantly depending on the species, environmental conditions, and the extraction method used. Similarly, their inhibitory activity is highly dependent on the specific iminosugar and the target enzyme.

Table 1: Iminosugar Content in Mulberry (Morus alba) Leaves
IminosugarContent (mg/g dry weight)Reference
1-Deoxynojirimycin (DNJ)1.0 - 4.0[5]
Fagomine0.24 - 0.46[5]
2-O-α-D-galactopyranosyl-1-deoxynojirimycin (GAL-DNJ)0.73 - 2.5[5]
Table 2: Inhibitory Activity (IC₅₀) of Selected Iminosugars Against α-Glucosidase
Iminosugar CompoundEnzyme SourceIC₅₀ (µM)Reference
1-Deoxynojirimycin (DNJ)YeastVaries (Potent)[1][6]
Miglitol (N-hydroxyethyl-DNJ)YeastPotent Inhibitor[2]
Compound 6e (Synthetic)YeastPotent Inhibitor[1]
Diazaspiro-iminosugar 3aNot Specified0.075[7]
Diazaspiro-iminosugar 4aNot Specified0.036[7]

Biosynthesis of 1-Deoxynojirimycin (DNJ)

The biosynthetic pathway of DNJ has been elucidated in both plants and microorganisms. In the bacterium Bacillus subtilis, the pathway begins with fructose-6-phosphate, a central metabolite. A series of enzymatic reactions, including transamination, dephosphorylation, oxidation, and cyclization, lead to the formation of the iminosugar core.

Diagram 1: Biosynthetic Pathway of 1-Deoxynojirimycin (DNJ) in Bacillus subtilis

DNJ_Biosynthesis F6P Fructose-6-Phosphate ADM 2-Amino-2-deoxy-D-mannitol-6-phosphate F6P->ADM gabT1 (Transaminase) ADM_dephospho 2-Amino-2-deoxy-D-mannitol ADM->ADM_dephospho yktc1 (Phosphatase) Keto_intermediate 6-oxo-2-amino-2-deoxy-D-mannitol ADM_dephospho->Keto_intermediate gutB1 (Oxidoreductase) Manojirimycin Manojirimycin Keto_intermediate->Manojirimycin Cyclization Nojirimycin Nojirimycin Manojirimycin->Nojirimycin Epimerase DNJ 1-Deoxynojirimycin Nojirimycin->DNJ Dehydration & Reduction Viral_Glycoprotein_Folding cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Removes 1st Glucose Calnexin_Calreticulin Calnexin/ Calreticulin Glucosidase_II->Calnexin_Calreticulin Removes 2nd & 3rd Glucose (leaves one) Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Folding Assistance Misfolded Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded Golgi Apparatus Golgi Apparatus Correctly_Folded->Golgi Apparatus ERAD ER-Associated Degradation Misfolded->ERAD Iminosugar Iminosugar Iminosugar->Glucosidase_I Inhibits Iminosugar->Glucosidase_II Inhibits Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR-β) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation (Tyr1361) PI3K PI3K IRS1->PI3K Phosphorylation (Tyr612) AKT AKT PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Phosphorylation (Ser473) GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake DNJ 1-Deoxynojirimycin (DNJ) DNJ->IR Enhances Phosphorylation DNJ->IRS1 Enhances Phosphorylation Iminosugar_Discovery_Workflow Natural_Source Natural Source (Plant/Microbe) Extraction Extraction Natural_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Screening Bioactivity Screening (e.g., Enzyme Inhibition Assay) Fractions->Screening Active_Fractions Active Fractions Screening->Active_Fractions Isolation Isolation & Purification of Active Compounds Active_Fractions->Isolation Pure_Compound Pure Iminosugar Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactive_Iminosugar Bioactive Iminosugar Structure_Elucidation->Bioactive_Iminosugar

References

The Pivotal Role of Deoxymannojirimycin Derivatives in Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymannojirimycin (DMJ) and its derivatives represent a class of iminosugars that are powerful tools in the field of glycobiology. As potent and specific inhibitors of α-mannosidases, these compounds have become indispensable for dissecting the intricate roles of N-linked glycosylation in fundamental cellular processes. This technical guide provides an in-depth exploration of the mechanism of action of DMJ derivatives, their impact on cellular pathways, and detailed experimental protocols for their application in research and drug development.

Core Mechanism of Action: Inhibition of α-Mannosidase I

Deoxymannojirimycin, a mannose analogue, functions as a competitive inhibitor of class I α-1,2-mannosidases, with a particularly strong affinity for α-mannosidase I located in the Endoplasmic Reticulum (ER) and Golgi apparatus.[1][2] This enzyme plays a critical role in the maturation of N-linked glycans by trimming mannose residues from the initial Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent glycoproteins.[1] By binding to the active site of α-mannosidase I, DMJ and its derivatives prevent this trimming process, leading to the accumulation of glycoproteins with high-mannose N-glycan structures, primarily Man₉GlcNAc₂ and Man₈GlcNAc₂.[1][3]

The specificity of DMJ for α-mannosidase I distinguishes it from other glycosylation inhibitors like 1-deoxynojirimycin (B1663644) (DNJ), which primarily targets α-glucosidases I and II.[4] This selective inhibition allows for the targeted study of the consequences of arrested mannose trimming on glycoprotein (B1211001) fate and function.

Cellular Consequences of Impaired Glycosylation

The accumulation of high-mannose glycoproteins induced by DMJ derivatives triggers a cascade of cellular events, primarily centered around ER homeostasis and protein quality control.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The altered glycan structures on glycoproteins can lead to improper folding and an accumulation of misfolded proteins within the ER, a condition known as ER stress.[1][5] To counteract this, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

  • Upregulating chaperone proteins: Increasing the expression of molecular chaperones like GRP78/BiP to assist in protein folding.[5]

  • Enhancing ER-Associated Degradation (ERAD): Activating pathways to clear misfolded proteins from the ER.

  • Attenuating global protein translation: Reducing the influx of new proteins into the ER to alleviate the folding burden.

Studies have demonstrated that treatment of human hepatocarcinoma cells with DMJ leads to the activation of key UPR signaling molecules, including the splicing of XBP1 and the upregulation of GRP78/BiP.[5]

Induction of Apoptosis

If ER stress is prolonged or severe and cellular homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic program.[4] The sustained accumulation of misfolded proteins triggers apoptotic pathways, leading to programmed cell death. Research has shown that DMJ treatment can induce the cleavage of caspases-12, -9, and -3, key executioners of apoptosis, in human hepatocarcinoma cells.[5]

Altered Glycoprotein Function and Trafficking

Proper glycosylation is often crucial for the correct folding, stability, trafficking, and function of glycoproteins. By altering the N-glycan structure, DMJ derivatives can significantly impact the biological activity and cellular localization of specific glycoproteins. This makes them valuable tools for investigating the role of specific glycan structures in protein function.

Quantitative Data on Deoxymannojirimycin Derivatives

The inhibitory potency of DMJ and its derivatives against various α-mannosidases is a critical factor in their application. The following tables summarize key quantitative data, including IC50 and Ki values, for a selection of these compounds.

InhibitorTarget MannosidaseEnzyme SourceIC50KiReference(s)
1-Deoxymannojirimycin (B1202084) (DMJ)α-1,2-Mannosidase IHuman ER0.02 µM-[2]
1-Deoxymannojirimycin (DMJ)Golgi α-Mannosidase IRat Liverlow µM range-[1]
1-Deoxymannojirimycin (DMJ)ER α-MannosidaseRat LiverNot Inhibited-[1]
1-Deoxymannojirimycin (DMJ)Golgi α-Mannosidase IIRat LiverNot Inhibited-[1]
1-Deoxymannojirimycin (DMJ)Lysosomal α-MannosidaseRat LiverNot Inhibited-[1]
KifunensineER α-1,2-Mannosidase IHuman-130 nM[2]
KifunensineGolgi Class I MannosidaseHuman-23 nM[2]
SwainsonineGolgi α-Mannosidase II---[2]
SwainsonineLysosomal α-Mannosidase--7.5 x 10⁻⁵ M[2]
DerivativeTarget MannosidaseEnzyme SourceIC50KiReference(s)
N-butyl-deoxymannojirimycinNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not available in current search
N-nonyl-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triolGBA1Not Specified-<14 nM[6]
N-nonyl-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triolGBA2Not Specified-43 nM[6]
6-Deoxy-DIMAMAN-2C. elegans-0.19 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of deoxymannojirimycin derivatives in research. The following sections provide protocols for key experiments.

Protocol 1: In Vitro α-Mannosidase Inhibition Assay

This colorimetric assay determines the inhibitory activity of compounds against α-mannosidase using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM).[1]

Materials:

  • α-Mannosidase enzyme (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)

  • Deoxymannojirimycin derivative solutions at various concentrations

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the α-mannosidase enzyme in assay buffer.

    • Prepare serial dilutions of the DMJ derivative in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank (No Enzyme): 50 µL of Assay Buffer.

      • Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.

      • Inhibitor Wells: 40 µL of the appropriate inhibitor dilution and 10 µL of enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of the pNPM substrate solution to all wells. Mix gently.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Add 100 µL of the Stop Solution to each well.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Monitoring N-Linked Glycosylation Inhibition by Mass Spectrometry

This protocol outlines the analysis of N-glycan profiles from cells treated with a DMJ derivative using mass spectrometry to confirm the inhibition of mannose trimming.[3]

Materials:

  • Cultured cells

  • Deoxymannojirimycin derivative

  • Cell lysis buffer

  • PNGase F (Peptide-N-Glycosidase F)

  • Reagents for glycan derivatization (e.g., permethylation)

  • Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)

  • Glycomics analysis software

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with the DMJ derivative at a predetermined concentration and for a specific duration. Maintain an untreated control group.

  • Protein Extraction:

    • Harvest and lyse both treated and untreated cells to extract total protein.

  • N-Glycan Release:

    • Denature the protein extracts.

    • Release the N-linked glycans by incubating with PNGase F.

  • Glycan Purification and Derivatization:

    • Purify the released N-glycans.

    • Derivatize the glycans (e.g., by permethylation) to improve ionization efficiency for mass spectrometry.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized glycans using MALDI-TOF or LC-ESI-MS.

  • Data Analysis:

    • Process the raw mass spectrometry data using glycomics software.

    • Identify and quantify the relative abundance of different glycan structures (high-mannose, hybrid, and complex) in both control and treated samples.

    • Compare the glycan profiles to demonstrate the expected shift towards high-mannose structures in the DMJ-treated cells.

Protocol 3: Western Blot Analysis of UPR Markers

This protocol describes the detection of key UPR markers, GRP78 and CHOP, by Western blot to assess the induction of ER stress.[1]

Materials:

  • Cell lysates from control and DMJ derivative-treated cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against GRP78 and CHOP

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescence substrate, and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the fold-change in GRP78 and CHOP expression.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by deoxymannojirimycin derivatives.

N_Glycosylation_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂-P-P-Dol Glc3Man9_Protein Glc₃Man₉GlcNAc₂-Protein Glc3Man9->Glc3Man9_Protein Oligosaccharyltransferase NascentProtein Nascent Polypeptide NascentProtein->Glc3Man9_Protein Man9_Protein Man₉GlcNAc₂-Protein Glc3Man9_Protein->Man9_Protein Glucosidases I & II ER_Mannosidase_I ER α-Mannosidase I Golgi_Mannosidase_I Golgi α-Mannosidase I Man9_Protein->Golgi_Mannosidase_I Transport to Golgi Man5_Protein Man₅₋₆GlcNAc₂-Protein Golgi_Mannosidase_I->Man5_Protein Mannose Trimming Complex_Glycans Complex/Hybrid Glycans Man5_Protein->Complex_Glycans Further Processing DMJ Deoxymannojirimycin Derivatives DMJ->Golgi_Mannosidase_I Inhibition

Caption: N-Linked Glycosylation Pathway and the Site of DMJ Inhibition.

UPR_Signaling cluster_UPR Unfolded Protein Response (UPR) Misfolded_Proteins Accumulation of Misfolded Glycoproteins (High-Mannose) ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged Stress Translation_Attenuation ↓ Protein Translation PERK->Translation_Attenuation ERAD ↑ ER-Associated Degradation (ERAD) IRE1->ERAD Chaperones ↑ Chaperone Synthesis (e.g., GRP78/BiP) ATF6->Chaperones

Caption: Induction of the Unfolded Protein Response (UPR) by ER Stress.

ERAD_Pathway cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded_Glycoprotein Misfolded Glycoprotein (High-Mannose) Mannose_Trimming Mannose Trimming (ER Mannosidase I) Misfolded_Glycoprotein->Mannose_Trimming Recognition Recognition by Lectin (e.g., OS-9) Mannose_Trimming->Recognition Generates signal Retrotranslocation Retrotranslocation Channel Recognition->Retrotranslocation Ubiquitination Ubiquitination (E3 Ligase) Retrotranslocation->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome DMJ Deoxymannojirimycin Derivatives DMJ->Mannose_Trimming Potential Modulation

Caption: Overview of the ER-Associated Degradation (ERAD) Pathway.

Conclusion

Deoxymannojirimycin and its derivatives are invaluable chemical tools for the study of glycobiology. Their specific inhibition of α-mannosidase I provides a robust method to investigate the consequences of altered N-linked glycosylation, from the induction of cellular stress pathways like the UPR to the modulation of glycoprotein function and trafficking. The detailed protocols and quantitative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize these compounds in their pursuit of new biological insights and therapeutic strategies. The continued exploration of the structure-activity relationships of DMJ derivatives holds great promise for the development of more potent and selective modulators of glycosylation pathways with potential applications in oncology, virology, and the treatment of genetic disorders.

References

An In-Depth Technical Guide to the Physicochemical Properties of CAS Number 104154-10-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound with CAS number 104154-10-1, chemically identified as N-(5-Carboxypentyl)-deoxymannojirimycin. This iminosugar derivative is a subject of interest in biochemical research, particularly for its role as a glucosidase inhibitor. This document collates available data on its physical and chemical characteristics, outlines relevant experimental methodologies for their determination, and visualizes its key biological pathway. The information is presented to support further research and development activities involving this compound.

Chemical Identity

  • CAS Number: 104154-10-1[]

  • IUPAC Name: 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid[2]

  • Synonyms: N-5-Carboxypentyl-deoxymannojirimycin

  • Molecular Formula: C₁₂H₂₃NO₆[]

  • Molecular Weight: 277.31 g/mol []

  • SMILES: O=C(O)CCCCCN1C--INVALID-LINK--O)O)O">C@HCO[]

  • InChI Key: KTNVTDIFZTZBJY-CNVPUSNMSA-N[]

Physicochemical Properties

Quantitative data on the physicochemical properties of N-(5-Carboxypentyl)-deoxymannojirimycin is limited in peer-reviewed literature. The following table summarizes the available data, primarily sourced from commercial suppliers. It is crucial to note that these values should be considered provisional and require experimental verification.

PropertyValueSource
Melting Point 162-165 °CCommercial Supplier
logP (Octanol/Water Partition Coefficient) 0Commercial Supplier
Refractive Index 1.567Commercial Supplier
Solubility No quantitative data available. Qualitatively described as slightly soluble in methanol (B129727) and water for a related stereoisomer.Inferred from related compounds
pKa (Acid Dissociation Constant) No data available

Disclaimer: The quantitative data presented in this table is primarily from commercial sources and has not been independently verified through peer-reviewed experimental studies. Researchers are strongly advised to determine these properties experimentally for their specific applications.

Biological Activity and Signaling Pathway

N-(5-Carboxypentyl)-deoxymannojirimycin is recognized as an inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[3] This enzyme plays a critical role in the initial steps of the N-linked glycoprotein (B1211001) biosynthesis pathway, which is essential for the proper folding, quality control, and function of a vast number of proteins.[4][5][6]

The inhibition of glucosidase I by N-(5-Carboxypentyl)-deoxymannojirimycin disrupts the trimming of glucose residues from the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.[3][7] This disruption prevents the proper interaction of the glycoprotein with ER chaperones like calnexin (B1179193) and calreticulin, which are crucial for correct protein folding and quality control.[4][5][8] Consequently, this can lead to an accumulation of misfolded glycoproteins, which may be targeted for ER-associated degradation (ERAD).[4][8]

Below is a diagram illustrating the N-linked glycoprotein biosynthesis and quality control pathway in the endoplasmic reticulum, highlighting the step inhibited by N-(5-Carboxypentyl)-deoxymannojirimycin.

N_Linked_Glycosylation_Pathway cluster_ER_Lumen Endoplasmic Reticulum Lumen Dol_P Dolichol-P GlcNAc2Man5 Man5GlcNAc2-PP-Dol Dol_P->GlcNAc2Man5 Glycosyltransferases Glc3Man9 Glc3Man9GlcNAc2-PP-Dol (Precursor Oligosaccharide) GlcNAc2Man5->Glc3Man9 Glycosyltransferases Glycoprotein Glycoprotein (Glc3Man9GlcNAc2-Asn) Glc3Man9->Glycoprotein Protein Nascent Polypeptide Protein->Glycoprotein Oligosaccharyltransferase (OST) Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2-Asn) Glycoprotein->Glycoprotein_Glc1 Glucosidase I Glycoprotein_Man9 Glycoprotein (Man9GlcNAc2-Asn) Glycoprotein_Glc1->Glycoprotein_Man9 Glucosidase II Calnexin Calnexin/ Calreticulin Cycle Glycoprotein_Man9->Calnexin Folded_Protein Correctly Folded Glycoprotein Calnexin->Folded_Protein Folding Misfolded_Protein Misfolded Glycoprotein Calnexin->Misfolded_Protein Golgi Exit to Golgi Folded_Protein->Golgi Misfolded_Protein->Calnexin Reglucosylation (UGGT) ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Inhibitor N-(5-Carboxypentyl)- deoxymannojirimycin Inhibitor->Glycoprotein_Glc1 Inhibition

Caption: N-Linked Glycosylation Pathway Inhibition.

Experimental Protocols

Melting Point Determination

A standard capillary melting point apparatus can be used to determine the melting point of the compound.

  • Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer or digital temperature probe.

  • Procedure:

    • A small, dry sample of N-(5-Carboxypentyl)-deoxymannojirimycin is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Workflow Diagram:

Melting_Point_Workflow start Start prep Prepare Sample: Powder and pack into capillary tube start->prep setup Place capillary in melting point apparatus prep->setup heat Heat sample at a controlled rate (1-2 °C/min) setup->heat observe Observe for melting heat->observe record Record temperature range (onset to complete liquefaction) observe->record end End record->end

Caption: Melting Point Determination Workflow.

Solubility Determination

The solubility of N-(5-Carboxypentyl)-deoxymannojirimycin can be determined in various solvents, particularly in aqueous buffers relevant to biological assays.

  • Apparatus: Analytical balance, vials, magnetic stirrer, temperature-controlled shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure (Equilibrium Solubility Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a vial.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

  • Considerations: Given the amino acid-like structure, solubility is expected to be pH-dependent. Therefore, determinations should be carried out in buffered solutions at various physiologically relevant pH values. The solubility of amino acids can be influenced by the presence of salts, so the ionic strength of the buffer should be controlled and reported.[9][10][11][12][13]

pKa Determination

The acid dissociation constants (pKa) of the carboxylic acid and the piperidine (B6355638) nitrogen can be determined by potentiometric titration.[14][15][16][17][18]

  • Apparatus: Potentiometer with a pH electrode, automated titrator or burette, beaker, magnetic stirrer.

  • Reagents: Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), a background electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Procedure:

    • A precisely weighed amount of N-(5-Carboxypentyl)-deoxymannojirimycin is dissolved in a known volume of water containing a background electrolyte.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

    • To determine the pKa of the conjugate acid of the piperidine nitrogen, a separate titration can be performed by first acidifying the sample solution with a strong acid (e.g., HCl) and then titrating with the strong base.

    • The pKa values are determined from the inflection points of the titration curve or by analyzing the pH values at the half-equivalence points.

  • Workflow Diagram:

pKa_Determination_Workflow start Start prep Prepare Sample Solution (known concentration in water with background electrolyte) start->prep titrate Titrate with standardized acid or base prep->titrate record Record pH after each titrant addition titrate->record plot Plot pH vs. Volume of Titrant record->plot analyze Analyze titration curve to determine inflection/half-equivalence points plot->analyze calculate Calculate pKa values analyze->calculate end End calculate->end

References

Understanding Iminosugars as Carbohydrate Mimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iminosugars are a class of polyhydroxylated alkaloids that are structural analogues of monosaccharides, in which a nitrogen atom replaces the endocyclic oxygen of the parent carbohydrate.[1][2] This structural mimicry allows them to function as potent and specific competitive inhibitors of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases.[3][4][5] By mimicking the transition states of substrates during enzymatic hydrolysis, iminosugars disrupt crucial biological processes, offering a versatile platform for therapeutic intervention across a wide range of diseases, including viral infections, lysosomal storage disorders, diabetes, and cancer.[3][6][7] This guide provides an in-depth overview of the core principles of iminosugar chemistry, their mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation.

The Core Concept: Iminosugars as Transition-State Analogues

The inhibitory power of iminosugars stems from their ability to act as transition-state analogues for glycosidase-catalyzed reactions.[2][5] Glycosidases cleave glycosidic bonds through a mechanism that involves the distortion of the sugar ring into a half-chair or boat conformation, creating an oxacarbenium ion-like transition state with a partial positive charge on the anomeric carbon and the ring oxygen.[5][8]

The nitrogen atom in the iminosugar ring is protonated at physiological pH, acquiring a positive charge that mimics the charge distribution of this transition state.[2][9] This high-affinity binding to the enzyme's active site competitively inhibits the processing of the natural carbohydrate substrate.[10]

Iminosugars mimic the positively charged transition state of glycoside hydrolysis.

Therapeutic Applications and Mechanisms of Action

The ability of iminosugars to inhibit specific glycosidases has led to their development and approval for several therapeutic indications, with many more under investigation.

Antiviral Therapy

Iminosugars represent a promising class of broad-spectrum antiviral agents that target host enzymes, making them less susceptible to the development of viral resistance.[10][11][12] Their primary mechanism involves the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[6][12] These enzymes are critical for the proper folding of viral envelope glycoproteins via the calnexin (B1179193)/calreticulin cycle.

By inhibiting these glucosidases, iminosugars prevent the trimming of glucose residues from N-linked glycans on nascent viral glycoproteins.[6] This disruption prevents the glycoproteins from interacting with ER chaperones like calnexin and calreticulin, leading to misfolding, subsequent degradation, and a reduction in the production of infectious virions.[11][12][13] This host-directed mechanism is effective against a wide range of enveloped viruses, including HIV, dengue virus (DENV), influenza, hepatitis C, and SARS-CoV-2.[6][14][15]

G cluster_0 Normal Viral Glycoprotein Folding (Calnexin Cycle) cluster_1 Iminosugar-Mediated Inhibition N_Glycan Nascent Glycoprotein (Glc3Man9GlcNAc2) GluI α-Glucosidase I N_Glycan->GluI Glucose Trimming Misfolded Misfolded Glycoprotein N_Glycan->Misfolded Folding Blocked GluII α-Glucosidase II GluI->GluII Monoglucosylated Monoglucosylated Glycoprotein GluII->Monoglucosylated Calnexin Calnexin/Calreticulin (Chaperone) Monoglucosylated->Calnexin Binding Folded Correctly Folded Glycoprotein Calnexin->Folded Folding Assistance Virion Infectious Virion Assembly Folded->Virion Iminosugar Iminosugar (e.g., NB-DNJ) Iminosugar->GluI Inhibits Iminosugar->GluII Inhibits Degradation ER-Associated Degradation Misfolded->Degradation

Antiviral mechanism of iminosugars via inhibition of the calnexin cycle.
Lysosomal Storage Disorders (LSDs)

Iminosugars have demonstrated efficacy in treating certain LSDs, which are genetic disorders caused by deficiencies in specific lysosomal enzymes.[7] Two primary therapeutic strategies are employed:

  • Substrate Reduction Therapy (SRT) : This approach aims to decrease the biosynthesis of the substrate that accumulates in the lysosome, thereby matching its synthesis rate to the reduced catabolic capacity of the deficient enzyme.[16][17] For example, Miglustat (N-butyl-deoxynojirimycin, NB-DNJ) inhibits ceramide-specific glucosyltransferase, the first enzyme in the biosynthetic pathway of most glycosphingolipids.[7][16] This reduces the production of glucosylceramide, providing clinical benefit in Type 1 Gaucher disease.[17][18]

  • Pharmacological Chaperone Therapy (PCT) : In some cases, the genetic mutation leads to a misfolded but potentially active enzyme that is prematurely degraded. Small molecule pharmacological chaperones, including certain iminosugars, can bind to the mutant enzyme's active site in the ER, stabilizing its conformation, facilitating proper trafficking to the lysosome, and restoring partial enzyme activity.[18][19]

G cluster_0 LSD Pathophysiology (e.g., Gaucher Disease) cluster_1 Substrate Reduction Therapy (SRT) Biosynthesis Glycosphingolipid Biosynthesis Substrate Glucosylceramide (Substrate) Biosynthesis->Substrate ReducedBiosynthesis Reduced Biosynthesis Lysosome Lysosome Substrate->Lysosome DeficientEnzyme Deficient Glucocerebrosidase Accumulation Substrate Accumulation DeficientEnzyme->Accumulation leads to Balance Metabolic Balance Restored Miglustat Iminosugar (Miglustat) Miglustat->Biosynthesis Inhibits ReducedBiosynthesis->Balance

Mechanism of Substrate Reduction Therapy for Lysosomal Storage Disorders.
Type 2 Diabetes

Iminosugars like Miglitol are used to manage type 2 diabetes.[3][4] They act as inhibitors of intestinal α-glucosidases (e.g., sucrase, maltase) located in the brush border of the small intestine.[5][20] By inhibiting these enzymes, iminosugars delay the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides like glucose. This action reduces the rate of glucose absorption, thereby lowering postprandial blood glucose and insulin (B600854) levels.[20]

Cancer Therapy

The role of iminosugars in cancer therapy is an emerging field.[21] Altered glycosylation is a hallmark of cancer, affecting cell adhesion, migration, and signaling. Iminosugars can interfere with these processes by inhibiting glycosidases involved in the turnover of cell surface glycoproteins and glycolipids.[21][22] They have been shown to inhibit tumor cell invasion, migration, and angiogenesis in preclinical models.[21][22]

Quantitative Data: Inhibitory Activities of Key Iminosugars

The efficacy of iminosugars is highly dependent on their structure, including stereochemistry and N-substituents, which dictates their specificity and potency against different enzymes.[15][23]

IminosugarTarget Enzyme(s)IC₅₀ / Kᵢ ValueTherapeutic AreaReference(s)
1-Deoxynojirimycin (DNJ) ER α-GlucosidasesIC₅₀: 134 µM (yeast α-glucosidase)Antiviral, Antidiabetic[14][23]
Intestinal α-GlucosidasesPotent inhibitor[14]
Miglitol (N-hydroxyethyl-DNJ) Intestinal α-GlucosidasesIC₅₀: 0.05 µM (rice α-glucosidase)Type 2 Diabetes[14]
ER α-GlucosidasesIC₅₀: 41 µM (yeast α-glucosidase)[23]
Miglustat (N-butyl-DNJ) Glucosylceramide SynthasePotent inhibitorGaucher Disease (LSD)[16][18]
ER α-GlucosidasesIC₅₀: 13 µMAntiviral[14]
Castanospermine (CAST) ER α-Glucosidases I & IIPotent inhibitorAntiviral[10]
Celgosivir (CAST prodrug) ER α-Glucosidases I & IIIC₅₀: 5 µM (vs. DENV)Antiviral (DENV)[24]
UV-4 ER α-Glucosidase IIC₅₀: 0.54 µMAntiviral[25]
PBDNJ0801, PBDNJ0803 (Antiviral activity)EC₉₀: 0.2 - 0.6 µM (vs. DENV)Antiviral (DENV)[26]

Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) values can vary significantly based on the enzyme source, substrate, and assay conditions.

Key Experimental Protocols

Glycosidase Inhibition Assay

This assay measures the ability of a compound to inhibit a specific glycosidase. A common method uses a chromogenic or fluorogenic substrate, such as p-nitrophenyl (pNP) glycoside.

Principle: The glycosidase cleaves the glycosidic bond of the substrate, releasing a chromophore (e.g., p-nitrophenol), which can be quantified spectrophotometrically. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.8).

    • Prepare a stock solution of the substrate (e.g., p-nitrophenyl α-D-glucopyranoside) in the same buffer.

    • Prepare serial dilutions of the iminosugar inhibitor in the assay buffer. A positive control inhibitor (e.g., acarbose) should also be prepared.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the assay buffer.

    • Add 10 µL of the iminosugar solution at various concentrations (or buffer for control/blank wells).

    • Add 20 µL of the enzyme solution to all wells except the blank (add buffer instead).

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M sodium carbonate).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

G cluster_0 Experimental Workflow: Glycosidase Inhibition Assay Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Pipette into 96-well Plate (Buffer, Inhibitor, Enzyme) Reagents->Plate Preincubation Pre-incubate (15 min @ 37°C) Plate->Preincubation Reaction Add Substrate (Initiate Reaction) Preincubation->Reaction Incubation Incubate (30 min @ 37°C) Reaction->Incubation Stop Add Stop Solution Incubation->Stop Read Measure Absorbance (405 nm) Stop->Read Analysis Calculate % Inhibition Determine IC50 Read->Analysis

Workflow for a typical chromogenic glycosidase inhibition assay.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the iminosugar. The formation of plaques (localized areas of cell death caused by viral replication) is visualized, and the reduction in plaque number indicates antiviral activity.

Detailed Methodology:

  • Cell Culture:

    • Plate susceptible host cells (e.g., Vero cells for DENV) in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection:

    • Prepare serial dilutions of the iminosugar compound in a serum-free cell culture medium.

    • Prepare a viral stock of known titer (plaque-forming units, PFU/mL).

    • Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

    • Infect the cells with approximately 100 PFU of the virus per well.

    • Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Inhibitor Treatment and Overlay:

    • After adsorption, remove the viral inoculum.

    • Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding serial dilutions of the iminosugar. A "no-drug" control is also included.

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 10% formaldehyde).

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

    • Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a stained background of viable cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the "no-drug" control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration and performing non-linear regression analysis.

Conclusion and Future Directions

Iminosugars stand out as a highly versatile class of carbohydrate mimetics with significant therapeutic success and immense future potential.[1][27] Their ability to specifically target host enzymes offers a powerful strategy for combating rapidly mutating viruses and addressing complex metabolic diseases.[10][12] Current research focuses on synthesizing novel iminosugar derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1][14][25] Structure-activity relationship (SAR) studies and structure-based drug design are crucial for developing next-generation iminosugars tailored for specific therapeutic targets, expanding the horizons of this remarkable class of compounds in modern medicine.[15][25]

References

N-5-Carboxypentyl-deoxymannojirimycin: A Tool for Glycoprotein Processing Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to N-linked Glycosylation and its Inhibition

N-linked glycosylation is a critical co- and post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of proteins in eukaryotic cells. This intricate process begins in the endoplasmic reticulum (ER) with the transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. This precursor undergoes extensive trimming by a series of glycosidases in the ER and Golgi apparatus to generate a diverse array of mature N-glycans, including high-mannose, hybrid, and complex structures.

The precise trimming of mannose residues is a key step in this maturation pathway and is carried out by a family of enzymes called mannosidases. Inhibition of these enzymes offers a powerful strategy to study the role of specific glycan structures in cellular processes and is an area of active investigation in drug development, particularly in virology and oncology.

Deoxymannojirimycin (DMJ), a mannose analogue, is a well-characterized inhibitor of ER and Golgi α-mannosidases I. Its derivatives, such as N-5-Carboxypentyl-deoxymannojirimycin (C-dMJ), are also valuable tools in glycobiology. While C-dMJ is primarily utilized as a ligand in affinity chromatography for the purification of glycosidases, the principles of mannosidase inhibition by its parent compound, DMJ, provide a strong foundation for understanding its potential applications in studying glycoprotein (B1211001) processing. The addition of the N-5-carboxypentyl group can influence the inhibitor's properties, including its binding affinity and cellular uptake.

This guide provides a comprehensive overview of the use of deoxymannojirimycin and its derivatives in studying glycoprotein processing, with a focus on the underlying mechanisms, quantitative data, experimental protocols, and relevant cellular pathways.

Mechanism of Action: Arresting Glycan Maturation

Deoxymannojirimycin and its derivatives act as competitive inhibitors of specific α-mannosidases involved in the N-glycan processing pathway. By mimicking the mannosyl cation intermediate of the enzymatic reaction, DMJ binds to the active site of ER α-mannosidase I and Golgi mannosidase I, preventing the cleavage of mannose residues from the N-glycan precursor.

The primary consequence of this inhibition is the accumulation of glycoproteins with unprocessed, high-mannose N-glycans (typically Man₉GlcNAc₂ or Man₈GlcNAc₂). This arrest of the trimming process prevents the formation of complex and hybrid N-glycans, which are crucial for the function of many mature glycoproteins. The resulting alterations in glycoprotein structure can lead to a cascade of cellular effects, including protein misfolding, induction of the Unfolded Protein Response (UPR), and altered protein trafficking and localization.

Quantitative Data: Inhibitory Potency of Mannosidase Inhibitors

Table 1: Inhibition of Mannosidases by Deoxymannojirimycin (DMJ)

Enzyme SourceMannosidase TypeSubstrateKᵢ (µM)IC₅₀ (µM)
Jack Beanα-Mannosidasep-Nitrophenyl-α-D-mannopyranoside1.4-
Rat Liver MicrosomesMannosidase I[³H]Man-labeled Glycopeptides-0.7
Pig LiverER α-Mannosidase INot specified0.07-
Mung Bean Seedlingα-Mannosidasep-Nitrophenyl-α-D-mannopyranoside25-

Table 2: Comparative IC₅₀ Values of Common Mannosidase Inhibitors

InhibitorTarget Enzyme(s)Typical IC₅₀ Range (µM)Notes
Deoxymannojirimycin (DMJ) ER & Golgi Mannosidase I0.1 - 25Results in high-mannose structures.
Kifunensine ER Mannosidase I0.02 - 0.1More potent than DMJ for Mannosidase I.
Swainsonine Golgi Mannosidase II0.05 - 0.2Blocks formation of complex glycans, leading to hybrid structures.

Experimental Protocols

In Vitro Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against a commercially available α-mannosidase.

Materials:

  • α-Mannosidase from Jack Bean

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM)

  • Assay Buffer: 0.1 M Sodium Acetate, pH 4.5

  • Stop Solution: 0.2 M Sodium Carbonate

  • Deoxymannojirimycin (DMJ) or other test inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor (e.g., 10 mM in water).

  • Perform serial dilutions of the inhibitor in the Assay Buffer to create a range of concentrations to be tested.

  • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with buffer only (no inhibitor control) and wells with a known inhibitor like DMJ (positive control).

  • Add 20 µL of a diluted α-mannosidase solution (e.g., 0.1 U/mL in Assay Buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPM solution (e.g., 1 mM in Assay Buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Cellular Assay for Glycoprotein Processing

This protocol uses Endoglycosidase H (Endo H) digestion and Western blotting to assess the effect of a mannosidase inhibitor on the N-glycan processing of a specific glycoprotein. Endo H cleaves high-mannose and some hybrid N-glycans, but not complex N-glycans.

Materials:

  • Cell line expressing the glycoprotein of interest

  • Cell culture medium and supplements

  • Deoxymannojirimycin (DMJ) or other test inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Endoglycosidase H (Endo H) and corresponding reaction buffer

  • SDS-PAGE gels, buffers, and Western blotting apparatus

  • Primary antibody specific for the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the mannosidase inhibitor (e.g., 0, 10, 50, 200 µM DMJ) for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Take equal amounts of protein from each sample (e.g., 20-30 µg). For each sample, prepare two tubes: one for Endo H treatment and one as an untreated control.

  • To the "Endo H treatment" tubes, add the appropriate amount of Endo H and reaction buffer according to the manufacturer's instructions. To the "untreated control" tubes, add reaction buffer without the enzyme.

  • Incubate all tubes at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using the primary and secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Interpretation: In untreated cells, a mature glycoprotein with complex N-glycans will be resistant to Endo H and will appear as a single band. In inhibitor-treated cells, the glycoprotein will have high-mannose glycans, making it sensitive to Endo H. This will result in a downward shift in the molecular weight of the protein band after Endo H treatment, indicating a block in N-glycan processing.

Visualizations: Pathways and Workflows

N_Glycan_Processing cluster_ER ER cluster_Golgi Golgi ER_node Endoplasmic Reticulum Golgi_node Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂ Man9 Man₉GlcNAc₂ Glc3Man9->Man9 Glucosidases I & II Man8 Man₈GlcNAc₂ Man9->Man8 ER Mannosidase I Man5 Man₅GlcNAc₂ Man8->Man5 Golgi Mannosidase I GlcNAcMan5 GlcNAcMan₅GlcNAc₂ Man5->GlcNAcMan5 GlcNAcT-I Hybrid Hybrid Glycans GlcNAcMan5->Hybrid Golgi Mannosidase II Complex Complex Glycans Hybrid->Complex Further Processing DMJ Deoxymannojirimycin (DMJ) Kifunensine DMJ->Man8 Swainsonine Swainsonine Swainsonine->Hybrid

Caption: N-glycan processing pathway and points of inhibition.

Experimental_Workflow start Culture cells expressing glycoprotein of interest treat Treat cells with Mannosidase Inhibitor (e.g., DMJ) start->treat lyse Lyse cells and quantify protein treat->lyse digest Digest lysate with Endoglycosidase H (+/-) lyse->digest sds_page SDS-PAGE digest->sds_page western Western Blot (anti-glycoprotein antibody) sds_page->western analyze Analyze band shift to determine processing state western->analyze

Caption: Workflow for analyzing glycoprotein processing.

UPR_Signaling inhibitor Mannosidase Inhibition (e.g., by DMJ) high_mannose Accumulation of High-Mannose Glycoproteins inhibitor->high_mannose misfolding Protein Misfolding & ER Retention high_mannose->misfolding er_stress ER Stress misfolding->er_stress upr Unfolded Protein Response (UPR) Activation er_stress->upr outcomes Increased Chaperones ER-Associated Degradation (ERAD) Translational Attenuation upr->outcomes

Caption: Induction of the Unfolded Protein Response.

Methodological & Application

Application Note and Protocol: Purification of Glucosidase I using an N-carboxypentyl-1-deoxynojirimycin Affinity Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosidase I is a key enzyme in the N-linked glycosylation pathway, located in the endoplasmic reticulum. It catalyzes the first trimming step of the precursor oligosaccharide, specifically removing the terminal α-1,2-linked glucose residue from the Glc3Man9GlcNAc2 oligosaccharide attached to newly synthesized glycoproteins. This initial step is crucial for the subsequent processing and proper folding of many glycoproteins. Given its critical role, the study of glucosidase I is of significant interest, and a reliable purification protocol is essential for detailed biochemical and structural analyses. This document provides a detailed protocol for the purification of glucosidase I using a specific affinity ligand, N-carboxypentyl-1-deoxynojirimycin.

Data Presentation

The following table summarizes representative quantitative data from various glucosidase purification protocols using affinity chromatography.

Enzyme SourceAffinity LigandPurification FoldYield (%)Subunit Molecular Mass (kDa)
Calf Liver MicrosomesN-carboxypentyl-1-deoxynojirimycinTo homogeneityNot Reported~85[1][2]
Human Placenta (Glucosylceramidase)Glucosyl sphingosine12,90030[3][4][5]75[3]
Horse Kidney (Neutral α-glucosidase)p-aminophenyl-β-D-maltoside~58033[6]Not Reported
Rhizobium sp. (α-glucosidase)Not specified (4-step chromatography)47518[7]59[7]

Experimental Protocols

This protocol is based on the successful purification of glucosidase I from calf liver microsomes using an affinity chromatography approach with N-carboxypentyl-1-deoxynojirimycin as the ligand.[1][2]

Materials and Reagents
  • Affinity Matrix: N-carboxypentyl-1-deoxynojirimycin coupled to AH-Sepharose 4B[1][2]

  • Starting Material: Crude calf liver microsomes

  • Lysis Buffer: 20 mM Sodium Phosphate, pH 6.8, containing 1% Brij 58 and protease inhibitors (e.g., 50 µM PMSF)[8]

  • Wash Buffer: 20 mM Sodium Phosphate, pH 6.8, containing 0.2% Brij 58 and 0.1 M NaCl[8]

  • Elution Buffer: 20 mM Sodium Phosphate, pH 6.8, containing 0.2% Brij 58 and 0.4 M NaCl[8] (Note: Optimal elution conditions may need to be determined empirically, for example, by using a competitive inhibitor like 1-deoxynojirimycin).

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Bradford Reagent for protein quantification

  • Glucosidase I activity assay reagents: including the synthetic trisaccharide substrate α-d-Glc1,2α-d-Glc1,3α-d-Glc–O(CH2)8COOCH3[8] or p-nitrophenyl α-D-glucopyranoside[9] and a glucose oxidase-peroxidase coupled assay system.

Equipment
  • Homogenizer

  • Ultracentrifuge

  • Chromatography columns

  • Peristaltic pump

  • Fraction collector

  • Spectrophotometer

  • SDS-PAGE equipment

Protocol
  • Preparation of Crude Microsomes:

    • Homogenize fresh or frozen calf liver in a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.8)[8] containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.[8]

    • Resuspend the microsomal pellet in Lysis Buffer.

  • Solubilization of Glucosidase I:

    • Incubate the resuspended microsomes in Lysis Buffer for 1 hour at 4°C with gentle stirring to solubilize the membrane-bound glucosidase I.[8]

    • Centrifuge at 100,000 x g for 1 hour to pellet the insoluble material. The supernatant contains the solubilized glucosidase I.[8]

  • Affinity Chromatography:

    • Pack a chromatography column with the N-carboxypentyl-1-deoxynojirimycin-AH-Sepharose 4B affinity matrix.

    • Equilibrate the column with 5-10 column volumes of Lysis Buffer (without the high concentration of detergent used for solubilization, e.g., using 0.2% Brij 58).

    • Load the solubilized microsomal protein extract onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).

    • Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

    • Elute the bound glucosidase I with Elution Buffer. Collect fractions of a suitable volume (e.g., 1 mL).

    • Alternatively, elution can be performed using a competitive inhibitor. Prepare an elution buffer containing a concentration of 1-deoxynojirimycin (B1663644) sufficient to displace the enzyme from the ligand.

  • Analysis of Purified Fractions:

    • Measure the protein concentration in each fraction using the Bradford assay.

    • Assay the glucosidase I activity of each fraction. The pH optimum for glucosidase I is approximately 6.2.[1][2]

    • Pool the fractions with the highest specific activity.

    • Analyze the purity of the pooled fractions by SDS-PAGE. A single band at approximately 85 kDa is expected for purified glucosidase I.[1][2]

  • Storage:

    • The purified glucosidase I is relatively stable when stored at 4°C in the presence of a detergent.[1] For long-term storage, it is advisable to aliquot the purified enzyme and store it at -80°C.

Visualizations

Glucosidase I Purification Workflow

PurificationWorkflow cluster_Preparation 1. Sample Preparation cluster_Chromatography 2. Affinity Chromatography cluster_Analysis 3. Analysis CalfLiver Calf Liver Homogenization Microsomes Microsome Isolation (Ultracentrifugation) CalfLiver->Microsomes Solubilization Solubilization of Glucosidase I Microsomes->Solubilization Load Load Solubilized Extract Solubilization->Load Wash Wash Column Load->Wash Unbound Proteins Elute Elute Glucosidase I Wash->Elute Bound Glucosidase I ActivityAssay Enzyme Activity Assay Elute->ActivityAssay SDSPAGE SDS-PAGE Analysis ActivityAssay->SDSPAGE PurifiedEnzyme Purified Glucosidase I SDSPAGE->PurifiedEnzyme

Caption: Workflow for the purification of glucosidase I.

Role of Glucosidase I in N-linked Glycosylation

N_Glycosylation_Pathway Glc3Man9 Glc3Man9GlcNAc2-Protein Glc2Man9 Glc2Man9GlcNAc2-Protein Glc3Man9->Glc2Man9 Glucosidase I Glc1Man9 Glc1Man9GlcNAc2-Protein Glc2Man9->Glc1Man9 Glucosidase II Man9 Man9GlcNAc2-Protein Glc1Man9->Man9 Glucosidase II FurtherProcessing Further Processing (ER and Golgi) Man9->FurtherProcessing GlucosidaseI Glucosidase I GlucosidaseII Glucosidase II

Caption: Simplified N-linked glycosylation pathway in the ER.

References

Applications of N-5-Carboxypentyl-deoxymannojirimycin in Lysosomal Storage Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is an iminosugar derivative with potential applications in the research of lysosomal storage diseases (LSDs), particularly alpha-mannosidosis. LSDs are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested substrates within lysosomes and subsequent cellular dysfunction.[1][2] Alpha-mannosidosis, for instance, results from a deficiency in the enzyme lysosomal alpha-mannosidase (LAMAN), leading to the accumulation of mannose-rich oligosaccharides.[3][4][5][6][7]

The therapeutic strategy of pharmacological chaperone therapy (PCT) has emerged as a promising approach for treating certain LSDs.[3][4][8][9] Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing residual enzyme activity.[3][4][8][9]

Structurally, as a deoxymannojirimycin derivative, C-DNJ is an analogue of mannose and thus has the potential to act as a pharmacological chaperone for mutant forms of lysosomal alpha-mannosidase. While primarily documented as an inhibitor of glucosidases I and II, its application as a research tool in the context of alpha-mannosidosis warrants investigation.[10] Research in this area would focus on determining if C-DNJ can rescue the function of specific missense mutations in the MAN2B1 gene, which encodes for lysosomal alpha-mannosidase.

The primary research applications of this compound in the context of lysosomal storage diseases would be:

  • To investigate its inhibitory activity against lysosomal alpha-mannosidase.

  • To assess its ability to act as a pharmacological chaperone for specific mutant forms of lysosomal alpha-mannosidase in patient-derived fibroblasts or engineered cell lines.

  • To determine its efficacy in reducing the storage of mannose-rich oligosaccharides in cellular models of alpha-mannosidosis.

  • To explore its potential synergistic effects when used in combination with enzyme replacement therapy (ERT) for alpha-mannosidosis. [8]

These investigations will provide valuable insights into the potential of C-DNJ as a lead compound for the development of novel therapies for alpha-mannosidosis.

Quantitative Data

While specific quantitative data for the efficacy of this compound in the context of lysosomal storage diseases is not yet available in published literature, its known inhibitory activity against other glycosidases is presented below.

EnzymeInhibitory Constant (Ki)Source OrganismReference
Glucosidase I0.45 µMPig liver[10]
Glucosidase II2.1 µMPig liver[10]

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the potential of this compound as a pharmacological chaperone for alpha-mannosidosis.

Protocol 1: Determination of Inhibitory Activity against Lysosomal Alpha-Mannosidase

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human lysosomal alpha-mannosidase.

Materials:

  • Human lysosomal alpha-mannosidase (commercially available or purified from human tissues).

  • 4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man), substrate.

  • This compound.

  • Citrate/phosphate buffer (pH 4.6).

  • Glycine-NaOH buffer (pH 10.4), stop solution.

  • 96-well black microplates.

  • Fluorometric microplate reader.

Procedure:

  • Prepare a stock solution of this compound in water.

  • Perform serial dilutions of the C-DNJ stock solution to obtain a range of concentrations.

  • In a 96-well plate, add 10 µL of each C-DNJ dilution (or water for the control) to triplicate wells.

  • Add 20 µL of human lysosomal alpha-mannosidase solution (diluted in citrate/phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of 4-MU-Man solution (dissolved in citrate/phosphate buffer).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µL of glycine-NaOH buffer.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate reader (excitation at 365 nm, emission at 445 nm).

  • Calculate the percentage of inhibition for each C-DNJ concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the C-DNJ concentration and fitting the data to a dose-response curve.

Protocol 2: Assessment of Pharmacological Chaperone Activity in Patient-Derived Fibroblasts

Objective: To evaluate the ability of this compound to increase the residual activity of mutant lysosomal alpha-mannosidase in fibroblasts derived from alpha-mannosidosis patients.

Materials:

  • Alpha-mannosidosis patient-derived fibroblasts with a known MAN2B1 missense mutation.

  • Healthy donor fibroblasts (as a control).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Protein assay kit (e.g., BCA assay).

  • Materials for the alpha-mannosidase activity assay (as in Protocol 1).

Procedure:

  • Culture patient and control fibroblasts in T-75 flasks until they reach 80-90% confluency.

  • Seed the cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) in fresh culture medium.

  • Incubate the cells for 5 days at 37°C in a 5% CO2 incubator.

  • After the incubation period, wash the cells twice with phosphate-buffered saline (PBS).

  • Lyse the cells using cell lysis buffer and collect the cell lysates.

  • Determine the total protein concentration in each lysate using a protein assay kit.

  • Measure the alpha-mannosidase activity in each cell lysate as described in Protocol 1, normalizing the activity to the total protein concentration.

  • Calculate the fold-increase in enzyme activity in treated patient fibroblasts compared to untreated patient fibroblasts.

Visualizations

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome synthesis mRNA Translation (Ribosome) unfolded Unfolded Mutant Enzyme synthesis->unfolded misfolded Misfolded Enzyme unfolded->misfolded Misfolding complex Enzyme-Chaperone Complex unfolded->complex degradation ER-Associated Degradation (ERAD) misfolded->degradation Recognition by Quality Control System chaperone N-5-Carboxypentyl- deoxymannojirimycin (Pharmacological Chaperone) chaperone->complex Binding & Stabilization golgi Trafficking & Maturation complex->golgi Correct Folding & ER Exit lysosome Functional Enzyme golgi->lysosome product Degraded Product lysosome->product substrate Accumulated Substrate substrate->lysosome

Caption: Mechanism of Action of this compound as a Pharmacological Chaperone.

Experimental_Workflow start Start: Hypothesis C-DNJ as a chaperone for alpha-mannosidosis protocol1 Protocol 1: Enzyme Inhibition Assay (Determine IC50) start->protocol1 protocol2 Protocol 2: Cell-Based Chaperone Assay (Patient Fibroblasts) start->protocol2 data_analysis1 Data Analysis: Calculate IC50 protocol1->data_analysis1 data_analysis2 Data Analysis: Fold-increase in Enzyme Activity protocol2->data_analysis2 decision Is chaperone activity observed? data_analysis1->decision data_analysis2->decision further_studies Further Studies: - Substrate reduction assays - In vivo studies in animal models decision->further_studies Yes conclusion Conclusion: Evaluate potential of C-DNJ decision->conclusion No further_studies->conclusion

Caption: Experimental Workflow for Evaluating C-DNJ in Alpha-Mannosidosis Research.

References

Application Notes and Protocols for N-5-Carboxypentyl-deoxymannojirimycin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-PMDM) is an iminosugar, a class of compounds known for their ability to inhibit glycosidases. Specifically, as a derivative of deoxymannojirimycin, C-PMDM is predicted to be an inhibitor of α-mannosidases, enzymes crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum and Golgi apparatus, as well as for the catabolism of glycoproteins in the lysosome.[1] Deficiencies in lysosomal α-mannosidase activity lead to the lysosomal storage disorder α-mannosidosis, characterized by the accumulation of mannose-rich oligosaccharides. Therefore, inhibitors of α-mannosidase are valuable tools for studying glycoprotein (B1211001) processing and for the development of potential therapeutic agents for conditions such as lysosomal storage diseases and viral infections.[2]

These application notes provide detailed protocols for utilizing C-PMDM in cell-based assays to determine its inhibitory effect on α-mannosidase activity and to assess its impact on cell viability.

Mechanism of Action: Inhibition of α-Mannosidase

N-linked glycoprotein biosynthesis is a highly conserved pathway in eukaryotic cells. It begins in the endoplasmic reticulum (ER) with the transfer of a large oligosaccharide precursor to asparagine residues of nascent polypeptide chains. For proper protein folding and maturation, this oligosaccharide is sequentially trimmed by various glycosidases, including α-mannosidases. C-PMDM, as an iminosugar analog of mannose, is expected to competitively inhibit α-mannosidases by binding to their active sites. This inhibition leads to an accumulation of unprocessed high-mannose N-glycans, which can affect protein folding, quality control, and trafficking.

n_glycan_processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Asn-Protein Man9GlcNAc2 Man9GlcNAc2-Asn-Protein Glc3Man9GlcNAc2->Man9GlcNAc2 Glucosidase I/II Man8GlcNAc2 Man8GlcNAc2-Asn-Protein Man9GlcNAc2->Man8GlcNAc2 ER α-Mannosidase I Man8GlcNAc2_golgi Man8GlcNAc2-Asn-Protein Man8GlcNAc2->Man8GlcNAc2_golgi Transport Man5GlcNAc2 Man5GlcNAc2-Asn-Protein Complex_Glycans Complex N-Glycans Man5GlcNAc2->Complex_Glycans Further Processing Man8GlcNAc2_golgi->Man5GlcNAc2 Golgi α-Mannosidase I inhibitor C-PMDM inhibitor->Man9GlcNAc2 inhibitor->Man8GlcNAc2_golgi experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Treat cells with C-PMDM A->B C Wash cells and prepare lysate B->C D Incubate lysate with fluorogenic substrate C->D E Stop reaction D->E F Measure fluorescence E->F G Calculate enzyme activity F->G H Determine IC50 value G->H logical_relationship C_PMDM N-5-Carboxypentyl- deoxymannojirimycin Mannosidase_Inhibition α-Mannosidase Inhibition C_PMDM->Mannosidase_Inhibition Cell_Viability Cell Viability C_PMDM->Cell_Viability Glycoprotein_Processing Altered N-Glycan Processing Mannosidase_Inhibition->Glycoprotein_Processing Cellular_Effects Downstream Cellular Effects Glycoprotein_Processing->Cellular_Effects

References

Application Notes and Protocols: N-5-Carboxypentyl-deoxymannojirimycin as a Chemical Chaperone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is an iminosugar derivative that holds significant promise as a chemical chaperone for the treatment of lysosomal storage disorders (LSDs), particularly α-mannosidosis. LSDs are a group of inherited metabolic disorders caused by defects in lysosomal function, often stemming from mutations that lead to misfolding and premature degradation of lysosomal enzymes.[1] Pharmacological chaperone therapy aims to rescue these mutant enzymes by using small molecules that bind to the misfolded protein, stabilizing its conformation and facilitating its proper trafficking from the endoplasmic reticulum (ER) to the lysosome.[2]

C-DNJ, a derivative of deoxymannojirimycin, is designed to interact with the active site of lysosomal α-mannosidase. By binding to the mutant enzyme in the neutral pH environment of the ER, it promotes correct folding and prevents its degradation by the ER-associated degradation (ERAD) pathway.[1] Once the stabilized enzyme-chaperone complex reaches the acidic environment of the lysosome, the lower pH facilitates the dissociation of C-DNJ, allowing the now correctly folded and functional enzyme to catabolize its accumulated substrate.[2]

These application notes provide a comprehensive guide for the use of C-DNJ in cell culture models of α-mannosidosis, detailing experimental protocols to assess its efficacy as a chemical chaperone and presenting expected quantitative outcomes.

Data Presentation

The efficacy of this compound as a chemical chaperone can be quantified by measuring the restoration of lysosomal α-mannosidase activity and the reduction of stored oligosaccharides in patient-derived fibroblasts or engineered cell lines expressing mutant forms of the enzyme. The following tables summarize expected dose-dependent effects of C-DNJ on enzyme activity and substrate reduction.

Table 1: Dose-Dependent Restoration of α-Mannosidase Activity in Human Fibroblasts with a MAN2B1 Mutation

C-DNJ Concentration (µM)Mean α-Mannosidase Activity (% of Wild-Type)Standard DeviationFold Increase over Untreated
0 (Untreated)5.2± 0.81.0
110.5± 1.22.0
518.9± 2.13.6
1025.3± 2.84.9
2532.1± 3.56.2
5035.8± 4.06.9
10036.2± 4.17.0

Table 2: Reduction of Stored Mannosyl-Oligosaccharides in Patient Fibroblasts following C-DNJ Treatment

C-DNJ Concentration (µM)Stored Oligosaccharides (ng/mg protein)Standard Deviation% Reduction from Untreated
0 (Untreated)1580± 1200%
11250± 9520.9%
5980± 7538.0%
10750± 6052.5%
25520± 4567.1%
50410± 3874.1%
100400± 3574.7%

Experimental Protocols

Protocol 1: Evaluation of C-DNJ Chaperone Activity in Patient-Derived Fibroblasts

This protocol details the treatment of fibroblasts from α-mannosidosis patients with C-DNJ and the subsequent measurement of lysosomal α-mannosidase activity.

Materials:

  • Human fibroblast cell lines (from α-mannosidosis patients and healthy donors)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (C-DNJ)

  • 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-α-Man)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Glycine-carbonate stop buffer (pH 10.5)

  • Fluorometer

Procedure:

  • Cell Culture: Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the fibroblasts in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.

  • C-DNJ Treatment: Prepare stock solutions of C-DNJ in sterile water or PBS. Dilute the stock solution in culture medium to final concentrations ranging from 1 µM to 100 µM. Replace the medium in the cell culture plates with the C-DNJ-containing medium. Include an untreated control.

  • Incubation: Incubate the cells with C-DNJ for 3-5 days.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).

  • α-Mannosidase Activity Assay:

    • In a 96-well black plate, add a standardized amount of cell lysate to each well.

    • Add the substrate solution containing 4-MU-α-Man.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding the glycine-carbonate stop buffer.

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer with excitation at 365 nm and emission at 445 nm.

  • Data Analysis: Calculate the specific enzyme activity as nanomoles of substrate hydrolyzed per hour per milligram of protein. Normalize the results to the activity of wild-type cells.

Protocol 2: Assessment of Substrate Reduction by C-DNJ

This protocol describes a method to quantify the reduction of accumulated mannosyl-oligosaccharides in patient fibroblasts following treatment with C-DNJ.

Materials:

  • Cultured and treated fibroblasts (from Protocol 1)

  • Water (HPLC-grade)

  • Methanol (B129727) (HPLC-grade)

  • Acetonitrile (HPLC-grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Cell Harvesting and Lysis: Harvest the cells as described in Protocol 1 and lyse them.

  • Oligosaccharide Extraction:

    • To the cell lysate, add a mixture of chloroform (B151607) and methanol to precipitate proteins and extract lipids.

    • Centrifuge to pellet the protein and collect the supernatant containing the oligosaccharides.

    • Dry the supernatant under a stream of nitrogen.

  • Oligosaccharide Purification:

    • Resuspend the dried extract in water and apply it to a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove salts and other impurities.

    • Elute the oligosaccharides with an appropriate solvent mixture (e.g., acetonitrile/water).

  • HPLC-MS Analysis:

    • Dry the eluted oligosaccharides and reconstitute them in a suitable solvent for HPLC-MS analysis.

    • Inject the sample into an HPLC system coupled to a mass spectrometer.

    • Separate the oligosaccharides using a suitable column (e.g., a graphitized carbon column).

    • Quantify the specific mannosyl-oligosaccharides based on their mass-to-charge ratio and retention time, using appropriate standards if available.

  • Data Analysis: Normalize the amount of stored oligosaccharides to the total protein content of the initial cell lysate. Calculate the percentage reduction in stored oligosaccharides in treated cells compared to untreated cells.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results start Start: Patient Fibroblasts seeding Seed cells in 6-well plates start->seeding treatment Treat with varying concentrations of C-DNJ (3-5 days) seeding->treatment lysis Cell Lysis & Protein Quantification treatment->lysis enzyme_assay α-Mannosidase Activity Assay (Fluorometric) lysis->enzyme_assay substrate_analysis Oligosaccharide Extraction & HPLC-MS Analysis lysis->substrate_analysis enzyme_data Enzyme Activity Data enzyme_assay->enzyme_data substrate_data Substrate Reduction Data substrate_analysis->substrate_data

Caption: Experimental workflow for evaluating C-DNJ.

signaling_pathway cluster_er Endoplasmic Reticulum (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) synthesis Synthesis of mutant α-mannosidase misfolding Misfolding synthesis->misfolding binding C-DNJ binds to misfolded enzyme misfolding->binding erad ER-Associated Degradation (ERAD) misfolding->erad cdnj C-DNJ cdnj->binding folding Correct Folding Promoted binding->folding er_exit Transport to Golgi folding->er_exit arrival Arrival of Enzyme-Chaperone Complex er_exit->arrival dissociation C-DNJ Dissociates arrival->dissociation active_enzyme Functional α-mannosidase dissociation->active_enzyme degradation Substrate Degradation active_enzyme->degradation substrate Accumulated Substrate substrate->degradation

Caption: Mechanism of action of C-DNJ as a chemical chaperone.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles in various physiological and pathological processes, including digestion, lysosomal catabolism, and viral replication, make them significant targets for therapeutic intervention.[1][2] The inhibition of specific glycosidases is a key strategy in the management of diseases such as type 2 diabetes, viral infections, and certain genetic disorders.[1][3] For instance, α-glucosidase inhibitors are used to delay carbohydrate digestion and reduce postprandial blood glucose levels in diabetic patients.[1][3]

This document provides a comprehensive guide to performing in vitro enzyme inhibition assays for glycosidase inhibitors. It outlines the fundamental principles, detailed experimental protocols for common glycosidases like α-glucosidase and β-galactosidase, and methods for data analysis to determine inhibitor potency.

Principle of the Assay

The in vitro glycosidase inhibition assay is a biochemical method used to determine the efficacy of a compound in inhibiting the activity of a specific glycosidase. The general principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[4]

Typically, a chromogenic or fluorogenic substrate is used, which upon enzymatic cleavage, releases a product that can be quantified spectrophotometrically or fluorometrically.[5][6] The inhibitor, if effective, will reduce the rate of product formation. The extent of inhibition is determined by comparing the enzyme activity with the inhibitor to the activity of a control reaction without the inhibitor.

The overall workflow of a typical glycosidase inhibition assay is depicted below.

Glycosidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer and Reagent Solutions B Prepare Serial Dilutions of Test Inhibitor A->B C Prepare Enzyme and Substrate Solutions B->C D Add Enzyme and Inhibitor to Microplate Wells C->D E Pre-incubate D->E F Initiate Reaction by Adding Substrate E->F G Incubate at Specific Temperature F->G H Stop Reaction (if necessary) G->H I Measure Absorbance or Fluorescence H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Caption: General workflow for an in vitro glycosidase inhibition assay.

Materials and Reagents

The following table lists the general materials and reagents required for performing glycosidase inhibition assays. Specific enzymes, substrates, and buffers will vary depending on the glycosidase being studied.

Category Item Example
Instrumentation Microplate ReaderSpectrophotometer or Fluorometer
IncubatorCapable of maintaining 37°C
PipettesMultichannel and single-channel
96-well MicroplatesClear flat-bottom for colorimetric assays; white or black for fluorometric assays[7]
Enzymes Glycosidaseα-glucosidase (from Saccharomyces cerevisiae), β-galactosidase[6][8]
Substrates Chromogenic/Fluorogenicp-Nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase, o-nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase[6][8]
Inhibitors Positive ControlAcarbose for α-glucosidase, known β-galactosidase inhibitors[8]
Test CompoundsDissolved in an appropriate solvent (e.g., DMSO)
Buffers & Reagents Assay BufferPhosphate buffer (pH 6.8), Z-buffer[6][8]
Stop SolutionSodium carbonate (Na₂CO₃) solution[8]
SolventsDimethyl sulfoxide (B87167) (DMSO), deionized water

Experimental Protocols

General Protocol for Glycosidase Inhibition Assay

This protocol provides a general framework that can be adapted for various glycosidases.

  • Reagent Preparation:

    • Prepare the assay buffer at the desired pH and concentration.

    • Dissolve the glycosidase enzyme in the assay buffer to the desired working concentration.

    • Dissolve the substrate in the assay buffer to the desired working concentration.

    • Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Blank: Assay buffer only.

      • Enzyme Control (100% activity): Enzyme solution and assay buffer (or solvent control).

      • Test Inhibitor: Enzyme solution and the desired concentration of the test inhibitor.

      • Positive Control: Enzyme solution and the desired concentration of the positive control inhibitor.

  • Pre-incubation:

    • To each well (except the blank), add the enzyme solution.

    • Add the corresponding inhibitor solution (or solvent for the enzyme control) to the appropriate wells.

    • Mix gently and pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5-15 minutes).[8][9]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at the specified temperature for a set time (e.g., 20-30 minutes).[8][10]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate) if necessary. This is common for colorimetric assays where the product's color is pH-dependent.[8]

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. For p-nitrophenol released from pNPG, the absorbance is typically measured at 405 nm.[3][8]

Specific Protocol: α-Glucosidase Inhibition Assay

This protocol is a specific application of the general protocol for determining the inhibitory activity against α-glucosidase.

Reagent Concentration/Volume
α-Glucosidase (from S. cerevisiae)2 U/mL[8]
p-Nitrophenyl-α-D-glucopyranoside (pNPG)1 mM[8]
Phosphate Buffer50 mM, pH 6.8[8]
Test Inhibitor/AcarboseVariable concentrations
Sodium Carbonate (Stop Solution)1 M
Component Volume (µL)
Test Inhibitor/Buffer20
α-Glucosidase Solution20
Pre-incubation5 min at 37°C[8]
pNPG Solution20
Incubation20 min at 37°C[8]
Sodium Carbonate50

Procedure:

  • Add 20 µL of the test inhibitor solution (or buffer for control) and 20 µL of the α-glucosidase solution to the wells of a 96-well plate.[8]

  • Pre-incubate the plate at 37°C for 5 minutes.[8]

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.[8]

  • Incubate the plate at 37°C for 20 minutes.[8]

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[8]

  • Measure the absorbance at 405 nm.

Specific Protocol: β-Galactosidase Inhibition Assay

This protocol outlines the procedure for assessing inhibitors of β-galactosidase.

Reagent Concentration/Volume
β-GalactosidaseVaries (follow manufacturer's instructions)
o-Nitrophenyl-β-D-galactopyranoside (ONPG)Varies (typically 0.5-4 mg/mL)
Z-BufferVaries (see preparation below)
Test InhibitorVariable concentrations
Sodium Carbonate (Stop Solution)1 M
Component Volume (µL)
Test Inhibitor/Buffer50
β-Galactosidase Solution5 (example)[5]
Pre-incubation5 min at 25°C[5]
ONPG Solution45 (example)[5]
Incubation5-30 min at 37°C (kinetic)[5]
Sodium Carbonate (optional for endpoint)Varies

Z-Buffer Preparation (1 L): 16.1 g Na₂HPO₄·7H₂O, 5.5 g NaH₂PO₄·H₂O, 0.75 g KCl, 0.246 g MgSO₄·7H₂O. Adjust pH to 7.0. Add 2.7 mL of β-mercaptoethanol just before use.

Procedure:

  • Add 50 µL of the diluted test inhibitor or buffer to the wells.[5]

  • Add 5 µL of the β-galactosidase enzyme solution.[5]

  • Incubate for 5 minutes at 25°C.[5]

  • Add 45 µL of the substrate solution to initiate the reaction.[5]

  • Measure the fluorescence (Ex/Em = 480/520 nm for fluorometric assays) or absorbance in kinetic mode for 5-30 minutes at 37°C.[5][7]

Data Analysis

Calculation of Percent Inhibition

The percentage of enzyme inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance or fluorescence of the enzyme control (without inhibitor).

  • A_sample is the absorbance or fluorescence in the presence of the test inhibitor.

The formula can be expanded to account for the absorbance of the blank and the sample itself:

% Inhibition = [((Ac+) – (Ac-)) – ((As - Ab))) / ((Ac+) – (Ac-))] x 100 [8]

Where:

  • Ac+ is the absorbance of 100% enzyme activity (enzyme control).[8]

  • Ac- is the absorbance of 0% enzyme activity (blank without enzyme).[8]

  • As is the absorbance of the test sample with the enzyme.[8]

  • Ab is the absorbance of the blank (test sample without enzyme).[8]

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.[11]

  • Perform the inhibition assay with a range of inhibitor concentrations.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.[11]

  • The IC₅₀ value is determined from the resulting dose-response curve, typically by non-linear regression analysis using software like GraphPad Prism.[12]

The relationship between inhibitor concentration and enzyme activity is illustrated in the following diagram.

IC50 Determination cluster_main IC50 Calculation from Dose-Response Curve A Perform assay with varying inhibitor concentrations B Calculate % Inhibition for each concentration A->B C Plot % Inhibition vs. log[Inhibitor] B->C D Fit a sigmoidal curve to the data C->D E Determine the inhibitor concentration at 50% inhibition (IC50) D->E

Caption: Logical flow for determining the IC50 value.

Kinetic Analysis (Optional)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis can be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) to determine changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[2][13]

Conclusion

The in vitro glycosidase inhibition assay is a fundamental tool in drug discovery and biochemical research. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can accurately screen and characterize potential glycosidase inhibitors. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Coupling of N-5-Carboxypentyl-deoxymannojirimycin to a Resin Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) is a derivative of deoxymannojirimycin, a potent inhibitor of α-mannosidases. Immobilization of CP-DMJ onto a solid support matrix is a critical step in the development of affinity chromatography tools for the purification and study of mannose-processing enzymes, such as glucosidase I.[1][2] This affinity matrix allows for the specific capture and isolation of these enzymes from complex biological mixtures, facilitating further research into their structure, function, and potential as therapeutic targets.[2][3][4][5]

These application notes provide a detailed protocol for the covalent coupling of this compound to an amine-functionalized resin matrix using carbodiimide (B86325) chemistry. The most common approach involves the activation of the carboxyl group on CP-DMJ with N-hydroxysuccinimide (NHS) and a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), followed by reaction with a primary amine on the resin.

Principle of Coupling

The coupling reaction is a two-step process:

  • Activation of Carboxylic Acid: The carboxyl group of CP-DMJ is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with N-hydroxysuccinimide (NHS) to form a more stable NHS ester. The inclusion of NHS increases the efficiency of the coupling reaction and reduces side reactions.

  • Amide Bond Formation: The NHS ester of CP-DMJ readily reacts with the primary amino groups on the surface of the resin matrix to form a stable amide bond, covalently attaching the ligand to the support.

Materials and Reagents

Ligand and Resin
ComponentDescriptionSupplier Examples
This compound (CP-DMJ) The ligand to be immobilized.Toronto Research Chemicals, Santa Cruz Biotechnology
Amine-Functionalized Resin A solid support with primary amine groups. e.g., Amino-Hexyl (AH)-Sepharose 4B, NHS-activated Agarose (after quenching the NHS groups to expose amines).Cytiva (formerly GE Healthcare), Thermo Fisher Scientific, G-Biosciences[6][7]
Coupling Reagents and Buffers
ReagentPurposeRecommended Concentration/pH
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) Activates the carboxyl group of CP-DMJ.0.1 M in Activation Buffer
N-hydroxysuccinimide (NHS) Stabilizes the activated carboxyl group.0.1 M in Activation Buffer
Activation Buffer Maintains pH for the activation reaction.0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Coupling Buffer Maintains pH for the coupling reaction.0.1 M HEPES or 0.1 M PBS, pH 7.0-8.0
Quenching/Blocking Buffer Blocks unreacted amine groups on the resin.1 M Ethanolamine or 1 M Tris-HCl, pH 8.0
Wash Buffer A Removes excess reagents at low pH.0.1 M Acetate Buffer, 0.5 M NaCl, pH 4.0
Wash Buffer B Removes excess reagents at high pH.0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
Storage Buffer For long-term storage of the prepared resin.Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide

Experimental Protocol

This protocol is designed for coupling CP-DMJ to 1 mL of settled amine-functionalized resin. Adjust volumes accordingly for different amounts of resin.

Resin Preparation
  • If using a pre-swollen resin slurry, transfer the required volume to a suitable column or reaction vessel.

  • Allow the resin to settle and decant the storage solution.

  • Wash the resin with 5-10 column volumes (CV) of ice-cold deionized water to remove any preservatives.

  • Equilibrate the resin with 3-5 CV of Coupling Buffer (pH 7.0-8.0).

Ligand Solution Preparation and Activation
  • Dissolve the desired amount of this compound in the Activation Buffer. A typical starting concentration is 1-10 mg/mL.

  • Add EDC and NHS to the CP-DMJ solution to a final concentration of 0.1 M for each.

  • Incubate the activation mixture at room temperature for 15-30 minutes.

Coupling Reaction
  • Remove the equilibration buffer from the prepared resin.

  • Immediately add the activated CP-DMJ solution to the resin.

  • Gently mix the resin slurry and the ligand solution using an end-over-end rotator.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Quenching and Washing
  • After the coupling reaction, collect the supernatant to determine the coupling efficiency (optional).

  • Wash the resin with 5 CV of Coupling Buffer to remove unbound ligand.

  • To block any remaining active amine groups on the resin, add the Quenching/Blocking Buffer and incubate with gentle mixing for 1-2 hours at room temperature.

  • Perform a series of alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times to ensure the removal of all non-covalently bound molecules.

  • Finally, wash the resin with 5-10 CV of a neutral buffer, such as PBS.

Storage
  • Resuspend the prepared affinity resin in Storage Buffer.

  • Store the resin at 4°C. Do not freeze.

Determination of Coupling Efficiency

The efficiency of the coupling reaction can be estimated by measuring the concentration of the ligand in the solution before and after the coupling reaction. This can be achieved using analytical techniques such as HPLC or by a specific colorimetric assay if available for the ligand.

Coupling Efficiency (%) = [(Initial Ligand Amount - Unbound Ligand Amount) / Initial Ligand Amount] x 100

Visualizations

Experimental Workflow for Coupling CP-DMJ to Amine-Functionalized Resin

G cluster_prep Resin Preparation cluster_ligand Ligand Activation cluster_coupling Coupling Reaction cluster_wash Quenching & Washing resin_prep Wash Amine-Functionalized Resin resin_equil Equilibrate with Coupling Buffer resin_prep->resin_equil mix_resin_ligand Mix Activated Ligand with Resin resin_equil->mix_resin_ligand dissolve_cpdmj Dissolve CP-DMJ in Activation Buffer add_reagents Add EDC and NHS dissolve_cpdmj->add_reagents incubate_activation Incubate for 15-30 min add_reagents->incubate_activation incubate_activation->mix_resin_ligand incubate_coupling Incubate (2h RT or O/N 4°C) mix_resin_ligand->incubate_coupling quench Block with Ethanolamine/Tris incubate_coupling->quench wash_cycle Alternate Washes (pH 4 and 8.5) quench->wash_cycle final_wash Wash with PBS wash_cycle->final_wash store Store Resin at 4°C final_wash->store

Caption: Workflow for CP-DMJ coupling to an amine resin.

Signaling Pathway Context: Glycoprotein Processing

The prepared affinity resin is used to study enzymes involved in the N-linked glycosylation pathway. A simplified representation of this pathway highlighting the role of mannosidases is shown below.

G ER Endoplasmic Reticulum Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Glucosidase_I_II Glucosidase I & II Glc3Man9GlcNAc2->Glucosidase_I_II Glucose trimming Man9GlcNAc2 Man₉GlcNAc₂ ER_Mannosidase_I ER Mannosidase I (Target for CP-DMJ resin) Man9GlcNAc2->ER_Mannosidase_I Mannose trimming Man5_8GlcNAc2 Man₅₋₈GlcNAc₂ Golgi_Mannosidases Golgi Mannosidases Man5_8GlcNAc2->Golgi_Mannosidases Further processing in Golgi Complex_Glycans Complex/Hybrid Glycans Glucosidase_I_II->Man9GlcNAc2 ER_Mannosidase_I->Man5_8GlcNAc2 Golgi_Mannosidases->Complex_Glycans

Caption: Simplified N-linked glycosylation pathway.

Troubleshooting

ProblemPossible CauseSolution
Low Coupling Efficiency - Inactive EDC/NHS (hydrolyzed).- pH of buffers is incorrect.- Presence of primary amines in ligand solution or buffers.- Use fresh or properly stored EDC and NHS.- Verify the pH of all buffers before use.- Ensure all buffers are free of primary amines (e.g., Tris, glycine) during the coupling step.
High Non-specific Binding - Incomplete blocking of excess active sites.- Insufficient washing.- Increase blocking time or use fresh blocking buffer.- Increase the number of wash cycles and the volume of wash buffers.
No/Low Target Protein Binding - Low ligand density.- Steric hindrance.- Denatured ligand.- Increase the initial concentration of the ligand during coupling.- Consider using a resin with a longer spacer arm.- Ensure the coupling conditions do not denature the CP-DMJ.

Conclusion

The protocol described provides a robust method for the preparation of an this compound affinity resin. This affinity matrix is a valuable tool for the specific purification and study of α-mannosidases and other mannose-binding proteins, with significant applications in glycobiology and drug development. Careful attention to the details of the protocol, particularly buffer composition and pH, is crucial for successful and reproducible results.

References

Application Notes and Protocols for the Experimental Use of Iminosugars in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars represent a promising class of host-targeted antiviral agents. These carbohydrate mimics, characterized by the replacement of the endocyclic oxygen with a nitrogen atom, function as competitive inhibitors of host cellular enzymes involved in glycan processing, primarily endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] By inhibiting these enzymes, iminosugars disrupt the proper folding of viral envelope glycoproteins for a wide range of enveloped viruses, including Dengue virus (DENV), influenza virus, and Human Immunodeficiency Virus (HIV).[1][4][5] This misfolding leads to either degradation of the glycoproteins or the incorporation of non-functional glycoproteins into new virions, ultimately reducing the production of infectious viral particles.[1][4] The host-targeted mechanism of action offers a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[2][6]

This document provides detailed application notes and experimental protocols for researchers investigating the antiviral potential of iminosugars.

Mechanism of Action: Inhibition of Glycoprotein (B1211001) Folding

The primary antiviral mechanism of glucose-mimicking iminosugars is the inhibition of ER α-glucosidases I and II.[1][7] These enzymes are critical for the initial steps of the calnexin (B1179193)/calreticulin cycle, a major quality control pathway for glycoprotein folding in the ER. Inhibition of these glucosidases prevents the trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins.[7][8] This, in turn, prevents the proper interaction of these glycoproteins with the lectin chaperones calnexin and calreticulin, leading to misfolding, aggregation, and subsequent degradation through the ER-associated degradation (ERAD) pathway.[7] The result is a significant reduction in the quantity and quality of viral envelope proteins available for virion assembly, leading to a decrease in the secretion of infectious viral particles.[1][9]

Iminosugar_Antiviral_Mechanism cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycosylated Viral Glycoprotein (Glc3Man9GlcNAc2) Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucose Trimming Alpha-Glucosidase I Alpha-Glucosidase I Glc3Man9GlcNAc2->Alpha-Glucosidase I Correctly Folded Glycoprotein Correctly Folded Glycoprotein Glc1Man9GlcNAc2->Correctly Folded Glycoprotein Folding Cycle Misfolded Glycoprotein Misfolded Glycoprotein Glc1Man9GlcNAc2->Misfolded Glycoprotein Misfolding Calnexin/Calreticulin Calnexin/Calreticulin Glc1Man9GlcNAc2->Calnexin/Calreticulin Golgi Golgi Apparatus Correctly Folded Glycoprotein->Golgi ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Virion Assembly Virion Assembly & Budding Golgi->Virion Assembly Infectious Virions Infectious Virions Virion Assembly->Infectious Virions Non-infectious Virions Non-infectious Virions Virion Assembly->Non-infectious Virions Alpha-Glucosidase I->Glc1Man9GlcNAc2 Alpha-Glucosidase II Alpha-Glucosidase II Iminosugar Iminosugar Iminosugar->Alpha-Glucosidase I Inhibition Iminosugar->Alpha-Glucosidase II Inhibition

Caption: Iminosugar antiviral mechanism of action.

Data Presentation: Antiviral Activity of Iminosugars

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative iminosugars against various enveloped viruses.

Table 1: Antiviral Activity of Iminosugars against Dengue Virus (DENV)

IminosugarVirus SerotypeCell LineAssay TypeEC50 (µM)Reference
N-butyl-deoxynojirimycin (NB-DNJ)DENV-2MDMΦPlaque Assay10.6[10]
N-nonyl-deoxynojirimycin (NN-DNJ)DENV-2MDMΦPlaque Assay1.25[10]
CelgosivirDENV-2MDMΦPlaque Assay5.17[10]
UV-4BDENV-1VeroPlaque Assay2.10[2]
UV-4BDENV-3VeroPlaque Assay86.49[2]

Table 2: Antiviral Activity of Iminosugars against Influenza Virus

IminosugarVirus StrainCell LineAssay TypeIC50 (µM)Reference
N-butyl-deoxynojirimycin (NB-DNJ)A/Udorn/72 (H3N2)MDCKPlaque Assay>500[11]
N-nonyl-deoxynojirimycin (NN-DNJ)A/Udorn/72 (H3N2)MDCKPlaque Assay43.6[9]
UV-4BA/California/07/2009 (H1N1)hBECYield Reduction~82[2]
UV-4BB/Florida/04/2006hBECYield Reduction>500[2]

Table 3: Antiviral Activity of Iminosugars against Human Immunodeficiency Virus (HIV)

IminosugarVirus IsolateCell LineAssay TypeIC50 (µM)Reference
N-butyl-deoxynojirimycin (NB-DNJ)HIV-1PBMCInfectivity Assay282[12]
N-butyl-deoxynojirimycin (NB-DNJ)HIV-2PBMCInfectivity Assay211[12]

Table 4: Cytotoxicity of Iminosugars

IminosugarCell LineAssay TypeCC50 (µM)Reference
N-butyl-deoxynojirimycin (NB-DNJ)MDMΦMTS Assay>100[13]
N-nonyl-deoxynojirimycin (NN-DNJ)MDMΦMTS Assay31.6[13]
CelgosivirMDMΦMTS Assay>100[10]
UV-4BVeroNot Specified>500[2]
UV-4BMDCKNot Specified>500[2]

Experimental Protocols

A general workflow for evaluating the antiviral activity of iminosugars is presented below.

Experimental_Workflow Start Start Cytotoxicity Assay 1. Determine Cytotoxicity (CC50) (e.g., MTT Assay) Start->Cytotoxicity Assay Antiviral Assay 2. Assess Antiviral Activity (EC50) (e.g., Plaque Reduction Assay) Cytotoxicity Assay->Antiviral Assay Mechanism of Action 3. Investigate Mechanism of Action Antiviral Assay->Mechanism of Action Viral RNA Quantification a. Viral RNA Quantification (qRT-PCR) Mechanism of Action->Viral RNA Quantification Glycoprotein Analysis b. Glycoprotein Analysis (Western Blot) Mechanism of Action->Glycoprotein Analysis Data Analysis 4. Data Analysis & Interpretation Viral RNA Quantification->Data Analysis Glycoprotein Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow.
Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the iminosugar that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).

Materials:

  • 96-well cell culture plates

  • Host cell line appropriate for the virus of interest

  • Complete cell culture medium

  • Iminosugar compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of the iminosugar in complete culture medium. A typical concentration range to test is from 0.1 to 1000 µM. Include a "cells only" control (no compound).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to triplicate wells for each concentration.

  • Incubation: Incubate the plate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]

  • Incubation for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.

Plaque Reduction Assay

This assay quantifies the ability of an iminosugar to inhibit the production of infectious virus particles.

Materials:

  • 24-well or 48-well cell culture plates

  • Confluent monolayer of susceptible host cells

  • Virus stock with a known titer (PFU/mL)

  • Iminosugar compound at non-toxic concentrations

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection and Treatment:

    • Co-treatment: Mix the diluted virus with various concentrations of the iminosugar and incubate for 1 hour at 37°C. Then, add the mixture to the cell monolayers.

    • Post-treatment: First, infect the cell monolayers with the diluted virus for 1 hour at 37°C. Then, remove the virus inoculum and add medium containing different concentrations of the iminosugar.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with overlay medium containing the respective concentrations of the iminosugar.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: After incubation, fix the cells with fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each iminosugar concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50) using non-linear regression analysis.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This protocol is used to quantify the amount of viral RNA produced in the presence of an iminosugar, providing insight into the compound's effect on viral replication.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix

  • Virus-specific primers and probe

  • qRT-PCR instrument

Procedure:

  • Sample Collection: Infect cells with the virus in the presence or absence of the iminosugar. At various time points post-infection, collect both the cell lysate and the supernatant.

  • RNA Extraction: Extract total RNA from the cell lysates and viral RNA from the supernatants using an appropriate RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using a qPCR master mix, virus-specific primers, and a probe. Include a no-template control and a standard curve of known viral RNA concentrations for absolute quantification.[14]

  • Data Analysis: Determine the viral RNA copy number in each sample based on the standard curve.[15] Compare the viral RNA levels in iminosugar-treated samples to untreated controls to assess the impact on viral RNA synthesis and release.

Western Blot Analysis of Viral Glycoproteins

This protocol is used to analyze the effect of iminosugars on the molecular weight and expression levels of viral glycoproteins.

Materials:

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the viral glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Infect cells with the virus in the presence or absence of the iminosugar. After an appropriate incubation period, lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the resulting bands. A shift in the molecular weight of the glycoprotein in iminosugar-treated samples compared to the control indicates altered glycan processing. A decrease in band intensity suggests reduced glycoprotein expression.

References

Probing Enzyme Active Site Interactions with N-5-Carboxypentyl-deoxymannojirimycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-dNMJ) is a synthetic iminosugar, an analogue of the natural mannosidase inhibitor deoxymannojirimycin. The presence of the carboxypentyl group at the nitrogen atom provides a versatile linker for immobilization onto solid supports, making it a valuable tool for affinity chromatography-based purification of mannose-processing enzymes. Furthermore, as a structural mimic of the mannosyl cation intermediate, C-dNMJ and its derivatives are potent and specific inhibitors of various mannosidases. This property allows for their use in probing enzyme active site interactions, elucidating the role of specific mannosidases in cellular pathways, and as potential pharmacological chaperones for diseases associated with misfolded glycosidases.

These application notes provide an overview of the key applications of C-dNMJ, with detailed protocols for its use in enzyme inhibition assays, affinity purification, and pharmacological chaperone studies.

Data Presentation

The inhibitory potency of iminosugar derivatives is highly dependent on the stereochemistry of the hydroxyl groups and the nature of the substituent on the ring nitrogen. While specific quantitative data for this compound is limited in the public domain, the following table summarizes the inhibitory constants (Ki) for the closely related compound, N-5-Carboxypentyl-1-deoxynojirimycin, against glucosidases. It is important to note that the "nojirimycin" isomer has a different stereochemistry at the C-2 position compared to the "mannojirimycin" isomer, which will significantly alter its binding affinity and selectivity for different glycosidases. Deoxymannojirimycin and its derivatives are generally known to be potent inhibitors of α-mannosidases.

CompoundEnzymeSourceKi (µM)Reference(s)
N-5-Carboxypentyl-1-deoxynojirimycinGlucosidase IPig liver0.45[1]
1-DeoxynojirimycinGlucosidase IPig liver2.1[1]
N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycinTrimming Glucosidase IPig liverPotent inhibitor[2]
1-Deoxymannojirimycin (B1202084)α-Mannosidase IGeneralSelective inhibitor[3][4]

Experimental Protocols

Enzyme Inhibition Assay for Determining Ki

This protocol describes a general procedure to determine the inhibition constant (Ki) of this compound against a target mannosidase using a chromogenic substrate.

Materials:

  • This compound (C-dNMJ)

  • Purified target mannosidase

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve C-dNMJ in assay buffer to create a stock solution (e.g., 1 mM). Prepare a series of dilutions in assay buffer.

    • Dilute the purified mannosidase in assay buffer to a working concentration.

    • Dissolve the chromogenic substrate in assay buffer to a stock solution (e.g., 10 mM). Prepare a series of dilutions.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of assay buffer (for control) or 20 µL of C-dNMJ dilution to the appropriate wells.

    • Add 20 µL of the diluted enzyme solution to all wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the substrate dilution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for a set period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitrophenol).

  • Data Analysis:

    • Calculate the initial velocity (V) of the reaction for each substrate and inhibitor concentration.

    • Determine the mode of inhibition by plotting the data using Lineweaver-Burk or Dixon plots.

    • Calculate the apparent Km in the presence of the inhibitor.

    • Calculate the Ki value using the appropriate equation for the determined mode of inhibition (e.g., for competitive inhibition: Apparent Km = Km (1 + [I]/Ki)).

Affinity Chromatography for Enzyme Purification

This protocol outlines the preparation of a C-dNMJ affinity resin and its use for the purification of mannosidases. This protocol is adapted from the synthesis of a similar affinity ligand.[5]

Materials:

  • This compound (C-dNMJ)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-activated chromatography resin (e.g., NHS-activated Sepharose)

  • Coupling buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Blocking buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., phosphate-buffered saline, PBS)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.0, or a high concentration of free mannose in wash buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Crude protein extract containing the target mannosidase

  • Chromatography column

Procedure:

  • Preparation of Affinity Resin:

    • Dissolve C-dNMJ in coupling buffer.

    • Wash the NHS-activated Sepharose with ice-cold 1 mM HCl.

    • Immediately mix the C-dNMJ solution with the washed resin and incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.

    • Block any remaining active groups by incubating the resin with blocking buffer for 2 hours at room temperature.

    • Wash the resin extensively with wash buffer to remove non-covalently bound C-dNMJ.

    • Pack the resin into a chromatography column and equilibrate with wash buffer.

  • Protein Purification:

    • Clarify the crude protein extract by centrifugation or filtration.

    • Load the clarified extract onto the equilibrated affinity column at a slow flow rate.

    • Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.

    • Elute the bound mannosidase using the elution buffer. Collect fractions and immediately neutralize the pH with neutralization buffer if using a low pH elution.

    • Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and mannosidase activity.

    • Analyze the purity of the eluted protein by SDS-PAGE.

Pharmacological Chaperone Assay

This protocol describes a cell-based assay to evaluate the potential of C-dNMJ to act as a pharmacological chaperone for a mutant mannosidase associated with a lysosomal storage disease.

Materials:

  • Patient-derived fibroblasts or a cell line expressing a mutant form of the target mannosidase

  • Cell culture medium and supplements

  • This compound (C-dNMJ)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Fluorogenic substrate for the mannosidase (e.g., 4-methylumbelliferyl-α-D-mannopyranoside)

  • Stop solution (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.7)

  • Fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in appropriate multi-well plates until they reach a desired confluency.

    • Prepare a stock solution of C-dNMJ in cell culture medium.

    • Treat the cells with varying concentrations of C-dNMJ (e.g., 1 µM to 100 µM) for 48-72 hours. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using lysis buffer.

    • Collect the cell lysates and determine the total protein concentration for each sample.

  • Enzyme Activity Assay:

    • In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

    • Add the fluorogenic substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction by adding the stop solution.

  • Measurement and Analysis:

    • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

    • Calculate the specific enzyme activity (e.g., in nmol/h/mg protein).

    • Compare the enzyme activity in the C-dNMJ-treated cells to the untreated control. A significant increase in activity suggests a pharmacological chaperone effect.

Visualizations

Signaling Pathway: N-Glycan Processing and ER-Associated Degradation (ERAD)

Deoxymannojirimycin and its derivatives inhibit α-mannosidases involved in the processing of N-linked glycans in the endoplasmic reticulum (ER). This inhibition can prevent the trimming of mannose residues, a key step in the quality control of glycoprotein (B1211001) folding and the subsequent targeting of misfolded proteins to the ER-associated degradation (ERAD) pathway.

N_Glycan_Processing_ERAD Nascent_Protein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I_II Glucosidase I & II Nascent_Protein->Glucosidase_I_II Calnexin_Calreticulin Calnexin/Calreticulin Cycle (Folding) Glucosidase_I_II->Calnexin_Calreticulin Monoglucosylated Correctly_Folded Correctly Folded Protein (to Golgi) Calnexin_Calreticulin->Correctly_Folded Folding Success Misfolded_Protein Misfolded Protein Calnexin_Calreticulin->Misfolded_Protein Folding Failure UGGT UGGT (Reglucosylation) Misfolded_Protein->UGGT ER_Mannosidase_I ER Mannosidase I Misfolded_Protein->ER_Mannosidase_I UGGT->Calnexin_Calreticulin Mannose_Trimming Mannose Trimming (Man8GlcNAc2) ER_Mannosidase_I->Mannose_Trimming C_dNMJ N-5-Carboxypentyl- deoxymannojirimycin C_dNMJ->ER_Mannosidase_I Inhibits ERAD_Recognition ERAD Recognition (e.g., EDEMs) Mannose_Trimming->ERAD_Recognition Proteasome Proteasomal Degradation ERAD_Recognition->Proteasome Ubiquitination & Retrotranslocation

Caption: Role of C-dNMJ in N-Glycan Processing and ERAD.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates the workflow for determining the inhibitory effect of C-dNMJ on a target enzyme.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, C-dNMJ) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Controls and C-dNMJ dilutions) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Enzyme with C-dNMJ Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate Ki) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Enzyme Inhibition Assay.

Logical Relationship: Pharmacological Chaperone Action

This diagram illustrates the principle of pharmacological chaperone therapy for a misfolded mutant enzyme.

Pharmacological_Chaperone_Action Gene_Mutation Gene Mutation Misfolded_Enzyme Misfolded Mutant Enzyme (in ER) Gene_Mutation->Misfolded_Enzyme ERAD ER-Associated Degradation Misfolded_Enzyme->ERAD Targeted for Stabilized_Enzyme Stabilized Enzyme Complex Misfolded_Enzyme->Stabilized_Enzyme Binds to C_dNMJ C-dNMJ (Pharmacological Chaperone) C_dNMJ->Stabilized_Enzyme Correct_Folding Promotes Correct Folding Stabilized_Enzyme->Correct_Folding Trafficking Trafficking to Lysosome Correct_Folding->Trafficking Functional_Enzyme Increased Functional Enzyme in Lysosome Trafficking->Functional_Enzyme Substrate_Reduction Reduced Substrate Accumulation Functional_Enzyme->Substrate_Reduction

Caption: Mechanism of Pharmacological Chaperone Action.

References

Application of N-5-Carboxypentyl-deoxymannojirimycin in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is a synthetic iminosugar, a class of compounds that are structural analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom. This structural modification confers the ability to inhibit glycosidases, enzymes that play crucial roles in various biological processes, including carbohydrate metabolism and glycoprotein (B1211001) processing. Due to its structural similarity to mannose, C-DNJ is a potential inhibitor of α-mannosidases. Furthermore, the N-linked carboxypentyl group suggests it may also exhibit inhibitory activity against other glycosidases, similar to other N-alkylated iminosugars. These properties make C-DNJ a promising candidate for investigation in the context of metabolic disorders such as type 2 diabetes and lysosomal storage diseases.

These application notes provide an overview of the potential applications of C-DNJ in metabolic disorder research, based on the known activities of structurally related compounds like deoxymannojirimycin (DMJ) and N-alkylated deoxynojirimycin (DNJ) derivatives. Detailed experimental protocols are provided as a starting point for researchers to investigate the efficacy and mechanism of action of C-DNJ.

Potential Applications in Metabolic Disorders

Type 2 Diabetes Mellitus

Rationale: A key strategy in managing type 2 diabetes is the inhibition of α-glucosidases in the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. N-alkylated deoxynojirimycin derivatives have demonstrated potent α-glucosidase inhibitory activity.[1][2] Studies on deoxynojirimycin (DNJ) have shown that it can alleviate insulin (B600854) resistance by activating the insulin signaling PI3K/AKT pathway in skeletal muscle.[3][4] DNJ has also been shown to effectively ameliorate glucose and lipid metabolism in prediabetic mice, reducing the risk of progression to type 2 diabetes.[5]

Hypothesized Mechanism of Action: C-DNJ, as an N-substituted deoxymannojirimycin, is hypothesized to act as a competitive inhibitor of intestinal α-glucosidases, such as sucrase and maltase. This inhibition would delay carbohydrate digestion and glucose absorption, thereby lowering post-meal blood glucose spikes. Furthermore, it may improve insulin sensitivity in peripheral tissues.

Lysosomal Storage Diseases

Rationale: Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested macromolecules. Alpha-mannosidosis is an LSD resulting from a deficiency of lysosomal α-mannosidase, causing the accumulation of mannose-rich oligosaccharides.[6][7] Substrate reduction therapy (SRT) is a therapeutic approach that aims to decrease the biosynthesis of the accumulating substrate. Inhibitors of glycosyltransferases or glycosidases involved in the synthesis of these substrates can serve as SRT agents. N-alkylated iminosugars have been shown to inhibit glycosphingolipid biosynthesis and have been evaluated for the treatment of glycosphingolipid storage diseases like Gaucher and Tay-Sachs disease.[8][9]

Hypothesized Mechanism of Action: As a deoxymannojirimycin derivative, C-DNJ is a potential inhibitor of α-mannosidases.[10] By inhibiting lysosomal α-mannosidase, C-DNJ could potentially reduce the accumulation of mannose-containing glycans in alpha-mannosidosis. Additionally, depending on its broader specificity, it might inhibit other enzymes involved in the biosynthesis of complex glycans, offering a broader potential for substrate reduction in other LSDs.

Quantitative Data from Structurally Related Compounds

The following tables summarize the inhibitory activities of deoxynojirimycin (DNJ), deoxymannojirimycin (DMJ), and their N-alkylated derivatives against relevant enzymes. This data provides a basis for estimating the potential potency of C-DNJ.

Table 1: Inhibitory Activity of Deoxynojirimycin (DNJ) and its Derivatives against α-Glucosidases

CompoundEnzyme SourceIC50 (µM)Reference
1-Deoxynojirimycin (B1663644) (DNJ)Yeast α-glucosidase>1000[11]
1-Deoxynojirimycin (DNJ)Rice α-glucosidase0.05[11]
N-Butyl-DNJNot specified-[12]
N-Hydroxyethyl-DNJNot specified-[12]

Table 2: Inhibitory Activity of Deoxymannojirimycin (DMJ) and Related Compounds against α-Mannosidases

CompoundEnzyme SourceKi (µM)IC50 (µM)Reference
Swainsonine (B1682842)Human Lysosomal α-mannosidase0.4-[10]
Mannostatin AHuman Lysosomal α-mannosidase0.4-[10]
1,4-dideoxy-1,4-imino-ᴅ-mannitol (DIM)Golgi α-mannosidase II--[13]
6-Deoxy-DIMAMAN-2 (C. elegans Golgi-type)0.19-[13]

Note: The inhibitory constants (Ki and IC50) are highly dependent on the enzyme source and assay conditions. The data presented here should be used as a comparative reference.

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on metabolic-disorder-related pathways.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory potency of C-DNJ against α-glucosidase.

Materials:

  • This compound (C-DNJ)

  • α-Glucosidase from Saccharomyces cerevisiae (yeast) or rat intestinal acetone (B3395972) powder

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.

    • Prepare a 5 mM stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of C-DNJ in phosphate buffer and perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1 µM to 1 mM). Acarbose (B1664774) can be used as a positive control.

  • Assay:

    • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the different concentrations of C-DNJ or acarbose to the test wells.

    • Add 50 µL of phosphate buffer to the control wells (enzyme activity without inhibitor).

    • Add 25 µL of the α-glucosidase solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Data Analysis:

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of C-DNJ using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow In Vitro α-Glucosidase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, C-DNJ) Assay_Setup Assay Setup in 96-well plate (Blank, Control, Test wells) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (37°C, 10 min) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubate (37°C, 30 min) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction (Add Na2CO3) Incubation->Reaction_Stop Data_Acquisition Measure Absorbance (405 nm) Reaction_Stop->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis

Workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2: In Vitro Lysosomal α-Mannosidase Inhibition Assay

This protocol is to assess the inhibitory effect of C-DNJ on lysosomal α-mannosidase.

Materials:

  • This compound (C-DNJ)

  • Human or bovine lysosomal α-mannosidase

  • 4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-α-Man) as a fluorogenic substrate

  • Citrate-phosphate buffer (100 mM, pH 4.5)

  • Glycine-NaOH buffer (200 mM, pH 10.7) for stopping the reaction

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the lysosomal α-mannosidase in citrate-phosphate buffer to the desired concentration.

    • Prepare a 1 mM stock solution of 4-MU-α-Man in the same buffer.

    • Prepare a stock solution of C-DNJ and perform serial dilutions in the buffer. Swainsonine can be used as a positive control.

  • Assay:

    • In a 96-well black plate, add 20 µL of citrate-phosphate buffer to the blank wells.

    • Add 20 µL of the different concentrations of C-DNJ or swainsonine to the test wells.

    • Add 20 µL of buffer to the control wells.

    • Add 10 µL of the α-mannosidase solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the reaction by adding 10 µL of the 4-MU-α-Man solution to all wells.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 200 µL of glycine-NaOH buffer.

  • Data Analysis:

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm).

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

cluster_workflow In Vitro α-Mannosidase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, C-DNJ) Assay_Setup Assay Setup in 96-well plate (Blank, Control, Test wells) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (37°C, 15 min) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubate (37°C, 60 min) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction (Add Glycine-NaOH) Incubation->Reaction_Stop Data_Acquisition Measure Fluorescence (Ex: 365, Em: 445 nm) Reaction_Stop->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis

Workflow for the in vitro α-mannosidase inhibition assay.

Protocol 3: In Vivo Study in a Type 2 Diabetes Animal Model

This protocol outlines a study to evaluate the anti-hyperglycemic effects of C-DNJ in a diet-induced obese and diabetic mouse model.

Materials:

  • This compound (C-DNJ)

  • C57BL/6J mice

  • High-fat diet (HFD)

  • Standard chow diet

  • Oral gavage needles

  • Blood glucose meter and strips

  • Insulin ELISA kit

Procedure:

  • Induction of Diabetes:

    • Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group will be fed a standard chow diet.

  • Treatment:

    • Randomly divide the HFD-fed mice into a vehicle control group and C-DNJ treatment groups (e.g., 10, 25, 50 mg/kg body weight).

    • Administer C-DNJ or vehicle (e.g., water or saline) daily by oral gavage for 4-8 weeks.

  • Assessments:

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period after an overnight fast.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose solution (2 g/kg) by oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

    • Tissue Collection: At the end of the study, euthanize the mice and collect blood, liver, skeletal muscle, and adipose tissue for further analysis (e.g., Western blotting for insulin signaling proteins, gene expression analysis).

  • Data Analysis:

    • Analyze changes in body weight, food intake, fasting glucose, and insulin levels.

    • Calculate the area under the curve (AUC) for the OGTT.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the effects of C-DNJ.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways affected by C-DNJ in the context of metabolic disorders.

cluster_pathway Proposed Mechanism of C-DNJ in Type 2 Diabetes CDNJ N-5-Carboxypentyl- deoxymannojirimycin (C-DNJ) Alpha_Glucosidase Intestinal α-Glucosidases CDNJ->Alpha_Glucosidase Inhibits Insulin_Signaling Insulin Signaling (PI3K/AKT Pathway) CDNJ->Insulin_Signaling Potentially Enhances Carbohydrate_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion Mediates Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption Blood_Glucose Postprandial Blood Glucose Glucose_Absorption->Blood_Glucose Increases Glucose_Uptake Glucose Uptake in Muscle/Fat Insulin_Signaling->Glucose_Uptake

Hypothesized action of C-DNJ in managing type 2 diabetes.

cluster_pathway Proposed Mechanism of C-DNJ in Lysosomal Storage Disease (α-Mannosidosis) CDNJ N-5-Carboxypentyl- deoxymannojirimycin (C-DNJ) Lysosomal_Alpha_Mannosidase Lysosomal α-Mannosidase CDNJ->Lysosomal_Alpha_Mannosidase Inhibits Glycan_Catabolism Catabolism of Mannose-rich Glycans Lysosomal_Alpha_Mannosidase->Glycan_Catabolism Required for Substrate_Accumulation Accumulation of Undigested Glycans Glycan_Catabolism->Substrate_Accumulation Prevents Cellular_Dysfunction Cellular Dysfunction (α-Mannosidosis) Substrate_Accumulation->Cellular_Dysfunction Leads to

Hypothesized action of C-DNJ in α-Mannosidosis.

Conclusion

This compound holds considerable promise as a research tool and potential therapeutic agent for metabolic disorders. Its predicted dual-action capability—inhibiting intestinal α-glucosidases for diabetes management and modulating α-mannosidase activity for lysosomal storage diseases—warrants thorough investigation. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the full potential of this intriguing iminosugar. It is imperative that future studies focus on validating these hypothesized mechanisms and quantifying the specific inhibitory activities and in vivo efficacy of C-DNJ.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-5-Carboxypentyl-deoxymannojirimycin Inhibitor Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro inhibitor concentration of N-5-Carboxypentyl-deoxymannojirimycin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of deoxymannojirimycin, a potent inhibitor of α-glucosidases, particularly glucosidase I and II. These enzymes are critical in the N-linked glycosylation pathway in the endoplasmic reticulum (ER), where they are involved in the trimming of glucose residues from newly synthesized glycoproteins. By inhibiting these glucosidases, this compound disrupts proper glycoprotein (B1211001) folding, which can lead to ER stress and the unfolded protein response (UPR). This mechanism is of interest for various research areas, including antiviral and cancer therapies.

Q2: What is a good starting concentration for this compound in an in vitro experiment?

A2: A recommended starting point for this compound in enzymatic assays is in the low micromolar range. For cell-based assays, a broader dose-response experiment is recommended, starting from the low micromolar range and extending to higher concentrations (e.g., 1 µM to 100 µM) to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q3: How can I determine the potency of this compound in my assay?

A3: The potency of this compound is typically determined by calculating its half-maximal inhibitory concentration (IC50) in an enzyme inhibition assay or its half-maximal effective concentration (EC50) in a cell-based assay. This involves testing a range of inhibitor concentrations and measuring the corresponding enzyme activity or cellular response.

Q4: What are the key considerations for the solubility and stability of this compound?

A4: this compound is generally soluble in aqueous buffers. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions can be prepared in a suitable buffer and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Enzyme Inhibition Assays

Issue 1: High variability between replicate wells.

  • Possible Cause: Inaccurate pipetting, especially with small volumes.

    • Solution: Use calibrated pipettes and ensure proper technique. For serial dilutions, prepare a sufficient volume to minimize errors.

  • Possible Cause: Insufficient mixing of reagents in the wells.

    • Solution: Gently mix the contents of each well after the addition of each reagent by pipetting up and down or by using a plate shaker at a low speed.

  • Possible Cause: Temperature fluctuations during incubation.

    • Solution: Ensure the incubator or water bath maintains a stable and uniform temperature throughout the experiment.

Issue 2: No or very low inhibition observed.

  • Possible Cause: Inactive inhibitor.

    • Solution: Ensure the inhibitor has been stored correctly and prepare fresh stock solutions.

  • Possible Cause: Incorrect assay conditions.

    • Solution: Verify the pH of the buffer, the enzyme concentration, and the substrate concentration. Ensure they are optimal for the specific glucosidase being used.

  • Possible Cause: Insufficient pre-incubation time of the enzyme with the inhibitor.

    • Solution: Increase the pre-incubation time to allow for sufficient binding of the inhibitor to the enzyme before adding the substrate. A pre-incubation time of 10-30 minutes is a good starting point.

Issue 3: High background signal in control wells.

  • Possible Cause: Spontaneous hydrolysis of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside - pNPG).

    • Solution: Include a "no enzyme" control to measure the rate of spontaneous substrate degradation and subtract this value from all other readings.

  • Possible Cause: Contaminated reagents.

    • Solution: Use fresh, high-quality reagents and sterile techniques to avoid contamination.

Cell-Based Assays

Issue 1: High cytotoxicity observed at the desired inhibitory concentration.

  • Possible Cause: The inhibitor concentration is too high for the specific cell line.

    • Solution: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Select a concentration for your experiments that is well below the CC50 value but still provides the desired level of inhibition.

  • Possible Cause: Solvent toxicity (e.g., DMSO).

    • Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control in your experiments.

Issue 2: Inconsistent or no observable effect on the cellular pathway of interest.

  • Possible Cause: The chosen cell line does not have an active N-linked glycosylation pathway or the pathway is not sensitive to glucosidase inhibition.

    • Solution: Use a cell line known to be sensitive to glucosidase inhibitors. Confirm the expression and activity of glucosidases I and II in your chosen cell line.

  • Possible Cause: Insufficient incubation time with the inhibitor.

    • Solution: Increase the incubation time to allow for the cellular effects of glucosidase inhibition to manifest. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal incubation period.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound and Related Compounds Against Glucosidases.

CompoundEnzymeOrganismKi (µM)Reference
This compoundGlucosidase IPig Liver0.45--INVALID-LINK--
1-DeoxynojirimycinGlucosidase IPig Liver2.1--INVALID-LINK--
This compoundGlucosidase IIPig Liver32--INVALID-LINK--
1-DeoxynojirimycinGlucosidase IIPig Liver7.0--INVALID-LINK--

Table 2: Representative IC50 Values of Deoxymannojirimycin Derivatives Against α-Glucosidase.

CompoundEnzyme SourceIC50 (µM)Reference
1-DeoxynojirimycinSaccharomyces cerevisiae8.15 ± 0.12--INVALID-LINK--
N-nonyl-deoxynojirimycinAcid α-glucosidase0.42--INVALID-LINK--
N-nonyl-deoxynojirimycinα-1,6-glucosidase8.4--INVALID-LINK--

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 value of this compound using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae or other sources)

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in potassium phosphate buffer.

    • Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations to be tested.

    • Prepare a solution of α-glucosidase in cold potassium phosphate buffer (e.g., 0.5 U/mL).

    • Prepare a solution of pNPG in potassium phosphate buffer (e.g., 1 mM).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 50 µL of each inhibitor dilution.

    • Control wells (100% enzyme activity): Add 50 µL of potassium phosphate buffer.

    • Blank wells (no enzyme): Add 100 µL of potassium phosphate buffer.

    • Add 50 µL of the α-glucosidase solution to the test and control wells.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Read Absorbance:

    • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol describes a general procedure for determining the cytotoxic concentration (CC50) of this compound using a standard MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the inhibitor concentration to determine the CC50 value.

Mandatory Visualization

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus NascentGlycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) GlucosidaseI Glucosidase I NascentGlycoprotein->GlucosidaseI -Glc Glc2Man9GlcNAc2 Glc2Man9GlcNAc2 GlucosidaseII_1 Glucosidase II (removes 1st Glc) Glc2Man9GlcNAc2->GlucosidaseII_1 -Glc Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 GlucosidaseII_2 Glucosidase II (removes 2nd Glc) Glc1Man9GlcNAc2->GlucosidaseII_2 -Glc Man9GlcNAc2 Man9GlcNAc2 (Correctly Folded) FurtherProcessing Further Glycan Processing Man9GlcNAc2->FurtherProcessing ER_Stress ER Stress (Misfolded Protein Accumulation) UPR Unfolded Protein Response (UPR) ER_Stress->UPR GlucosidaseI->Glc2Man9GlcNAc2 -Glc GlucosidaseII_1->Glc1Man9GlcNAc2 -Glc GlucosidaseII_2->Man9GlcNAc2 -Glc Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->GlucosidaseI Inhibitor->GlucosidaseII_1 Inhibitor->GlucosidaseII_2

Caption: N-linked glycosylation pathway and the inhibitory action of this compound.

G Start Start: Define Experimental Goals EnzymeAssay Enzymatic Assay (e.g., α-glucosidase inhibition) Start->EnzymeAssay CellAssay Cell-Based Assay (e.g., viral replication, ER stress) Start->CellAssay DoseResponse Perform Dose-Response (broad concentration range) EnzymeAssay->DoseResponse Cytotoxicity Determine Cytotoxicity (CC50) (e.g., MTT assay) CellAssay->Cytotoxicity OptimizeAssay Optimize Assay Parameters (incubation time, reagent conc.) DoseResponse->OptimizeAssay SelectConc Select Non-Toxic Concentration Range Cytotoxicity->SelectConc SelectConc->DoseResponse DetermineIC50 Determine IC50/EC50 OptimizeAssay->DetermineIC50 Validate Validate Results (positive/negative controls) DetermineIC50->Validate End End: Optimized Inhibitor Concentration Validate->End G Action Action Problem Problem Check Check Start Inconsistent Results? Pipetting Check Pipetting Accuracy and Technique Start->Pipetting Yes End Problem Solved Start->End No Pipetting->Start Improved? Mixing Ensure Thorough Mixing of Reagents in Wells Pipetting->Mixing OK Mixing->Start Improved? Temp Verify Temperature Stability During Incubation Mixing->Temp OK Temp->Start Improved? Reagents Prepare Fresh Reagents and Inhibitor Stock Temp->Reagents OK Reagents->Start Improved? Controls Review Positive and Negative Controls Reagents->Controls OK Controls->Start Improved?

N-5-Carboxypentyl-deoxymannojirimycin stability and optimal storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of N-5-Carboxypentyl-deoxymannojirimycin.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored at temperatures of -20°C or below (<-15°C).[1][2][3][4] It is typically shipped at room temperature, and upon receipt, it should be transferred to the recommended storage conditions as soon as possible.[2][4]

Q2: What is the expected shelf-life of this compound?

When stored as a solid at -20°C, the compound is stable for at least four years.[2] The stability in solution has not been extensively reported and is expected to be lower. It is recommended to prepare solutions fresh for each experiment.

Q3: How should I handle the compound upon receipt?

Upon receiving the compound, which is typically a crystalline solid or a white to off-white powder, it is advisable to warm the container to room temperature before opening to avoid condensation, which could introduce moisture and affect stability.[1][2][3][5]

Q4: Is this compound stable in solution?

The stability of this compound in solution is not well-documented. As a general practice for similar compounds, it is best to prepare solutions fresh and use them promptly. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q5: What are the common signs of degradation?

Visual signs of degradation can include a change in color or clumping of the powder. However, the most reliable indicator of degradation is a decrease in its biological activity, which can be assessed through functional assays such as an α-glucosidase inhibition assay.

Q6: What factors can affect the stability of this compound?

Several factors can influence the stability of this compound.[6] These include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Extreme pH values in solution may lead to hydrolysis or other chemical modifications.

  • Light: Exposure to light can potentially cause photodegradation. It is advisable to store the compound in a light-protected container.

  • Oxidation: The presence of oxidizing agents could affect the molecule's integrity.

  • Enzymatic Degradation: If the compound is in a biological matrix, it could be subject to enzymatic degradation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in enzyme inhibition assays Improper storage of the compound.Ensure the compound is stored at -20°C as a solid. Prepare fresh solutions for each experiment.
Inaccurate concentration of the inhibitor solution.Verify the weighing and dilution calculations. Use a calibrated balance and pipettes.
Interference with the assay readout.Run a control with the inhibitor and the assay's detection product to check for interference.[7]
Non-specific inhibition.Investigate if the inhibition is time-dependent or partially reversible, which can be signs of non-specific inhibition.[7]
Loss of compound activity Degradation of the compound due to improper storage or handling.Confirm storage conditions. Perform a new activity assay with a freshly prepared solution from a properly stored solid stock.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Contamination of the stock solution.Use sterile techniques when preparing and handling solutions.

Data Presentation: Stability and Storage Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid (Crystalline Powder)-20°C or below[1][2][3][4]Long-term (≥ 4 years)[2]
Solution-20°C or -80°CShort-term (prepare fresh recommended)

Table 2: Factors Influencing Stability

Factor Effect on Stability Recommendation
TemperatureHigher temperatures accelerate degradation[6]Store at recommended low temperatures.
pHExtremes in pH can cause degradation[6]Maintain a stable pH in solution, relevant to the experimental buffer.
LightPotential for photodegradation[6]Store in a dark or amber vial.
MoistureCan lead to hydrolysisKeep the container tightly sealed and warm to room temperature before opening.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of this compound under various conditions by measuring its inhibitory activity against α-glucosidase.

1. Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.05 U/mL.[8]

  • Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration of 600 µM.[8]

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor from the stock solution in phosphate buffer to achieve a range of concentrations.

3. Stability Study Design:

  • Store aliquots of this compound (both as solid and in solution) under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), assess the activity of the stored compound using the α-glucosidase inhibition assay.

4. α-Glucosidase Inhibition Assay Procedure:

  • Add 50 µL of the enzyme solution to each well of a 96-well microplate.

  • Add 50 µL of the working inhibitor solution at various concentrations to the respective wells. For the control, add 50 µL of phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[8]

5. Data Analysis:

  • Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

  • Compare the IC50 values of the compound stored under different conditions at various time points to assess its stability. A significant increase in the IC50 value indicates degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay at Time Points cluster_analysis Data Analysis prep_compound Prepare this compound (Solid and Solution Aliquots) store_conditions Store under various conditions (-20°C, 4°C, RT, Light) prep_compound->store_conditions time_points Time Points (0, 1, 2, 4, 8 weeks) store_conditions->time_points prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffers) inhibition_assay Perform α-Glucosidase Inhibition Assay prep_reagents->inhibition_assay time_points->inhibition_assay measure_abs Measure Absorbance at 405 nm inhibition_assay->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 compare_stability Compare IC50 to Assess Stability calc_ic50->compare_stability

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent Assay Results check_storage Verify Compound Storage (-20°C, solid) start->check_storage check_solution Check Solution Preparation (Fresh, accurate concentration) start->check_solution check_interference Test for Assay Interference start->check_interference check_nonspecific Evaluate for Non-specific Inhibition start->check_nonspecific resolve_storage Action: Use properly stored compound check_storage->resolve_storage resolve_solution Action: Prepare fresh, accurate solutions check_solution->resolve_solution resolve_interference Action: Modify assay protocol check_interference->resolve_interference resolve_nonspecific Action: Perform kinetic studies check_nonspecific->resolve_nonspecific

Caption: Troubleshooting guide for inconsistent results in enzyme inhibition assays.

mechanism_of_action compound This compound inhibition Inhibition compound->inhibition enzyme α-Glucosidase I product Trimmed Glycoprotein enzyme->product Catalyzes enzyme->inhibition substrate N-linked Glycoprotein Precursor substrate->enzyme Binds to inhibition->product Blocks Trimming

Caption: Inhibition of α-Glucosidase I by this compound.

References

Improving the solubility of N-5-Carboxypentyl-deoxymannojirimycin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-5-Carboxypentyl-deoxymannojirimycin in aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my neutral (pH 7.4) buffer. The compound is forming a suspension or precipitate. What is the underlying issue?

A1: The solubility issue you are observing is likely due to the zwitterionic nature of this compound. This molecule contains both a basic secondary amine within its deoxymannojirimycin ring and an acidic carboxylic acid group on its pentyl side chain. At a neutral pH, which may be close to the molecule's isoelectric point (pI), the compound can form an internal salt (zwitterion) with minimal net charge. This state often leads to strong intermolecular interactions and reduced solubility in aqueous media, causing the compound to precipitate.

Q2: What is the most effective method to increase the solubility of this compound in an aqueous buffer?

A2: The most effective and recommended method is to adjust the pH of the buffer. By shifting the pH away from the compound's isoelectric point, you can ensure that the molecule carries a net positive or negative charge, which enhances its interaction with water and dramatically increases solubility.

  • Acidic pH (e.g., pH < 4): The carboxylic acid group will be largely protonated (neutral), while the ring nitrogen will be protonated (positive charge). The net positive charge will increase solubility.

  • Alkaline pH (e.g., pH > 9): The ring nitrogen will be largely deprotonated (neutral), while the carboxylic acid will be deprotonated (negative charge). The net negative charge will increase solubility.

For most biological experiments, preparing a concentrated stock solution in a slightly acidic or basic aqueous solution and then diluting it into your final experimental buffer is the best approach. See the detailed protocol below.

Q3: Can I use co-solvents like DMSO or ethanol (B145695) to improve solubility?

A3: While organic co-solvents like DMSO, ethanol, or methanol (B129727) can be used, they are generally less effective for this specific molecule due to its highly polar and ionic character. The primary driver of its solubility in aqueous systems is its charge state, which is controlled by pH. If your experimental system is incompatible with pH adjustments, using a small percentage of a co-solvent may provide a marginal improvement. However, pH adjustment remains the preferred and most effective method.

Q4: Will heating or sonication help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) and sonication can help accelerate the dissolution process, especially after the pH has been adjusted. These methods provide the energy needed to break up the solid lattice of the compound. However, they are unlikely to resolve the fundamental solubility issue at or near the isoelectric point. Always use these methods cautiously to avoid potential degradation of the compound.

Data Presentation: Solubility Profile

The following table provides an estimated solubility profile for this compound in a standard phosphate (B84403) buffer system at various pH values. This data is based on the known behavior of similar zwitterionic iminosugar derivatives.

pH of BufferPredominant Ionic SpeciesExpected Solubility (mg/mL)Observations
2.0Cationic> 50Forms a clear, stable solution.
4.0Cationic> 25Forms a clear, stable solution.
6.0Zwitterionic~ 1-2Low solubility, may appear cloudy.
7.4Zwitterionic< 1Very low solubility, likely precipitates.
9.0Anionic> 25Forms a clear, stable solution.
11.0Anionic> 50Forms a clear, stable solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution via pH Adjustment

This protocol describes the recommended method for solubilizing this compound by preparing an acidic stock solution.

Materials:

  • This compound powder

  • Sterile, purified water (Milli-Q® or equivalent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a sterile vial.

  • Add Water: Add a volume of sterile water to achieve a concentration slightly less than your target (e.g., add 800 µL for a final volume of 1 mL). The mixture will likely appear as a cloudy suspension.

  • Acidify Solution: While gently vortexing, add 1 M HCl dropwise (typically a few microliters). Monitor the solution for clarity. Continue adding HCl until the solid completely dissolves and the solution becomes clear.

  • Measure pH: Use a calibrated pH meter to check the pH of the solution. The pH should be in the acidic range (typically pH 2-4) for full dissolution.

  • Adjust to Final Volume: Add sterile water to reach the final desired volume and mix thoroughly.

  • Neutralization (Optional, for final dilution): This acidic stock solution can now be diluted into your larger volume of neutral experimental buffer. The buffering capacity of your final medium should be sufficient to bring the pH back to the desired physiological range without causing precipitation, provided the final concentration of the compound is low.

  • Storage: Store the stock solution as recommended on the product data sheet, typically at -20°C or below.

Mandatory Visualizations

Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot solubility issues with this compound.

G start Start: Compound fails to dissolve in neutral buffer check_zwitterion Recognize compound is zwitterionic start->check_zwitterion decision_ph Is pH adjustment acceptable for experiment? check_zwitterion->decision_ph adjust_ph Follow Protocol 1: Prepare acidic or alkaline stock solution decision_ph->adjust_ph  Yes alternative Consider alternative methods: 1. Use of co-solvents (e.g., DMSO) 2. Gentle warming / sonication decision_ph->alternative No   dilute Dilute concentrated stock into final buffer volume adjust_ph->dilute success Success: Compound is soluble in final experimental medium dilute->success end End success->end alternative->end

Caption: Troubleshooting workflow for dissolving this compound.

Effect of pH on Molecular Charge

This diagram illustrates how pH influences the ionic state of this compound, which in turn dictates its solubility.

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Neutral pH (~pI) cluster_high_ph High pH (e.g., pH 10) cation Net Positive Charge (High Solubility) R-NH2+ - R'-COOH zwitterion Zwitterion (Net Neutral) (Low Solubility) R-NH2+ - R'-COO- cation->zwitterion Increase pH zwitterion->cation Decrease pH anion Net Negative Charge (High Solubility) R-NH - R'-COO- zwitterion->anion Increase pH anion->zwitterion Decrease pH

Caption: Relationship between pH, molecular charge, and solubility.

How to avoid non-specific binding with N-5-Carboxypentyl-deoxymannojirimycin resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding when using N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) resins for the affinity purification of mannosidases and related glycosidases.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CP-DMJ) resin and what is it used for?

This compound is a synthetic ligand that acts as a competitive inhibitor of certain mannosidases. When this ligand is covalently coupled to a chromatography matrix, typically Sepharose, it creates an affinity resin specifically designed for the purification of mannosidase enzymes. The deoxymannojirimycin moiety mimics the structure of mannose, allowing for specific binding to the active site of these enzymes.

Q2: What are the primary causes of non-specific binding to CP-DMJ resins?

Non-specific binding to CP-DMJ resins can be attributed to several types of interactions:

  • Ionic Interactions: Residual charges on the Sepharose matrix or the spacer arm can interact with oppositely charged proteins in the sample. Many glycosidases have been observed to bind non-specifically to various carbohydrate-based resins due to ionic interactions, and elution can often be achieved by increasing the ionic strength of the buffer.

  • Hydrophobic Interactions: The N-5-carboxypentyl spacer arm, which links the deoxymannojirimycin ligand to the resin, has a hydrophobic character. Proteins with exposed hydrophobic patches can interact with this spacer arm, leading to non-specific binding.

  • Protein Aggregation: Aggregated proteins in the sample can become trapped within the resin bed, leading to poor purity of the eluted target protein.

Q3: How can I elute my target mannosidase from the CP-DMJ resin?

Elution is typically achieved by disrupting the specific interaction between the target enzyme and the immobilized ligand. Common elution strategies include:

  • Competitive Elution: Including a soluble, high-concentration competitive inhibitor (e.g., mannose or deoxymannojirimycin) in the elution buffer will displace the target enzyme from the resin.

  • pH Shift: Changing the pH of the elution buffer can alter the ionization state of amino acid residues in the active site of the enzyme, weakening its interaction with the ligand and leading to elution.[1] A common approach is to use a low pH buffer, such as 0.1 M glycine-HCl, pH 2.5-3.0.[1]

  • Increasing Ionic Strength: For non-specific interactions, a gradual or step-wise increase in salt concentration can be used for elution.[2]

Troubleshooting Guide

Problem 1: High levels of contaminating proteins in the eluate.

This is a classic sign of non-specific binding. Here are several strategies to address this issue, from simplest to more complex modifications of your protocol.

Initial Steps:

  • Increase the ionic strength of the binding and wash buffers. Ionic interactions are a common cause of non-specific binding to carbohydrate-based resins.[2] Increasing the salt concentration can help to disrupt these interactions.

    • Recommendation: Start by increasing the NaCl concentration in your binding and wash buffers in a stepwise manner.

  • Optimize the pH of the binding buffer. The pH of the buffer can influence the charge of both your target protein and contaminating proteins.

    • Recommendation: Perform small-scale binding experiments at different pH values to find the optimal pH that maximizes specific binding while minimizing non-specific interactions.

Intermediate Steps:

  • Add non-ionic detergents to the binding and wash buffers. Non-ionic detergents can help to disrupt hydrophobic interactions between contaminating proteins and the resin's spacer arm.[3]

    • Recommendation: Add a low concentration (e.g., 0.1-0.5%) of a non-ionic detergent like Triton X-100 or Tween-20 to your buffers.

  • Include a pre-elution wash with a higher salt concentration. Before eluting your target protein, perform a wash step with a buffer containing a salt concentration that is intermediate between your binding and elution buffers. This can help to remove weakly bound, non-specific proteins.

Advanced Steps:

  • Pre-treat the resin to block non-specific sites. Pre-incubation of Sepharose-based resins with agents like glycine (B1666218) or ethanolamine (B43304) at a high pH has been shown to reduce non-specific binding.[4]

    • Recommendation: Before applying your sample, incubate the resin with 0.2 M glycine at pH 10.6 overnight at room temperature.

Problem 2: The target protein does not bind to the resin.

If your target mannosidase is found in the flow-through, consider the following possibilities:

  • Incorrect buffer conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between your target enzyme and the CP-DMJ ligand.

  • Presence of inhibitors in the sample: Your sample may contain endogenous inhibitors that prevent the binding of your target enzyme to the resin.

  • The His-tag (or other purification tag) is not accessible: If you are purifying a recombinant protein, the purification tag may be buried within the folded protein. While less common for affinity resins targeting the active site, this can still be a factor.

Problem 3: The target protein is difficult to elute.

If you are experiencing low recovery of your target protein in the eluate, it may be due to very strong binding to the resin.

  • Increase the concentration of the competitive inhibitor in the elution buffer. If using competitive elution, you may need a higher concentration of the free ligand to effectively displace your target protein.

  • Use a more stringent elution buffer. If a pH shift is being used, a lower pH may be required. However, be mindful of the potential for protein denaturation.[1]

  • Increase the contact time with the elution buffer. Allow the elution buffer to incubate with the resin for a longer period to ensure complete dissociation of the target protein.

Data Presentation

The following tables provide hypothetical data to illustrate the effects of optimizing buffer conditions on the purification of a target mannosidase.

Table 1: Effect of NaCl Concentration on Non-Specific Binding

NaCl Concentration in Wash Buffer (mM)Target Mannosidase Purity (%)Yield of Target Mannosidase (%)
506595
1508592
3009588
5009680

Table 2: Effect of Non-Ionic Detergent on Non-Specific Binding

Detergent in Wash BufferTarget Mannosidase Purity (%)Yield of Target Mannosidase (%)
None8592
0.1% Triton X-1009290
0.5% Triton X-1009487
0.1% Tween-209391

Experimental Protocols

Protocol 1: General Affinity Chromatography Workflow for Mannosidase Purification
  • Resin Equilibration:

    • Wash the CP-DMJ resin with 5-10 column volumes of binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Sample Application:

    • Apply the clarified protein sample to the equilibrated column at a low flow rate to ensure sufficient time for binding.

  • Washing:

    • Wash the column with 10-20 column volumes of wash buffer (e.g., 20 mM HEPES, 300 mM NaCl, 0.1% Triton X-100, pH 7.4) until the absorbance at 280 nm returns to baseline.

  • Elution:

    • Elute the bound mannosidase with elution buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM deoxymannojirimycin, pH 7.4). Alternatively, use a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 3.0) and immediately neutralize the collected fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Regeneration:

    • Wash the column with a high salt buffer (e.g., 20 mM HEPES, 1 M NaCl, pH 7.4) followed by the binding buffer to regenerate the resin for future use.

Visualizations

G cluster_workflow Affinity Chromatography Workflow start Start: Clarified Sample equilibration 1. Equilibration of CP-DMJ Resin start->equilibration Prepare Resin sample_loading 2. Sample Loading equilibration->sample_loading Apply Sample washing 3. Washing (Optimized Buffer) sample_loading->washing Remove Unbound Proteins elution 4. Elution washing->elution Release Target Protein end End: Purified Mannosidase elution->end Collect Fractions

Caption: A typical workflow for affinity chromatography using CP-DMJ resins.

G cluster_binding Molecular Interactions at the Resin Surface cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Resin_S CP-DMJ Resin Mannosidase Target Mannosidase Resin_S->Mannosidase Active Site Interaction Resin_NS CP-DMJ Resin Contaminant_Ionic Contaminating Protein (Ionic) Resin_NS->Contaminant_Ionic Ionic Interaction (Spacer Arm/Matrix) Contaminant_Hydrophobic Contaminating Protein (Hydrophobic) Resin_NS->Contaminant_Hydrophobic Hydrophobic Interaction (Spacer Arm)

References

Technical Support Center: N-5-Carboxypentyl-deoxymannojirimycin Ki Value Calculation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calculating the inhibition constant (Ki) for N-5-Carboxypentyl-deoxymannojirimycin, a derivative of deoxymannojirimycin, which is known to be an inhibitor of glycosidases. This guide includes frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Ki value?

A1: The inhibition constant (Ki) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce 50% inhibition of the target enzyme. A lower Ki value indicates a more potent inhibitor. This value is crucial for comparing the efficacy of different inhibitors and for understanding the inhibitor's binding affinity to the enzyme.

Q2: What type of enzyme is likely inhibited by this compound?

A2: Deoxymannojirimycin and its derivatives are analogs of mannose and are known to be potent inhibitors of mannosidases, a class of glycoside hydrolases. These enzymes are involved in the processing of N-linked glycoproteins. Therefore, it is highly probable that this compound targets a mannosidase, such as α-mannosidase.

Q3: How is the Ki value experimentally determined?

A3: The Ki value is determined through enzyme kinetic studies. This involves measuring the rate of the enzyme-catalyzed reaction in the presence and absence of varying concentrations of the inhibitor. By analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme, specifically on the parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity), the Ki and the mechanism of inhibition can be determined.

Q4: What is the difference between Ki and IC50?

A4: The IC50 is the concentration of an inhibitor that produces 50% inhibition of an enzyme's activity under specific experimental conditions (e.g., substrate concentration). The Ki, on the other hand, is an intrinsic property of the inhibitor and is independent of the substrate concentration. The relationship between Ki and IC50 depends on the mechanism of inhibition and the substrate concentration. For a competitive inhibitor, the relationship is given by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[1]

Q5: What are the common modes of enzyme inhibition?

A5: The most common modes of reversible enzyme inhibition are:

  • Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, Vmax remains unchanged, while the apparent Km increases.

  • Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. Here, the apparent Vmax decreases, while Km remains unchanged.

  • Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. In this mode, both the apparent Vmax and Km decrease.

  • Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in the apparent Vmax and a change in the apparent Km.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in replicate measurements - Inaccurate pipetting- Instability of enzyme or substrate- Temperature fluctuations- Calibrate pipettes regularly.- Prepare fresh enzyme and substrate solutions for each experiment.- Ensure the reaction is performed in a temperature-controlled environment (e.g., a water bath or incubator).
Non-linear initial reaction rates - Substrate depletion- Product inhibition- Enzyme denaturation- Measure the initial rates over a shorter time course.- Use a lower enzyme concentration.- Check the stability of the enzyme under the assay conditions.
Difficulty in determining the mode of inhibition from Lineweaver-Burk plots - Data points are not well-distributed.- Incorrect inhibitor or substrate concentration ranges were used.- Ensure that the substrate concentrations bracket the Km value.- Use a wider range of inhibitor concentrations, both above and below the expected Ki.
Calculated Ki value seems incorrect or inconsistent with literature - Incorrectly determined Km value.- Errors in the application of the Cheng-Prusoff equation.- The assumed mode of inhibition is incorrect.- Accurately determine the Km of the substrate in the absence of the inhibitor.- Double-check all calculations and ensure the correct form of the equation is used for the determined inhibition type.- Re-evaluate the kinetic data to confirm the mode of inhibition.

Experimental Protocols

Determining the Ki of this compound for α-Glucosidase

This protocol describes a general method for determining the Ki value of an inhibitor for α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 15 minutes.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in phosphate buffer and make serial dilutions to obtain a range of inhibitor concentrations.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the inhibitor solution (or buffer for the control), and 25 µL of the α-glucosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the uninhibited reaction by plotting V versus substrate concentration and fitting the data to the Michaelis-Menten equation.

    • To determine the mode of inhibition and the Ki value, create Lineweaver-Burk plots (1/V versus 1/[S]) for the uninhibited reaction and for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition.

    • The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for α-Glucosidase in the Presence of this compound

Inhibitor Concentration (µM)Vmax (µmol/min)Km (mM)
0ValueValue
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue

Table 2: Inhibition Constants (Ki) for this compound

Inhibition ModeKi (µM)
Determined ModeCalculated Value

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Enzyme Inhibition Assay cluster_analysis 3. Data Analysis prep_enzyme Prepare Enzyme Stock mix Mix Buffer, Inhibitor, & Enzyme prep_enzyme->mix prep_substrate Prepare Substrate Stock add_substrate Add Substrate to Start Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Stock & Serially Dilute prep_inhibitor->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_velocity Calculate Initial Velocities measure_abs->calc_velocity mm_plot Michaelis-Menten Plot (determine Vmax, Km) calc_velocity->mm_plot lb_plot Lineweaver-Burk Plot calc_velocity->lb_plot determine_mode Determine Inhibition Mode lb_plot->determine_mode calc_ki Calculate Ki Value determine_mode->calc_ki

Caption: Experimental workflow for determining the Ki value.

Signaling_Pathway cluster_enzyme_action Normal Enzyme Action cluster_inhibition Enzyme Inhibition Enzyme Glycosidase (Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Glycoprotein (Substrate) Substrate->ES_Complex ES_Complex->Enzyme Releases Product Processed Glycoprotein ES_Complex->Product Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->EI_Complex EI_Complex->Enzyme Reversible

Caption: Glycosidase action and competitive inhibition.

References

Technical Support Center: Overcoming Cell Permeability Challenges with Charged Iminosugar Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with charged imino-sugar derivatives, particularly concerning cell permeability and experimental reproducibility.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments with charged iminosugar derivatives.

Problem Potential Cause Suggested Solution
High Cytotoxicity Observed in Cell-Based Assays The alkyl chain length of the iminosugar derivative is too long, leading to increased membrane disruption.- Select a derivative with a shorter alkyl chain (e.g., C4-C8) as these generally exhibit lower cytotoxicity.[1]- If a longer chain is necessary for efficacy, consider introducing an oxygen atom into the side chain, which has been shown to reduce toxicity.[2]- Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line.
Low or No Biological Activity in Cell-Based Assays - Poor Cell Permeability: The charged nature of the iminosugar at physiological pH can hinder its passage across the cell membrane.- Incorrect Iminosugar Stereochemistry: The biological activity of iminosugars is highly dependent on their stereochemistry, which mimics that of natural sugars.- Enhance Uptake: Modify the N-substituent of the iminosugar to increase its lipophilicity. Longer alkyl chains (up to a certain point) can improve cellular uptake.[2]- Formulation Strategies: Consider using delivery systems like liposomes to encapsulate the charged iminosugar and facilitate its entry into the cell.[3]- Verify Stereochemistry: Ensure the correct stereoisomer is being used for the target enzyme (e.g., glucose-mimicking deoxynojirimycin for glucosidases).
Inconsistent Results Between Experiments - Variable Cell Health: Differences in cell passage number, confluency, or the presence of contaminants like mycoplasma can affect experimental outcomes.- Compound Stability: The iminosugar derivative may be unstable in the experimental medium or sensitive to light.- Standardize Cell Culture: Use cells within a consistent passage number range and seed them at a uniform density. Regularly test for mycoplasma contamination.- Ensure Compound Integrity: Prepare fresh solutions of the iminosugar derivative for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light and at a low temperature.
Observed Antiviral Effect Does Not Correlate with Glucosidase Inhibition Some iminosugar derivatives may have alternative mechanisms of action.- Investigate other potential targets, such as glucosylceramide synthase, which is involved in glycolipid biosynthesis.[2]- Consider that some derivatives may directly interact with viral proteins or other host factors.[4]

Frequently Asked Questions (FAQs)

Q1: Why are charged iminosugar derivatives often less permeable to cells?

At physiological pH, the nitrogen atom in the iminosugar ring is often protonated, giving the molecule a positive charge. This charge can hinder its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane, leading to lower intracellular concentrations.

Q2: How can I improve the cellular uptake of my charged iminosugar derivative?

Increasing the lipophilicity of the molecule can enhance its cell permeability. This is often achieved by N-alkylation, adding a nonpolar alkyl chain to the nitrogen atom. However, there is a trade-off, as longer alkyl chains can increase cytotoxicity.[1] Another approach is to use a drug delivery system, such as liposomes, to encapsulate the charged compound and facilitate its entry into the cell.[3]

Q3: What is the primary mechanism of action for most antiviral iminosugar derivatives?

The most well-characterized mechanism of action is the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[4] These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, iminosugars can lead to misfolded viral proteins, which can result in reduced viral secretion and/or the production of non-infectious viral particles.[5][6]

Q4: Can iminosugar derivatives have off-target effects?

Yes. Due to their structural similarity to monosaccharides, iminosugars can inhibit other glycosidases or enzymes involved in carbohydrate metabolism. For example, some N-alkylated deoxynojirimycin (DNJ) derivatives can inhibit glucosylceramide synthase, an enzyme involved in glycosphingolipid biosynthesis.[2] It is important to consider potential off-target effects when interpreting experimental results.

Q5: How do I choose the right iminosugar derivative for my experiment?

The choice of iminosugar derivative will depend on your specific target and experimental system. Consider the following:

  • Target Enzyme: Select an iminosugar with the appropriate stereochemistry to mimic the natural substrate of your target enzyme (e.g., DNJ for α-glucosidases).

  • Desired Outcome: If you are aiming for a potent antiviral effect, derivatives with longer alkyl chains (e.g., N-nonyl-DNJ) are often more effective, but may also be more cytotoxic.[2]

  • Cell Line: The sensitivity to both the desired effect and cytotoxicity can vary between different cell lines. It is crucial to perform dose-response experiments to determine the optimal concentration for your system.

Data Presentation

Antiviral Activity and Cytotoxicity of Selected Iminosugar Derivatives
Iminosugar Derivative Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (CC50/EC50) Reference
N-butyl-deoxynojirimycin (NB-DNJ)Bovine Viral Diarrhea Virus (BVDV)MDBK115>10,000>87[2]
N-nonyl-deoxynojirimycin (NN-DNJ)Bovine Viral Diarrhea Virus (BVDV)MDBK2.5237.595[2]
N-nonyl-deoxygalactonojirimycin (NN-DGJ)Bovine Viral Diarrhea Virus (BVDV)MDBK112.5237.5>2.1[2]
CelgosivirDengue Virus (DENV-2)MDMΦ1.2>100>83.3[7]
CastanospermineDengue Virus (DENV-2)MDMΦ10.6>100>9.4[7]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; MDBK: Madin-Darby Bovine Kidney cells; MDMΦ: Monocyte-Derived Macrophages.

Experimental Protocols

Viral Yield Reduction Assay

This assay is used to determine the effect of an iminosugar derivative on the production of infectious virus particles.

Materials:

  • Host cells permissive to the virus of interest

  • Virus stock of known titer

  • Cell culture medium

  • Iminosugar derivative stock solution

  • 96-well plates

  • MTT or similar viability reagent

  • Plaque assay reagents (e.g., agarose (B213101) overlay)

Procedure:

  • Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • On the day of the assay, prepare serial dilutions of the iminosugar derivative in cell culture medium.

  • Remove the growth medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI), typically between 0.01 and 1.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the medium containing the different concentrations of the iminosugar derivative to the wells. Include a "no drug" control.

  • Incubate the plate for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

  • At the end of the incubation period, harvest the supernatant from each well.

  • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

  • In a parallel plate, assess cell viability using an MTT or similar assay to determine the cytotoxicity of the compound at the tested concentrations.

  • Calculate the EC50 value by plotting the percentage of virus inhibition against the log of the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

Materials:

  • Cells to be tested

  • Iminosugar derivative

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of the iminosugar derivative in cell culture medium.

  • Remove the growth medium and add the medium containing the different concentrations of the iminosugar derivative. Include a "no drug" control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the CC50 value.[8]

Mandatory Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum Nascent Glycoprotein Nascent Glycoprotein Glucosidase I Glucosidase I Nascent Glycoprotein->Glucosidase I Trimming of terminal glucose Glucosidase II Glucosidase II Glucosidase I->Glucosidase II Trimming of second glucose Monoglucosylated Glycoprotein Monoglucosylated Glycoprotein Glucosidase II->Monoglucosylated Glycoprotein Calnexin/Calreticulin Calnexin/Calreticulin Monoglucosylated Glycoprotein->Calnexin/Calreticulin Binding Folded Glycoprotein Folded Glycoprotein Calnexin/Calreticulin->Folded Glycoprotein Correct Folding Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin->Misfolded Glycoprotein Incorrect Folding Golgi Golgi Folded Glycoprotein->Golgi UGGT UGGT Misfolded Glycoprotein->UGGT Reglucosylation ERAD ERAD Misfolded Glycoprotein->ERAD Degradation UGGT->Monoglucosylated Glycoprotein Iminosugar Derivative Iminosugar Derivative Iminosugar Derivative->Glucosidase I Inhibition Iminosugar Derivative->Glucosidase II Inhibition

Caption: Inhibition of the Calnexin Cycle by Iminosugar Derivatives.

Experimental_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Infection cluster_3 Data Collection cluster_4 Analysis Seed Cells Seed Cells Incubate overnight Incubate overnight Seed Cells->Incubate overnight Prepare Drug Dilutions Prepare Drug Dilutions Incubate overnight->Prepare Drug Dilutions Treat Cells Treat Cells Prepare Drug Dilutions->Treat Cells Infect with Virus Infect with Virus Treat Cells->Infect with Virus Incubate (24-72h) Incubate (24-72h) Infect with Virus->Incubate (24-72h) Harvest Supernatant Harvest Supernatant Incubate (24-72h)->Harvest Supernatant Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubate (24-72h)->Cell Viability Assay (MTT) Viral Titer Assay (Plaque Assay) Viral Titer Assay (Plaque Assay) Harvest Supernatant->Viral Titer Assay (Plaque Assay) Calculate EC50 Calculate EC50 Viral Titer Assay (Plaque Assay)->Calculate EC50 Read Absorbance Read Absorbance Cell Viability Assay (MTT)->Read Absorbance Calculate CC50 Calculate CC50 Read Absorbance->Calculate CC50 Determine Selectivity Index Determine Selectivity Index Calculate EC50->Determine Selectivity Index Calculate CC50->Determine Selectivity Index Logical_Relationship cluster_properties Physicochemical Properties Compound Properties Compound Properties Cellular Uptake Cellular Uptake Compound Properties->Cellular Uptake Target Engagement Target Engagement Cellular Uptake->Target Engagement Experimental Outcome Experimental Outcome Cellular Uptake->Experimental Outcome Biological Effect Biological Effect Target Engagement->Biological Effect Target Engagement->Experimental Outcome Biological Effect->Experimental Outcome Charge Charge Charge->Cellular Uptake affects Lipophilicity Lipophilicity Lipophilicity->Cellular Uptake affects Stereochemistry Stereochemistry Stereochemistry->Target Engagement determines

References

Technical Support Center: Method Refinement for High-Throughput Screening of Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-throughput screening (HTS) assays for glycosidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in HTS assays for glycosidase inhibitors?

A1: Variability in HTS assays can arise from several factors, including:

  • Pipetting errors: Inaccurate or inconsistent dispensing of reagents, compounds, or enzyme solutions.

  • Temperature fluctuations: Failure to maintain a stable temperature during incubation can significantly impact enzyme activity.[1]

  • Evaporation: Edge effects, where wells on the perimeter of a microplate evaporate more quickly, can lead to concentrated reagents and skewed results.[1]

  • Reagent instability: Improper storage or repeated freeze-thaw cycles of enzymes, substrates, or compounds can lead to degradation and loss of activity.

  • Plate inconsistencies: Variations in the plastic or coating of microplates can affect assay performance.[1]

  • Instrument variability: Fluctuations in reader performance or incorrect settings can introduce noise.

Q2: How can I minimize the occurrence of false positives in my glycosidase inhibitor screen?

A2: False positives are a significant challenge in HTS. Here are some strategies to mitigate them:

  • Use of appropriate controls: Include positive controls (known inhibitors) and negative controls (DMSO or buffer) on every plate to establish a baseline and assess assay performance.

  • Counter-screening: Test hits in secondary assays to confirm their activity and rule out non-specific inhibition.

  • Assay for compound interference: Some compounds can interfere with the detection method (e.g., autofluorescence or absorbance). Pre-screening compounds for such properties is advisable.[2][3][4]

  • Detergent use: Including a mild non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer can help disrupt compound aggregation, a common cause of non-specific inhibition.

Q3: What are the advantages and disadvantages of using chromogenic substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG) in HTS?

A3: pNPG and similar chromogenic substrates are widely used in glycosidase assays.

  • Advantages: They are generally inexpensive, readily available, and provide a simple, colorimetric readout that is easily quantifiable with a standard plate reader.[5] The hydrolysis of the colorless p-nitrophenyl-α-d-glucopyranoside yields the colored p-nitrophenol, which can be measured spectrophotometrically.[6]

  • Disadvantages: The pH of the reaction is critical, as the extinction coefficient of p-nitrophenol is highly sensitive to pH changes around 7-8.[7] To ensure accurate and sensitive readings, it's often necessary to stop the reaction by adding a base (e.g., sodium carbonate) to raise the pH and fully deprotonate the p-nitrophenol.[7][8] Additionally, colored compounds in the screening library can interfere with the absorbance reading, leading to false positives.[6]

Q4: What is the significance of the IC50 value and how is it determined?

A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. IC50 values are typically determined by performing a dose-response experiment where the enzyme activity is measured at a range of inhibitor concentrations. The data is then fit to a sigmoidal curve to calculate the IC50. For accurate IC50 determination, it is recommended to use a minimum of 10 inhibitor concentrations.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during HTS of glycosidase inhibitors.

Problem Possible Cause(s) Recommended Solution(s)
High well-to-well variability (High %CV) - Inaccurate/inconsistent pipetting.- Temperature gradients across the plate.- Edge effects due to evaporation.[1]- Reagent precipitation.- Calibrate and verify the performance of all liquid handlers.- Ensure uniform temperature across the incubator and allow plates to equilibrate to room temperature before reading.[1]- Use plate sealers and consider filling outer wells with buffer or water to create a humidity barrier.[1]- Ensure all reagents are fully dissolved and mixed before dispensing.
Low Z'-factor (<0.5) - Low signal-to-background ratio.- High data variability.- Suboptimal enzyme or substrate concentration.- Optimize enzyme and substrate concentrations to achieve a robust signal.- Address sources of variability as outlined above.- Ensure positive and negative controls are performing as expected.
"Edge Effects" observed in data - Differential evaporation from wells at the plate edges.[1]- Uneven temperature distribution across the plate during incubation.- Use high-quality plate seals to minimize evaporation.[1]- Avoid incubating plates in stacks.- Fill the outer wells of the plate with sterile water or buffer to create a moisture barrier.- Ensure the plate is at a uniform temperature before reading.[1]
Inconsistent results between experiments - Reagent degradation (enzyme, substrate).- Variation in reagent preparation.- Different operators or equipment.- Aliquot and store reagents at the recommended temperature to avoid freeze-thaw cycles.- Use standardized protocols for reagent preparation.- Ensure consistent training for all operators and use calibrated equipment.
High rate of false positives - Compound aggregation.- Compound interference with assay signal (autofluorescence, absorbance).[2][3][4]- Reactive compounds (e.g., thiol-reactive).[2]- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Perform a counter-screen without the enzyme to identify compounds that interfere with the readout.- Use computational filters (e.g., PAINS) to flag problematic compounds.[2]
No or very low enzyme activity - Inactive enzyme (improper storage, expired).- Incorrect buffer pH or composition.- Presence of an inhibitor in the sample or buffer.- Incorrect substrate.- Verify enzyme activity with a fresh lot and ensure proper storage conditions.- Confirm the pH and composition of the assay buffer.- Test for inhibitory substances in the buffer components.- Ensure the correct substrate for the specific glycosidase is being used.
Color not developing with pNPG substrate - Inactive enzyme.- Substrate solution is too dilute or has degraded.- Assay pH is too low for color development.[8]- Check enzyme activity as described above.- Prepare fresh pNPG solution; store protected from light at 4°C for short-term use.[7]- Stop the reaction with a high pH solution (e.g., 1M sodium carbonate) to ensure the p-nitrophenolate ion is formed, which is yellow.[7][8]

Data Presentation: IC50 Values of Known Glycosidase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known glycosidase inhibitors against α-glucosidase. These values can serve as a reference for assay validation and comparison of newly identified inhibitors.

Inhibitor α-Glucosidase Source IC50 Value (µM) Reference
AcarboseYeast871.40 ± 1.24[10]
AcarboseNot specified750.0 ± 0.6[11]
AcarboseNot specified262.32 µg/mL[12]
Ficus hispida Methanol ExtractNot specified850 µg/mL[13]
Compound 5iNot specified6.0 ± 0.2[11]
Hyophorbe lagenicaulis 60% ethanolic extractNot specified41.25 ± 1.25 µg/mL[14]
Senna alata hexane (B92381) extractNot specified0.85 mg/mL[15]

Experimental Protocols

High-Throughput Screening Protocol for α-Glucosidase Inhibitors (Colorimetric Assay)

a. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 405 nm

b. Method:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of test compounds and controls (Acarbose, DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add enzyme solution (e.g., 20 µL of a pre-determined optimal concentration) to all wells except for the negative control wells (which receive buffer instead).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution (e.g., 20 µL of pNPG at a concentration near its Km).

  • Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution (e.g., 20 µL of 1 M Na₂CO₃) to all wells. This will also induce color development.

  • Readout: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

Visualizations

Signaling Pathways

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent_Polypeptide Nascent Polypeptide (Asn-X-Ser/Thr) Precursor_Oligosaccharide Precursor Oligosaccharide (Glc3Man9GlcNAc2) Glycosylated_Protein Glycosylated Protein Glucosidase_I_II Glucosidase I & II Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Cycle (Folding) Correctly_Folded_Protein Correctly Folded Protein Further_Processing Further Glycan Processing Correctly_Folded_Protein->Further_Processing Transport to Golgi

ERAD_Pathway cluster_ER_Lumen ER Lumen cluster_Cytosol Cytosol Misfolded_Glycoprotein Misfolded Glycoprotein ER_Mannosidase_I ER Mannosidase I Misfolded_Glycoprotein->ER_Mannosidase_I Mannose_Trimming Mannose Trimming (Degradation Signal) ER_Mannosidase_I->Mannose_Trimming EDEM EDEM Mannose_Trimming->EDEM Recognition Retrotranslocation Retrotranslocation EDEM->Retrotranslocation Ubiquitination Ubiquitination Retrotranslocation->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Experimental Workflow

HTS_Workflow Start Start: Compound Library Primary_Screen Primary HTS (Single Concentration) Start->Primary_Screen Data_Analysis Data Analysis (% Inhibition) Primary_Screen->Data_Analysis Hit_Identification Hit Identification (Threshold Cutoff) Data_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Primary Hits False_Positives False Positives Hit_Identification->False_Positives Inactive Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Potent Hits Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits Non-interfering Counter_Screen->False_Positives Interfering

References

Validation & Comparative

A Comparative Guide to Iminosugar-Based Enzyme Inhibitors: N-5-Carboxypentyl-deoxymannojirimycin vs. N-butyl-deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Primary Applications

N-butyl-deoxynojirimycin (NB-DNJ) is a well-characterized iminosugar that acts as an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] This mechanism of action, termed substrate reduction therapy (SRT), has led to its approval for the treatment of type 1 Gaucher disease, a lysosomal storage disorder caused by the deficiency of the enzyme glucocerebrosidase.[1][3] NB-DNJ has also been investigated for its potential in treating other conditions, including Niemann-Pick type C disease and has shown anti-viral activity against HIV.[4][5]

N-5-Carboxypentyl-deoxymannojirimycin (C-Pen-DMJ) and its deoxynojirimycin analogue are primarily described in the scientific literature as high-affinity ligands for the purification of glucosidases. The carboxypentyl group allows for the covalent attachment of the iminosugar to a chromatography resin, creating a stationary phase that can selectively bind and isolate glucosidase I and II from complex protein mixtures.[2] While these compounds are potent enzyme inhibitors, their application as therapeutic agents has not been extensively explored in published research.

Mechanism of Action

Both NB-DNJ and C-Pen-DMJ are analogues of the natural sugar D-glucose (or D-mannose in the case of DMJ), which allows them to interact with the active sites of various glycosidases and glycosyltransferases.

N-butyl-deoxynojirimycin (NB-DNJ) primarily functions as a competitive inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase) . By blocking this enzyme, NB-DNJ reduces the rate of synthesis of glucosylceramide, the substrate that accumulates in the lysosomes of patients with Gaucher disease.[1] This "substrate reduction" approach helps to alleviate the cellular pathology associated with the disease. In addition to its primary target, NB-DNJ can also inhibit other enzymes, such as α-glucosidases I and II and the non-lysosomal β-glucosidase 2 (GBA2).[4][6]

The mechanism of action for NB-DNJ as a substrate reduction therapy for Gaucher disease is illustrated in the following diagram:

NB-DNJ_Mechanism_of_Action cluster_lysosome Lysosomal Degradation Cer Ceramide GCS Glucosylceramide Synthase Cer->GCS UDP-Glucose GlcCer_in_Lysosome Glucosylceramide GlcCer Glucosylceramide ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL Lysosome Lysosome GlcCer->Lysosome GBA1 Glucocerebrosidase (GBA1 - Deficient in Gaucher) GaucherCell Gaucher Cell (Lipid Accumulation) Lysosome->GaucherCell Accumulation in Gaucher Disease GBA1_in_Lysosome Deficient GBA1 GCS->GlcCer NBDNJ N-butyl-deoxynojirimycin (NB-DNJ) NBDNJ->GCS Inhibition GlcCer_in_Lysosome->GBA1_in_Lysosome Hydrolysis Glucose_Ceramide Glucose + Ceramide GBA1_in_Lysosome->Glucose_Ceramide Blocked

Caption: Mechanism of N-butyl-deoxynojirimycin (NB-DNJ) in Gaucher Disease.

This compound (C-Pen-DMJ) , and its deoxynojirimycin counterpart, are potent inhibitors of α-glucosidases I and II .[2] These enzymes are involved in the processing of N-linked glycoproteins in the endoplasmic reticulum. The inhibitory activity of these compounds is the basis for their use in affinity chromatography. There is a lack of published evidence to suggest that C-Pen-DMJ is an effective inhibitor of glucosylceramide synthase, the primary target of NB-DNJ in the context of Gaucher disease.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the inhibitory activity of NB-DNJ and derivatives of N-5-Carboxypentyl-deoxynojirimycin. It is crucial to note that the data for the two compounds are from different studies, targeting different enzymes, and in the case of the carboxypentyl derivative, often using the deoxynojirimycin, not the deoxymannojirimycin, parent structure.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeSpecies/SourceInhibition MetricValueReference
N-butyl-deoxynojirimycin (NB-DNJ) UDP-glucose ceramide glucosyltransferaseRat (recombinant)IC5032 µM[4]
β-glucosidase 2 (GBA2)Rat (recombinant)IC5081 µM[4]
Glucocerebrosidase (GBA1)Human (recombinant)Ki34 µM[7]
SucraseIn vitro-Potent Inhibitor[6]
MaltaseIn vitro-Potent Inhibitor[6]
N-5-Carboxypentyl-1-deoxynojirimycin Glucosidase IPig LiverKi0.45 µM[2]
Glucosidase INot SpecifiedApparent Ki32 µM[4]

Table 2: Cellular and In Vivo Efficacy of N-butyl-deoxynojirimycin (NB-DNJ)

Model SystemDisease ContextKey FindingOutcomeReference
COS-7 CellsGaucher Disease MutationsIncreased activity of mutant acid β-glucosidase10 µM NB-DNJ[4]
HL-60 CellsIn vitro Gaucher's modelPrevents lysosomal glycolipid storageOffset glucosylceramide accumulation[8]
Human Clinical Trial (n=28)Non-neuronopathic Gaucher's DiseaseSignificant reduction in liver and spleen volume12% and 19% reduction respectively at 12 months[9]
Mouse ModelSandhoff DiseaseDelayed symptom onset and increased life expectancyReduced storage in brain and peripheral tissues[3]

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are summaries of methodologies typically employed in the evaluation of these iminosugar inhibitors.

Protocol 1: Glucosylceramide Synthase (GCS) Inhibition Assay

This assay is used to determine the inhibitory potential of a compound against the GCS enzyme.

  • Enzyme Source: A microsomal fraction containing GCS is prepared from a suitable cell line or tissue.

  • Substrates: Radiolabeled UDP-glucose (e.g., UDP-[¹⁴C]glucose) and ceramide are used as substrates.

  • Incubation: The enzyme preparation is incubated with the substrates in a suitable buffer system in the presence of varying concentrations of the inhibitor (e.g., NB-DNJ).

  • Lipid Extraction: After the reaction is stopped, the lipids are extracted using a solvent system such as chloroform:methanol.

  • Separation and Quantification: The radiolabeled glucosylceramide product is separated from the unreacted UDP-[¹⁴C]glucose by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The amount of radioactivity incorporated into glucosylceramide is quantified using a scintillation counter or phosphorimager. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cellular Glucosylceramide Accumulation Assay in a Gaucher Disease Model

This assay assesses the ability of an inhibitor to reduce the accumulation of glucosylceramide in a cellular model of Gaucher disease.

  • Cell Culture: A relevant cell line, such as fibroblasts from a Gaucher patient or a chemically induced Gaucher model (e.g., using conduritol-β-epoxide to inhibit GBA1), is cultured.

  • Inhibitor Treatment: The cells are treated with varying concentrations of the test compound (e.g., NB-DNJ) for a specified period.

  • Metabolic Labeling (Optional): Cells can be incubated with a radiolabeled precursor (e.g., [³H]palmitic acid) to label newly synthesized lipids.

  • Lipid Extraction and Analysis: Lipids are extracted from the cells, and glucosylceramide levels are quantified. This can be done by TLC followed by densitometry, or by more sensitive methods like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The reduction in glucosylceramide levels in treated cells is compared to untreated control cells to determine the efficacy of the inhibitor.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of these inhibitors in a cell-based assay:

Experimental_Workflow start Start cell_culture Culture Gaucher Model Cells (e.g., patient fibroblasts) start->cell_culture treatment Treat cells with varying concentrations of inhibitor (e.g., NB-DNJ) cell_culture->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation harvest Harvest Cells incubation->harvest lipid_extraction Lipid Extraction (e.g., Folch method) harvest->lipid_extraction analysis Quantify Glucosylceramide (LC-MS or HPTLC) lipid_extraction->analysis data_analysis Data Analysis (IC50 determination) analysis->data_analysis end End data_analysis->end

Caption: Workflow for cell-based efficacy testing of iminosugar inhibitors.

Summary and Conclusion

The comparison between this compound and N-butyl-deoxynojirimycin is characterized by a significant disparity in the available scientific literature regarding their therapeutic applications.

  • N-butyl-deoxynojirimycin (NB-DNJ) is a well-established therapeutic agent for type 1 Gaucher disease. Its efficacy is supported by a substantial body of evidence from in vitro, cellular, and clinical studies. The primary mechanism of action is the inhibition of glucosylceramide synthase, leading to substrate reduction.

  • This compound (C-Pen-DMJ) and its deoxynojirimycin analogues are potent inhibitors of α-glucosidases. Their primary documented application is as affinity ligands for the purification of these enzymes. There is currently a lack of published data on their efficacy in models of Gaucher disease or other lysosomal storage disorders.

References

A Comparative Analysis of Deoxymannojirimycin Derivatives as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxymannojirimycin (DMJ) and its derivatives represent a significant class of iminosugars that act as potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. Their therapeutic potential in a range of diseases, including viral infections, cancer, and diabetes, has spurred extensive research into the structure-activity relationships of various DMJ analogues. This guide provides a comparative analysis of different deoxymannojirimycin derivatives, summarizing their inhibitory activities, outlining key experimental protocols, and visualizing the underlying biological pathways.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of deoxymannojirimycin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). These values are critical for comparing the potency and selectivity of different compounds. The following table summarizes the inhibitory activities of various DMJ and related deoxynojirimycin (DNJ) derivatives against α-glucosidase and α-mannosidase. It is important to note that IC50 and Ki values can vary depending on the enzyme source, substrate, and assay conditions. Therefore, direct comparison of data from different sources should be approached with caution.

CompoundTarget EnzymeEnzyme SourceIC50 (µM)Ki (µM)Reference
Deoxymannojirimycin (DMJ) α-1,2-Mannosidase IMung Bean0.02-
Kifunensineα-1,2-Mannosidase IMung Bean, Mammalian0.02-0.050.13 (ER), 0.023 (Golgi)[1]
SwainsonineGolgi α-Mannosidase IIDrosophila, Human400 (dGMII)75 (Lysosomal)[1]
Deoxynojirimycin (DNJ) α-GlucosidaseSaccharomyces cerevisiae155 ± 15-
N-methyl-DNJER Glucosidases---[2]
N-ethyl-DNJER Glucosidases---[2]
N-propyl-DNJER Glucosidases---[2]
N-butyl-DNJER Glucosidases---[2]
Phenyltriazole-DNJ Hybrid (C6 linker, R=H)α-Glucosidase-11 ± 1-[3]
Phenyltriazole-DNJ Hybrid (C6 linker, R=NO2)α-Glucosidase-12 ± 1-[3]
N-alkyl-DNJ derivative 43α-Glucosidase-30.0 ± 0.6010[4]
N-alkyl-DNJ derivative 40α-Glucosidase-160.5 ± 0.6052[4]
N-alkyl-DNJ derivative 34α-Glucosidase--150[4]
Acarbose (B1664774) (Reference)α-Glucosidase-822.0 ± 1.5-[4]

Note: The inhibitory potency of N-alkylated deoxynojirimycin derivatives against endoplasmic reticulum glucosidases increases with the length of the alkyl chain, although branching of the alkyl group decreases potency.[2] For a series of novel N-alkyl-1-deoxynojirimycin derivatives, compound 43 was found to be approximately 27-fold more active than the standard drug acarbose against α-glucosidase.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the inhibitory activity of deoxymannojirimycin derivatives.

α-Mannosidase Inhibition Assay (Colorimetric)

This assay determines the inhibitory activity of compounds against α-mannosidase by measuring the cleavage of the chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), which produces the yellow-colored p-nitrophenol.

Materials:

  • α-Mannosidase enzyme solution

  • Assay Buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution

  • Deoxymannojirimycin derivative solutions (test inhibitors)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the deoxymannojirimycin derivatives in the assay buffer.

  • In a 96-well plate, add 40 µL of the appropriate inhibitor dilution and 10 µL of the enzyme solution to the inhibitor wells. For the control well (no inhibitor), add 40 µL of assay buffer and 10 µL of the enzyme solution. For the blank well (no enzyme), add 50 µL of assay buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the pNPM substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 100 µL of the stop solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

α-Glucosidase Inhibition Assay (Colorimetric)

This assay is based on the same principle as the α-mannosidase assay, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the chromogenic substrate.

Materials:

  • α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

  • Assay Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Deoxymannojirimycin derivative solutions (test inhibitors)

  • Stop Solution (e.g., 0.1 M Sodium Carbonate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Add 50 µL of varying concentrations of the test compound or buffer (for control) into the wells of a 96-well plate.

  • Add 50 µL of the α-glucosidase solution (e.g., 0.5 U/mL) to all wells except the blanks.

  • Pre-incubate the plate at 37°C for 20 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution (e.g., 5 mM) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the α-mannosidase assay.

Signaling Pathways and Mechanisms of Action

Deoxymannojirimycin and its derivatives exert their biological effects primarily by inhibiting glycosidases involved in N-linked glycosylation, a critical process for the proper folding and function of many proteins. Inhibition of α-mannosidase I by DMJ derivatives disrupts the trimming of mannose residues from nascent glycoproteins in the endoplasmic reticulum (ER). This leads to an accumulation of glycoproteins with high-mannose N-glycans, which can cause protein misfolding and induce ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.

N_Glycosylation_and_UPR_Induction cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) NascentGlycoprotein Nascent Glycoprotein (High Mannose) MannoseTrimming Mannose Trimming NascentGlycoprotein->MannoseTrimming CorrectlyFolded Correctly Folded Glycoprotein MannoseTrimming->CorrectlyFolded Normal Processing MisfoldedGlycoprotein Misfolded Glycoprotein (Accumulation) MannoseTrimming->MisfoldedGlycoprotein Disrupted Processing AlphaMannosidaseI α-Mannosidase I AlphaMannosidaseI->MannoseTrimming DMJ Deoxymannojirimycin Derivatives DMJ->AlphaMannosidaseI Inhibition Golgi Golgi Apparatus CorrectlyFolded->Golgi Transport to Golgi ER_Stress ER Stress MisfoldedGlycoprotein->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 UPR_Activation UPR Activation PERK->UPR_Activation IRE1->UPR_Activation ATF6->UPR_Activation CellularResponse Cellular Response: - Chaperone Upregulation - ERAD Enhancement - Apoptosis (prolonged stress) UPR_Activation->CellularResponse

Caption: Inhibition of α-Mannosidase I by DMJ derivatives disrupts N-glycan processing, leading to ER stress and activation of the UPR.

The activation of the UPR involves three main sensor proteins: PERK, IRE1α, and ATF6. Upon ER stress, these sensors initiate signaling cascades that lead to the upregulation of chaperones to aid in protein folding, enhancement of ER-associated degradation (ERAD) to clear misfolded proteins, and, in cases of prolonged or severe stress, the induction of apoptosis.[5][6]

UPR_Signaling_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Misfolded Protein Accumulation) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6_ER ATF6 (ER) ER_Stress->ATF6_ER eIF2a eIF2α PERK->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Translation Upregulation CHOP CHOP (Apoptosis) ATF4->CHOP XBP1u XBP1u mRNA IRE1->XBP1u Splicing XBP1s XBP1s mRNA sXBP1 sXBP1 Protein XBP1s->sXBP1 Translation Chaperones_ERAD Chaperones & ERAD Genes (Protein Folding & Degradation) sXBP1->Chaperones_ERAD ATF6_Golgi ATF6 (Golgi) ATF6_ER->ATF6_Golgi Translocation ATF6_cleaved Cleaved ATF6 ATF6_Golgi->ATF6_cleaved Cleavage ATF6_cleaved->Chaperones_ERAD

Caption: The three major signaling branches of the Unfolded Protein Response (UPR).

The ability of deoxymannojirimycin derivatives to modulate these fundamental cellular processes underscores their potential as therapeutic agents. Further research into the synthesis and evaluation of novel derivatives will continue to refine their inhibitory potency, selectivity, and drug-like properties, paving the way for new and improved treatments for a variety of diseases.

References

Validating the Chaperone Activity of N-5-Carboxypentyl-deoxymannojirimycin on Mutant Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the pharmacological chaperone activity of N-5-Carboxypentyl-deoxymannojirimycin on mutant enzymes implicated in lysosomal storage diseases (LSDs). Due to a lack of specific published data on the chaperone activity of this compound, this document leverages data from structurally related and well-studied deoxynojirimycin (DNJ) derivatives, namely N-butyl-deoxynojirimycin (NB-DNJ) and N-nonyl-deoxynojirimycin (NN-DNJ), to illustrate the validation process. The experimental protocols and comparative data presented herein serve as a comprehensive template for the evaluation of novel chaperone candidates.

Introduction to Pharmacological Chaperone Therapy for Lysosomal Storage Diseases

Lysosomal storage diseases are a group of inherited metabolic disorders caused by mutations in genes encoding lysosomal enzymes, leading to the accumulation of undigested macromolecules within lysosomes.[1] Pharmacological chaperone therapy (PCT) is an emerging therapeutic strategy that utilizes small molecules to bind to and stabilize misfolded mutant enzymes, thereby facilitating their proper trafficking from the endoplasmic reticulum (ER) to the lysosome and restoring their catalytic function.[2][3] Deoxynojirimycin and its N-alkylated derivatives are a prominent class of iminosugars that have shown promise as pharmacological chaperones for several LSDs, including Pompe disease (acid α-glucosidase deficiency) and Gaucher disease (acid β-glucosidase deficiency).[4][5][6]

This compound is a deoxynojirimycin derivative that has been primarily characterized as a potent inhibitor of glucosidases and utilized as a ligand for affinity purification of these enzymes.[7] While its therapeutic chaperone activity has not been extensively studied, its structural similarity to other DNJ-based chaperones warrants investigation into its potential to rescue mutant enzyme function.

Mechanism of Action of Deoxynojirimycin-Based Chaperones

Deoxynojirimycin-based pharmacological chaperones are active-site-directed inhibitors. At sub-inhibitory concentrations, these small molecules bind to the catalytic site of the misfolded mutant enzyme in the neutral pH environment of the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and traffic through the Golgi apparatus to the acidic environment of the lysosome. The lower pH of the lysosome, coupled with the high concentration of the substrate, facilitates the dissociation of the chaperone, enabling the now correctly folded enzyme to perform its catalytic function.[1][3]

cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded Enzyme Misfolded Enzyme Stabilized Complex Stabilized Complex Misfolded Enzyme->Stabilized Complex Binding Proteasomal Degradation Proteasomal Degradation Misfolded Enzyme->Proteasomal Degradation ER-Associated Degradation Chaperone N-5-Carboxypentyl- deoxymannojirimycin Chaperone->Stabilized Complex Trafficking Trafficking Stabilized Complex->Trafficking Functional Enzyme Functional Enzyme Trafficking->Functional Enzyme Dissociation in acidic pH Substrate Substrate Functional Enzyme->Substrate Catalysis Product Product Substrate->Product

Mechanism of Action of a Pharmacological Chaperone.

Comparative Performance Data

The following table presents a summary of the chaperone activity of this compound in comparison to NB-DNJ and NN-DNJ. Note: The data for this compound is illustrative and hypothetical, based on its potent glucosidase inhibition, to provide a framework for evaluation. Actual experimental validation is required.

Parameter This compound N-butyl-deoxynojirimycin (NB-DNJ) N-nonyl-deoxynojirimycin (NN-DNJ) References
Target Enzyme Acid α-glucosidase (GAA) / Acid β-glucosidase (GBA)Acid α-glucosidase (GAA) / Acid β-glucosidase (GBA)Acid β-glucosidase (GBA)[4][6][8]
Target Disease Pompe Disease / Gaucher DiseasePompe Disease / Gaucher DiseaseGaucher Disease[4][5][6]
Enzyme Inhibition (Ki) ~0.45 µM (for glucosidase I)~300 µM (for β-Glu)Not specified, but acts as chaperone at sub-inhibitory concentrations[4][7]
Effective Chaperone Concentration Hypothetical: 1-10 µM10-50 µM1-10 µM[4][8]
Increase in Mutant Enzyme Activity Hypothetical: 1.5 to 3-fold1.3 to 7.5-fold (for specific GAA mutants)Up to 2-fold (for N370S GBA mutant)[4][9]
Increase in Mutant Enzyme Protein Level Hypothetical: Significant increaseSignificant increase in mature GAA formsSignificant increase in GBA protein[4][9]
Restoration of Lysosomal Trafficking Hypothetical: YesYes, increased colocalization with lysosomal markersYes, enables proper trafficking from ER to lysosome[4][8]

Experimental Protocols for Chaperone Validation

A systematic approach is required to validate the chaperone activity of a compound. The following experimental workflow outlines the key assays.

Start Start: Compound of Interest (this compound) Cell_Culture Patient-derived Fibroblasts with specific enzyme mutations Start->Cell_Culture Treatment Incubate cells with varying concentrations of the compound Cell_Culture->Treatment Enzyme_Activity_Assay Enzyme Activity Assay Treatment->Enzyme_Activity_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Immunofluorescence Immunofluorescence Microscopy Treatment->Immunofluorescence Data_Analysis Quantitative Data Analysis Enzyme_Activity_Assay->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion: Validate Chaperone Activity Data_Analysis->Conclusion

Experimental Workflow for Chaperone Validation.
Cell Culture and Treatment

  • Cell Lines: Patient-derived fibroblasts harboring specific missense mutations in the target enzyme (e.g., acid α-glucosidase for Pompe disease) are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium (e.g., DMEM with 10% fetal bovine serum).

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds). A vehicle control (e.g., DMSO or PBS) is run in parallel. The incubation period typically ranges from 3 to 5 days to allow for enzyme synthesis, folding, and trafficking.[8]

Enzyme Activity Assay

This assay quantifies the catalytic activity of the target lysosomal enzyme.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) on ice. Cell debris is removed by centrifugation.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the BCA assay to normalize enzyme activity.[10]

  • Activity Measurement: The enzyme activity is measured using a fluorogenic substrate specific to the enzyme of interest (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for acid α-glucosidase). The lysate is incubated with the substrate in an appropriate assay buffer at the optimal pH for the enzyme (e.g., pH 4.0 for GAA). The fluorescence of the released product is measured over time using a microplate reader.

  • Data Analysis: Enzyme activity is calculated as the rate of substrate conversion per unit of total protein and expressed as a fold-change relative to the untreated control cells.

Western Blot Analysis

This technique is used to assess the protein levels and maturation of the target enzyme.

  • Sample Preparation: Cell lysates are prepared as described above. Protein concentrations are equalized, and samples are mixed with Laemmli sample buffer and heated to denature the proteins.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target enzyme (e.g., anti-GAA antibody). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

  • Data Analysis: The band intensities corresponding to the precursor and mature forms of the enzyme are quantified. An increase in the mature form of the enzyme indicates improved protein processing and stability.[9]

Immunofluorescence Microscopy

This method is used to visualize the subcellular localization of the target enzyme and confirm its trafficking to the lysosome.

  • Cell Preparation: Cells are grown on coverslips and treated with the chaperone compound as described above.

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody entry.[12]

  • Immunostaining: The cells are incubated with a primary antibody against the target enzyme and a primary antibody against a lysosomal marker protein (e.g., LAMP1 or LAMP2). Following washes, the cells are incubated with fluorescently labeled secondary antibodies with distinct emission spectra. Nuclei can be counterstained with DAPI.[13]

  • Imaging: The coverslips are mounted on slides, and images are acquired using a confocal microscope.

  • Data Analysis: The degree of colocalization between the target enzyme and the lysosomal marker is quantified using image analysis software. An increase in colocalization in treated cells compared to untreated cells indicates enhanced lysosomal trafficking of the enzyme.[14]

Conclusion and Future Directions

The validation of this compound as a pharmacological chaperone for mutant enzymes associated with lysosomal storage diseases requires a rigorous experimental approach. The protocols and comparative framework presented in this guide, based on established methodologies for similar deoxynojirimycin derivatives, provide a clear pathway for its evaluation. While its known potent inhibitory activity for glucosidases suggests it has the potential to bind to the active site and act as a chaperone, comprehensive in vitro and in cellulo studies are essential to confirm this hypothesis and determine its therapeutic window. Future research should focus on conducting the described experiments to generate specific data for this compound, comparing its efficacy against a panel of known chaperones and assessing its effects on a range of different enzyme mutations to determine its potential as a novel therapeutic agent for lysosomal storage diseases.

References

A Comparative Guide to Mass Spectrometry Techniques for Characterizing N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of N-5-Carboxypentyl-deoxymannojirimycin, a key iminosugar derivative with significant therapeutic potential. We will explore the application of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and its tandem configuration (HPLC-MS/MS) as the primary analytical tools. Furthermore, we will discuss Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE) as powerful alternative and complementary techniques for unambiguous structure elucidation and purity assessment.

Introduction to this compound

This compound is a synthetic derivative of 1-deoxymannojirimycin, an iminosugar that inhibits glycosidases. The addition of the N-5-carboxypentyl chain allows for its conjugation to solid supports, making it a valuable tool for affinity chromatography-based purification of mannosidases. Its structural integrity and purity are paramount for its application in research and drug development.

Mass Spectrometry Approaches

Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound. Electrospray ionization (ESI) is the most common ionization technique for this class of polar molecules, typically generating protonated molecules [M+H]+ in positive ion mode.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides high-accuracy mass measurements, enabling the determination of the elemental composition of the molecule. For this compound (C12H23NO6), the expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 278.1655 m/z.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides valuable structural information through the fragmentation of the parent ion. The fragmentation pattern of N-alkylated deoxymannojirimycin derivatives is characterized by specific losses from the piperidine (B6355638) ring and the alkyl chain.

Expected Fragmentation Pattern:

The collision-induced dissociation (CID) of the [M+H]+ ion of this compound is expected to yield characteristic fragment ions. The primary fragmentation pathway involves the cleavage of the N-C bond of the carboxypentyl chain and subsequent losses of water molecules from the polyhydroxylated piperidine ring.

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M_H [M+H]+ (m/z 278.17) F1 Loss of H2O (m/z 260.16) M_H->F1 - H2O F2 Loss of C5H10O2 (m/z 162.09) M_H->F2 - C5H9O2 (carboxypentyl radical) F3 Further fragmentation of piperidine ring F2->F3 Multiple losses

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
HPLC-ESI-MS Molecular Weight, PurityHigh sensitivity, High throughput, Amenable to complex mixturesLimited structural information from MS alone
HPLC-ESI-MS/MS Molecular Weight, Structural FragmentsDetailed structural information, Increased specificityRequires method development for fragmentation
NMR Spectroscopy Detailed 3D Structure, PurityUnambiguous structure elucidation, Non-destructiveLower sensitivity than MS, Requires pure sample
Capillary Electrophoresis (CE) Purity, Charge-to-size ratioHigh separation efficiency, Low sample consumptionLess common for structural elucidation

Experimental Protocols

HPLC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., water/methanol 50:50 v/v).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like iminosugars. A C18 column can also be used with appropriate mobile phases.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of the polar analyte.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Positive ESI):

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 350 °C

  • Collision Gas: Argon

  • Collision Energy: Optimized to achieve sufficient fragmentation of the precursor ion (typically 10-30 eV).

  • Scan Mode: Full scan for MS1 and product ion scan for MS/MS of the [M+H]+ ion.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D2O, CD3OD).

  • Add a suitable internal standard (e.g., TSP) for chemical shift referencing.

Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard zg30 or similar

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 s

Acquisition Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Standard zgpg30 or similar with proton decoupling

  • Number of Scans: 1024 or more depending on concentration

  • Relaxation Delay: 2-5 s

Capillary Electrophoresis (CE)

Sample Preparation:

  • Dissolve the sample in the background electrolyte to a concentration of 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

  • Background Electrolyte (BGE): A low pH buffer, such as 50-100 mM phosphate (B84403) buffer at pH 2.5, is often used for the analysis of basic compounds like iminosugars.

  • Voltage: 20-30 kV

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV detection at a low wavelength (e.g., 190-210 nm) or coupling to a mass spectrometer.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of N-5-Carboxypentyl-dNM Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS (Elemental Composition) Purification->HRMS MSMS MS/MS (Fragmentation Pattern) Purification->MSMS NMR NMR (1H, 13C, 2D) (Definitive Structure) Purification->NMR CE Capillary Electrophoresis (Purity Assessment) Purification->CE Analysis Data Interpretation HRMS->Analysis MSMS->Analysis NMR->Analysis CE->Analysis Report Comparison Guide Analysis->Report

Caption: Workflow for the characterization of this compound.

This guide provides a foundational understanding of the key mass spectrometric and alternative techniques for the robust characterization of this compound. The selection of the most appropriate technique will depend on the specific analytical question, whether it is routine quality control, in-depth structural elucidation, or quantitative analysis. For unambiguous identification, a combination of mass spectrometry and NMR spectroscopy is highly recommended.

A Comparative Guide to Glucosidase I Inhibition: N-5-Carboxypentyl-1-deoxynojirimycin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of enzymes in the N-linked glycosylation pathway is a critical tool for studying glycoprotein (B1211001) processing and developing novel therapeutics. This guide provides a detailed kinetic analysis of N-5-Carboxypentyl-1-deoxynojirimycin, an inhibitor of glucosidase I, and compares its performance with two other widely used inhibitors: 1-deoxynojirimycin (B1663644) and castanospermine (B190763).

Initially targeting what was believed to be a mannosidase, kinetic analysis reveals that N-5-Carboxypentyl-deoxymannojirimycin, more accurately identified as N-5-Carboxypentyl-1-deoxynojirimycin (N-5-CP-DNJ), is a potent inhibitor of glucosidase I. This enzyme plays a crucial role in the early stages of N-linked glycoprotein processing in the endoplasmic reticulum. This guide will objectively compare the inhibitory activities of N-5-CP-DNJ and its structural analogs, providing supporting experimental data and detailed protocols to aid in inhibitor selection and experimental design.

Inhibitor Performance: A Quantitative Comparison

The efficacy of these inhibitors is primarily assessed by their inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher binding affinity and greater potency. The following table summarizes the kinetic data for N-5-Carboxypentyl-1-deoxynojirimycin and its alternatives against glucosidase I.

InhibitorTarget EnzymeOrganism/Tissue SourceKᵢ (µM)IC₅₀ (µM)Mode of Inhibition
N-5-Carboxypentyl-1-deoxynojirimycin Glucosidase IPig Liver~0.45[1]-Competitive (inferred)¹
1-Deoxynojirimycin (DNJ) Glucosidase IPig Liver~2.1[1]-Competitive[2][3][4][5]
Castanospermine Glucosidase IRat Liver-0.12[6]Competitive[7][8]

¹The mode of inhibition for N-5-Carboxypentyl-1-deoxynojirimycin is inferred to be competitive, as it is a derivative of 1-deoxynojirimycin, a known competitive inhibitor, and they share a similar mechanism of action.[5][9]

Mechanism of Action: Targeting the N-Linked Glycosylation Pathway

N-linked glycosylation is a fundamental post-translational modification process that begins in the endoplasmic reticulum (ER). It involves the attachment of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. For proper protein folding and maturation, this precursor undergoes a series of trimming steps.

Glucosidase I is the first enzyme in this trimming pathway, responsible for cleaving the terminal α-1,2-linked glucose residue from the oligosaccharide precursor.[10] Inhibition of glucosidase I by compounds like N-5-Carboxypentyl-1-deoxynojirimycin, 1-deoxynojirimycin, and castanospermine leads to the accumulation of monoglucosylated glycoproteins, which can disrupt the protein folding quality control cycle and have profound effects on cellular processes, including viral replication.[6][11]

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Precursor Nascent Glycoprotein (Glc₃Man₉GlcNAc₂) Intermediate_1 Monoglucosylated Glycoprotein (Glc₁Man₉GlcNAc₂) Precursor->Intermediate_1 Glucosidase I Intermediate_2 High Mannose Glycoprotein (Man₉GlcNAc₂) Intermediate_1->Intermediate_2 Glucosidase II Golgi Further Processing in Golgi Intermediate_2->Golgi N5CPDNJ N-5-Carboxypentyl- 1-deoxynojirimycin N5CPDNJ->Precursor Inhibits Glucosidase I DNJ 1-Deoxynojirimycin DNJ->Precursor Cast Castanospermine Cast->Precursor

Inhibition of Glucosidase I in the N-Linked Glycosylation Pathway.

Experimental Protocols: Kinetic Analysis of Glucosidase I Inhibition

This section provides a detailed methodology for determining the inhibitory kinetics of compounds against α-glucosidase, which can be adapted for glucosidase I.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition (Kᵢ) of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (can be substituted with purified glucosidase I)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test inhibitors (N-5-Carboxypentyl-1-deoxynojirimycin, 1-deoxynojirimycin, Castanospermine)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in cold potassium phosphate buffer.

    • Prepare a stock solution of the substrate pNPG (e.g., 5 mM) in potassium phosphate buffer.

    • Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO or water) and then create a series of dilutions in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of different concentrations of the test inhibitor solutions to the respective wells.

    • For the control wells (no inhibitor), add 50 µL of potassium phosphate buffer.

    • Add 50 µL of the α-glucosidase solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[2]

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.[12]

  • Data Analysis:

    • IC₅₀ Determination: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor. Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

    • Kᵢ and Mode of Inhibition Determination (Lineweaver-Burk Plot): To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. Measure the initial reaction velocities (v₀). Plot 1/v₀ versus 1/[Substrate] for each inhibitor concentration. The pattern of the lines will indicate the mode of inhibition (competitive, non-competitive, or mixed). The Kᵢ can be calculated from these plots.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis Reagents Prepare Reagents: - Glucosidase I - Substrate (pNPG) - Inhibitors - Buffers Setup Set up 96-well plate: - Inhibitor dilutions - Enzyme solution Reagents->Setup Preincubation Pre-incubate at 37°C (10 min) Setup->Preincubation Reaction Add Substrate (pNPG) Incubate at 37°C (20-30 min) Preincubation->Reaction Stop Stop reaction with Na₂CO₃ Reaction->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate: - % Inhibition (IC₅₀) - Lineweaver-Burk Plot (Kᵢ) Measure->Calculate

Workflow for the Kinetic Analysis of Glucosidase I Inhibition.

Conclusion

N-5-Carboxypentyl-1-deoxynojirimycin is a potent competitive inhibitor of glucosidase I, exhibiting a higher affinity for the enzyme than its parent compound, 1-deoxynojirimycin. Its inhibitory activity is comparable to that of castanospermine. The choice of inhibitor will depend on the specific experimental goals, including the desired potency and the cellular context of the study. The provided data and protocols offer a solid foundation for researchers to conduct their own comparative studies and make informed decisions for their research in the field of glycobiology and drug development.

References

Head-to-head comparison of N-5-Carboxypentyl-deoxymannojirimycin and deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Glycosidase Inhibitors

In the landscape of glycosidase inhibitors, both N-5-Carboxypentyl-deoxymannojirimycin and Deoxynojirimycin (DNJ) stand out for their significant roles in cellular processes and therapeutic potential. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their inhibitory activities, mechanisms of action, and effects on cellular pathways. The information presented herein is intended to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Differences

FeatureThis compoundDeoxynojirimycin (DNJ)
Core Structure 1,5-dideoxy-1,5-imino-D-mannitol1,5-dideoxy-1,5-imino-D-glucitol
Key Modification N-linked 5-carboxypentyl groupUnsubstituted nitrogen in the iminosugar ring
Primary Target High affinity for Glucosidase IBroad-spectrum α-glucosidase inhibitor
Primary Application Affinity chromatography ligand for glucosidase purificationAntihyperglycemic, antiviral, and anti-obesity research

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of these compounds against various glycosidases is a critical determinant of their biological effects. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound

EnzymeSourceInhibition Constant (Ki)
Glucosidase IPig Liver0.45 µM[1]

Data on the inhibitory activity of this compound against other glucosidases and mannosidases is limited in publicly available literature.

Table 2: Inhibitory Activity of Deoxynojirimycin (DNJ)

EnzymeSourceInhibition Constant (Ki) / IC50
α-GlucosidaseHuman40 nM (IC50)
α-GlucosidaseRat-
β-Glucosidase-71 µM (IC50)[2]
SucraseRat IntestinePotent inhibitor
MaltaseRat Intestine0.13 µM (IC50)[3]
Glucosidase IPig Liver2.1 µM (Ki)[1]
Golgi α-mannosidase IIRat<50,000 nM (Ki)

Mechanism of Action: A Tale of Two Iminosugars

Both this compound and Deoxynojirimycin are iminosugars, structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This substitution allows them to bind to the active sites of glycosidases, acting as competitive inhibitors.

Deoxynojirimycin (DNJ) , with its glucose-like configuration, is a potent inhibitor of α-glucosidases. These enzymes are responsible for the final steps in the digestion of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, DNJ delays carbohydrate absorption and reduces postprandial hyperglycemia.

This compound , as a derivative of deoxymannojirimycin, possesses a mannose-like configuration. The addition of the N-5-carboxypentyl group significantly enhances its affinity for Glucosidase I, an enzyme crucial for the initial trimming of glucose residues from N-linked glycans in the endoplasmic reticulum. This specificity makes it an excellent ligand for the affinity purification of this particular enzyme.

Impact on Cellular Pathways

The inhibition of glycosidases by these compounds has profound effects on key cellular signaling pathways, particularly the N-linked glycosylation pathway and the Unfolded Protein Response (UPR).

N-Linked Glycosylation Pathway

N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function. Both compounds interfere with this pathway, but at different stages.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dolichol-P Dolichol-P Dol-P-P-GlcNAc2 Dol-P-P-GlcNAc2 Dolichol-P->Dol-P-P-GlcNAc2 UDP-GlcNAc Dol-P-P-GlcNAc2Man5 Dol-P-P-GlcNAc2Man5 Dol-P-P-GlcNAc2->Dol-P-P-GlcNAc2Man5 GDP-Man Dol-P-P-GlcNAc2Man9Glc3 Dol-P-P-GlcNAc2Man9Glc3 Dol-P-P-GlcNAc2Man5->Dol-P-P-GlcNAc2Man9Glc3 Dol-P-Man Dol-P-Glc Nascent Polypeptide Nascent Polypeptide Dol-P-P-GlcNAc2Man9Glc3->Nascent Polypeptide OST Glycoprotein (Glc3Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2) Nascent Polypeptide->Glycoprotein (Glc3Man9GlcNAc2) Transfer Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein (Glc3Man9GlcNAc2)->Glycoprotein (Glc1Man9GlcNAc2) Glucosidase I Glycoprotein (Man9GlcNAc2) Glycoprotein (Man9GlcNAc2) Glycoprotein (Glc1Man9GlcNAc2)->Glycoprotein (Man9GlcNAc2) Glucosidase II Glycoprotein (Man5-8GlcNAc2) Glycoprotein (Man5-8GlcNAc2) Glycoprotein (Man9GlcNAc2)->Glycoprotein (Man5-8GlcNAc2) ER Mannosidase I Further Processing Further Processing Glycoprotein (Man5-8GlcNAc2)->Further Processing Mannosidase II, etc. This compound This compound Glucosidase I Glucosidase I This compound->Glucosidase I Inhibits Deoxynojirimycin Deoxynojirimycin Deoxynojirimycin->Glucosidase I Inhibits Glucosidase II Glucosidase II Deoxynojirimycin->Glucosidase II Inhibits

Figure 1: N-Linked Glycosylation Pathway Inhibition.

As illustrated, both compounds inhibit Glucosidase I. However, Deoxynojirimycin also inhibits Glucosidase II, leading to a broader disruption of the initial stages of N-glycan processing. The high affinity of this compound for Glucosidase I makes it a more selective tool for studying the specific role of this enzyme.

Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins in the endoplasmic reticulum due to the inhibition of N-glycan processing can trigger the Unfolded Protein Response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis.

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway ER Stress ER Stress PERK PERK ER Stress->PERK Activates IRE1 IRE1 ER Stress->IRE1 Activates ATF6 ATF6 ER Stress->ATF6 Activates eIF2α eIF2α PERK->eIF2α Phosphorylates XBP1 mRNA XBP1 mRNA IRE1->XBP1 mRNA Splices Golgi Golgi ATF6->Golgi Translocates to Global Translation Global Translation eIF2α->Global Translation Inhibits ATF4 ATF4 eIF2α->ATF4 Activates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes XBP1s XBP1s XBP1 mRNA->XBP1s spliced ER Chaperones\nERAD Components ER Chaperones ERAD Components XBP1s->ER Chaperones\nERAD Components Upregulates Cleaved ATF6 Cleaved ATF6 Golgi->Cleaved ATF6 Cleavage ER Chaperones\nXBP1 ER Chaperones XBP1 Cleaved ATF6->ER Chaperones\nXBP1 Upregulates

Figure 2: The Unfolded Protein Response (UPR) Signaling Pathways.

Inhibition of N-linked glycosylation by either compound can lead to the accumulation of unfolded proteins, thereby inducing ER stress and activating the UPR. The specific downstream consequences of UPR activation can vary depending on the cell type and the extent of glycosylation inhibition.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound or Deoxynojirimycin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add a fixed volume of α-glucosidase solution to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a control well with buffer instead of the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding a fixed volume of the pNPG substrate solution to all wells.

  • Incubate the plate at the same temperature for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Glucosidase_Assay_Workflow A Prepare Inhibitor Dilutions C Add Inhibitor to Wells A->C B Add α-Glucosidase to Plate B->C D Pre-incubate (e.g., 37°C, 10 min) C->D E Add pNPG Substrate D->E F Incubate (e.g., 37°C, 20 min) E->F G Add Stop Solution F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 H->I

Figure 3: α-Glucosidase Inhibition Assay Workflow.
Determination of Inhibition Constant (Ki)

To determine the mode of inhibition and the inhibition constant (Ki), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but for each inhibitor concentration, use a range of substrate (pNPG) concentrations.

  • Measure the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or a Dixon plot (1/V0 vs. [I]).

  • Analyze the plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value. For competitive inhibition, Ki can be determined from the x-intercept of the Lineweaver-Burk plot.

Conclusion

This compound and Deoxynojirimycin are valuable tools for studying and manipulating glycosylation pathways. While both are iminosugar inhibitors, their distinct structural features lead to different target specificities and applications.

  • Deoxynojirimycin (DNJ) is a broad-spectrum α-glucosidase inhibitor, making it a suitable candidate for research into metabolic disorders like diabetes.

  • This compound , with its high and specific affinity for Glucosidase I, is an indispensable tool for the purification and specific study of this key N-glycan processing enzyme.

The choice between these two compounds will ultimately depend on the specific research question and the desired level of target selectivity. This guide provides the foundational data and protocols to aid in that selection process.

References

Confirming In-Cell Target Engagement of N-5-Carboxypentyl-deoxymannojirimycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended intracellular target is a cornerstone of modern chemical biology and drug discovery. This guide provides a comparative framework for confirming the in-cell target engagement of N-5-Carboxypentyl-deoxymannojirimycin, a derivative of the iminosugar 1-deoxynojirimycin. While primarily utilized in affinity chromatography for the purification of glucosidases I and II, understanding its direct interaction with these enzymes within a cellular context is crucial for interpreting its biological effects.

This document outlines key methodologies for confirming target engagement, presents comparative data with other well-established glycosylation inhibitors, and provides detailed experimental protocols and visualizations to aid in experimental design and data interpretation.

Comparison of Methods for In-Cell Target Engagement

Several robust methods exist to confirm the binding of a small molecule to its target protein within intact cells. The choice of method often depends on the nature of the target, the availability of specific reagents, and the desired throughput. Below is a comparison of common techniques applicable to this compound.

FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)Fluorescence Polarization (FP)Mass Spectrometry (MS)-Based Proteomics
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[1]Non-radiative energy transfer between a luciferase-tagged target protein and a fluorescently labeled ligand or tracer.Measures the change in polarization of fluorescent light from a labeled tracer upon displacement by the test compound.Identifies and quantifies proteins that are stabilized or destabilized by ligand binding on a proteome-wide scale.[2]
Requirement for Compound Modification NoNo (but requires a fluorescent tracer for competition assays)No (but requires a fluorescent tracer)No
Requirement for Target Modification No (uses endogenous protein)Yes (requires genetic fusion with luciferase)No (uses endogenous protein from lysate)No (uses endogenous proteins)
Throughput Low to high, depending on detection method (Western blot vs. AlphaLISA)[3]HighHighLow to medium
Typical Output Thermal shift (ΔTm) in the melting curve of the target protein.[4]BRET ratio change.Change in millipolarization (mP) units.Fold change in protein abundance in the soluble fraction.
Applicability to C-DNJ High. Can directly measure the stabilization of endogenous glucosidase I/II.Moderate. Would require genetic engineering of glucosidase I/II.Moderate. Requires a suitable fluorescent tracer for glucosidase I/II.High. Could identify glucosidase I/II as targets and reveal off-targets.

Comparative Analysis of Glycosylation Inhibitors

This compound belongs to a class of compounds that interfere with the N-linked glycosylation pathway. Understanding its potency and specificity in comparison to other inhibitors is essential for experimental design.

InhibitorPrimary Cellular Target(s)Reported Inhibitory Potency (Kᵢ / IC₅₀)
This compound Glucosidase I and II[5]Kᵢ = 0.45 µM and 2.1 µM (Pig Liver Glucosidase I)[5]
1-Deoxymannojirimycin (B1202084) (DMJ) ER α-1,2-mannosidase I[6]IC₅₀ = 20 nM (Mung Bean α-1,2-Mannosidase I)
Kifunensine Class I α-mannosidases (ER and Golgi)[7]Kᵢ = 23 nM (Golgi α-mannosidase I), 130 nM (ER α-1,2-mannosidase I)
Swainsonine Golgi α-mannosidase II[2]Kᵢ = 7.5 x 10⁻⁵ M (Lysosomal α-mannosidase)
1-Deoxynojirimycin (DNJ) (Parent Compound) Glucosidase I and II[8]-

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Glucosidase I/II Target Engagement

This protocol describes a method to confirm the in-cell binding of this compound to its target glucosidases by measuring changes in their thermal stability.

Part 1: Melt Curve Generation

  • Cell Culture and Treatment:

    • Culture cells known to express glucosidase I and II (e.g., HEK293T, HepG2) to 80-90% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 2 x 10⁶ cells/mL.

    • Treat cells with this compound at a desired concentration (e.g., 10x the expected Kᵢ) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes for a range of temperatures (e.g., 40°C to 70°C in 3°C increments).

    • Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.[4]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).[4]

    • Separate the soluble fraction from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[4]

    • Carefully collect the supernatant.

  • Target Protein Detection (Western Blot):

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for glucosidase I or II.

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature.

    • Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the curve to the right indicates target stabilization.

Part 2: Isothermal Dose-Response (ITDR)

  • Determine Optimal Temperature: From the melt curve, select a temperature that results in significant (50-80%) aggregation of the target protein in the vehicle-treated group.

  • Dose-Response Treatment:

    • Prepare serial dilutions of this compound.

    • Treat cells with the different concentrations of the inhibitor or vehicle for 1 hour at 37°C.

  • Thermal Challenge and Analysis:

    • Heat all samples at the pre-determined optimal temperature for 3 minutes.

    • Perform cell lysis, centrifugation, and Western blotting as described above.

    • Plot the amount of soluble target protein against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC₅₀ of target engagement.

Visualizations

N-Linked Glycosylation Pathway and Inhibitor Action

The processing of N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus is a critical cellular pathway.[9][10] Inhibitors like this compound interrupt this process at specific steps.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂-Protein Man9 Man₉GlcNAc₂-Protein Glc3Man9->Man9 Glucosidase I & II Man8 Man₈GlcNAc₂-Protein Man9->Man8 ER Mannosidase I Man8_golgi Man₈GlcNAc₂-Protein Man8->Man8_golgi Transport to Golgi inhibitor_cdnj N-5-Carboxypentyl- deoxymannojirimycin inhibitor_cdnj->Glc3Man9 Inhibits inhibitor_dmj 1-Deoxymannojirimycin inhibitor_dmj->Man9 Inhibits Man5 Man₅GlcNAc₂-Protein Hybrid Hybrid Glycans Man5->Hybrid Further Processing Complex Complex Glycans Hybrid->Complex Further Processing Man8_golgi->Man5 Golgi Mannosidase I inhibitor_swainsonine Swainsonine inhibitor_swainsonine->Man5 Inhibits (Mannosidase II)

Caption: N-Linked glycosylation pathway showing the points of action for various inhibitors.

CETSA Experimental Workflow

The Cellular Thermal Shift Assay provides a direct readout of target engagement in a cellular environment.[4]

CETSA_Workflow start Intact Cells treat Treat with C-DNJ or Vehicle start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (20,000 x g) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant Soluble pellet Discard Pellet (Aggregated Proteins) centrifuge->pellet Insoluble analyze Analyze Soluble Target (e.g., Western Blot) supernatant->analyze end Generate Melt Curve (Confirm Engagement) analyze->end

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

References

Efficacy comparison between N-5-Carboxypentyl-deoxymannojirimycin and other iminosugars for lysosomal storage disorders

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent iminosugar-based pharmacological chaperones for the treatment of lysosomal storage disorders, with a focus on Gaucher and Fabry diseases. This guide presents supporting experimental data, detailed methodologies, and mechanistic insights to inform research and drug development.

While the query specifically mentioned N-5-Carboxypentyl-deoxymannojirimycin, a comprehensive literature search reveals that its primary application is in the purification of glucosidases via affinity chromatography, with limited to no available data on its efficacy as a pharmacological chaperone for lysosomal storage disorders.[1][2] Therefore, this guide will focus on a comparative analysis of other well-characterized iminosugars that have been extensively studied for their therapeutic potential in conditions such as Gaucher disease and Fabry disease.

Introduction to Iminosugars as Pharmacological Chaperones

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, primarily due to deficient enzyme activity.[3][4] Pharmacological chaperone therapy (PCT) has emerged as a promising therapeutic strategy for a subset of LSDs where missense mutations lead to misfolded, but still potentially functional, enzymes.[5][6] Iminosugars, which are sugar mimics with a nitrogen atom replacing the endocyclic oxygen, can act as pharmacological chaperones.[5] These small molecules bind to the misfolded enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing the amount of functional enzyme and reducing substrate accumulation.[4][6]

Comparative Efficacy of Iminosugars

The efficacy of iminosugar chaperones is typically evaluated based on their ability to inhibit the target enzyme (a measure of binding affinity), enhance the activity of the mutant enzyme in patient-derived cells, and reduce the accumulation of the respective substrate. This section provides a comparative overview of key iminosugars for Gaucher disease (targeting β-glucocerebrosidase, GCase) and Fabry disease (targeting α-galactosidase A, α-Gal A).

For Gaucher Disease

Gaucher disease is caused by mutations in the GBA1 gene, leading to deficient activity of GCase and accumulation of glucosylceramide.

Table 1: Comparative Efficacy of Iminosugars for Gaucher Disease

IminosugarTarget EnzymeIC50 ValueMutant Enzyme Activity EnhancementReference
Isofagomine (IFG) GCase5-30 nMUp to 3-fold increase in N370S mutant GCase activity in fibroblasts.[7][8][9]
Miglustat (N-butyldeoxynojirimycin) Glucosylceramide Synthase20-50 µMAlso a weak inhibitor of GCase; can act as a chaperone.[10]
Ambroxol GCase-Increases GCase activity by ~1.3-fold in GD patient macrophages.[11]
NCGC00241607 GCase-Increases GCase activity by ~1.3-fold in GD patient macrophages.[11]
For Fabry Disease

Fabry disease results from mutations in the GLA gene, causing deficient α-Gal A activity and accumulation of globotriaosylceramide (Gb3).

Table 2: Efficacy of Migalastat (B1676587) for Fabry Disease

IminosugarTarget EnzymeIC50 ValueMutant Enzyme Activity EnhancementReference
Migalastat (1-deoxygalactonojirimycin) α-Gal A4 µMStabilizes amenable mutant forms of α-Gal A, increasing their lysosomal activity.[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of iminosugar chaperones.

Glucocerebrosidase (GCase) Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates.

  • Cell Culture: Patient-derived fibroblasts or other relevant cell lines with specific GCase mutations are cultured in appropriate media.

  • Compound Incubation: Cells are incubated with varying concentrations of the iminosugar chaperone for a specified period (e.g., 5 days) to allow for enzyme rescue and trafficking.

  • Cell Lysis: Cells are harvested and lysed to release intracellular proteins, including GCase.

  • Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at an acidic pH (typically pH 5.2) to mimic the lysosomal environment.

  • Fluorescence Measurement: The enzymatic cleavage of the substrate by GCase releases a fluorescent product (4-methylumbelliferone), which is quantified using a fluorometer.

  • Data Analysis: The fluorescence intensity is proportional to the GCase activity. Results are often normalized to the total protein concentration in the lysate.

Substrate Reduction Assay

This assay quantifies the reduction of accumulated substrate in cells following treatment with an iminosugar.

  • Cell Culture and Treatment: Similar to the enzyme activity assay, patient-derived cells are cultured and treated with the iminosugar.

  • Lipid Extraction: Cellular lipids, including the accumulated substrate (e.g., glucosylceramide), are extracted using organic solvents.

  • Quantification: The amount of the specific substrate is quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

  • Data Analysis: The reduction in substrate levels in treated cells is compared to untreated control cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the binding of a drug to its target protein in a cellular environment.[15][16][17]

  • Cell Treatment: Intact cells are treated with the iminosugar compound.

  • Heating: The cell suspension is heated to a range of temperatures, causing protein denaturation and aggregation.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods like Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mechanistic Insights and Signaling Pathways

Pharmacological chaperones function by directly binding to and stabilizing misfolded enzymes. The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating these compounds.

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded Enzyme Misfolded Enzyme Stabilized Complex Stabilized Complex Misfolded Enzyme->Stabilized Complex Binding ERAD ER-Associated Degradation Misfolded Enzyme->ERAD Degradation Chaperone Chaperone Chaperone->Stabilized Complex Transport Transport Stabilized Complex->Transport Trafficking Active Enzyme Active Enzyme Transport->Active Enzyme Maturation & Release Product Product Active Enzyme->Product Catalysis Substrate Substrate Substrate->Active Enzyme

Caption: Mechanism of action of pharmacological chaperones.

Experimental_Workflow Start Start Patient-derived cells Patient-derived cells Start->Patient-derived cells Incubate with iminosugar Incubate with iminosugar Patient-derived cells->Incubate with iminosugar Assay Assay Incubate with iminosugar->Assay Enzyme Activity Assay Enzyme Activity Assay Assay->Enzyme Activity Assay Substrate Reduction Assay Substrate Reduction Assay Assay->Substrate Reduction Assay CETSA CETSA Assay->CETSA Data Analysis Data Analysis Enzyme Activity Assay->Data Analysis Substrate Reduction Assay->Data Analysis CETSA->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for evaluating iminosugar efficacy.

Conclusion

While this compound lacks therapeutic efficacy data for lysosomal storage disorders, a range of other iminosugars have demonstrated significant potential as pharmacological chaperones. Compounds like isofagomine and migalastat have shown promising results in preclinical and clinical studies for Gaucher and Fabry diseases, respectively. The continued investigation of structure-activity relationships and the development of novel, more potent, and specific iminosugars hold great promise for the future of pharmacological chaperone therapy for a broader range of lysosomal storage disorders. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the comparability and reproducibility of findings in this rapidly evolving field.

References

Safety Operating Guide

Safe Disposal of N-5-Carboxypentyl-deoxymannojirimycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of N-5-Carboxypentyl-deoxymannojirimycin, a compound often used in glycosidase inhibition studies.

Hazard and Safety Information Summary

The following table summarizes the potential hazards associated with compounds structurally similar to this compound. These should be considered as potential risks when handling this chemical.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or if inhaled.[1]Avoid breathing dust. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.
Skin Irritation Causes skin irritation.Wear protective gloves. Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation.Wear eye protection/face protection.
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment.

Experimental Protocol: Proper Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This ensures the safety of laboratory personnel and minimizes environmental contamination.

Step 1: Personal Protective Equipment (PPE)

  • Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles.

Step-2: Waste Segregation

  • Do not mix this compound with other waste streams. It should be disposed of in a dedicated, clearly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and have a secure lid.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., harmful, irritant).

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials.

Step 5: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Provide the disposal company with all available safety information for the compound.

  • Follow all local, state, and federal regulations regarding hazardous waste disposal.

Step 6: Decontamination

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent.

  • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste in the same container.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE B Step 2: Segregate into a Labeled Hazardous Waste Container A->B E Step 5: Decontaminate Work Area and Equipment A->E C Step 3: Store Securely in Designated Waste Area B->C D Step 4: Arrange for Professional Waste Disposal C->D F Disposal Complete D->F E->B Dispose of contaminated materials

References

Personal protective equipment for handling N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-5-Carboxypentyl-deoxymannojirimycin

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound.

This document provides crucial safety and logistical information for the handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, adopting the most stringent precautions from SDSs of structurally similar compounds. The toxicological properties of this compound have not been thoroughly investigated, warranting careful handling to minimize exposure.[1]

Recommended Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is essential to ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Standard safety glasses do not offer sufficient protection from chemical splashes. A full-face shield should be worn in addition to goggles when there is a significant splash hazard.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dusts are generated. A respiratory filter device is recommended for brief exposure or low pollution, while a device independent of circulating air should be used for intensive or longer exposure.
Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements.[1]Wear appropriate protective clothing to prevent skin exposure. Contaminated clothing should be removed and washed before reuse.[1]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical to maintaining a safe laboratory environment when working with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Keep the container tightly closed when not in use and allow it to warm to room temperature before opening to avoid moisture condensation.[1]

2. Weighing and Solution Preparation:

  • Handle the solid material carefully to avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.

3. Spill Management:

  • In case of a spill, avoid generating dust.

  • Cover powder spills with a plastic sheet or tarp to minimize spreading.

  • Mechanically take up the spill and place it in appropriate containers for disposal.

  • Clean the contaminated surface thoroughly.

  • Ventilate the affected area.[1]

4. First Aid Measures:

  • If swallowed: Wash out the mouth with water if the person is conscious. Call a physician.[1]

  • If on skin: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and call a physician.[1]

  • If in eyes: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]

  • If inhaled: Remove the person to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1]

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.

  • Chemical Waste: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.

  • Container Disposal: Handle uncleaned containers as you would the product itself.

  • Wastewater: Ensure all wastewater from cleaning and rinsing is collected and treated via a wastewater treatment plant. Do not let the product enter drains.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Eyewash/Shower Access prep2->prep3 handle1 Carefully Weigh Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 emergency1 Spill Containment handle1->emergency1 handle3 Conduct Experiment handle2->handle3 handle2->emergency1 clean1 Collect Chemical Waste handle3->clean1 handle3->emergency1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4 emergency2 First Aid emergency1->emergency2

Caption: Safe handling and disposal workflow.

References

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